molecular formula C37H66N7O17P3S B15599454 (2S)-2-methylpentadecanoyl-CoA

(2S)-2-methylpentadecanoyl-CoA

Número de catálogo: B15599454
Peso molecular: 1005.9 g/mol
Clave InChI: FWYJQYHZZHUZRP-CQCJWWKRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(2S)-2-methylpentadecanoyl-CoA is a (2S)-2-methylacyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (2S)-2-methylpentadecanoic acid. It is a long-chain fatty acyl-CoA, a (2S)-2-methylacyl-CoA and an 11,12-saturated fatty acyl-CoA. It is a conjugate acid of a this compound(4-).

Propiedades

Fórmula molecular

C37H66N7O17P3S

Peso molecular

1005.9 g/mol

Nombre IUPAC

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2S)-2-methylpentadecanethioate

InChI

InChI=1S/C37H66N7O17P3S/c1-5-6-7-8-9-10-11-12-13-14-15-16-25(2)36(49)65-20-19-39-27(45)17-18-40-34(48)31(47)37(3,4)22-58-64(55,56)61-63(53,54)57-21-26-30(60-62(50,51)52)29(46)35(59-26)44-24-43-28-32(38)41-23-42-33(28)44/h23-26,29-31,35,46-47H,5-22H2,1-4H3,(H,39,45)(H,40,48)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/t25-,26+,29+,30+,31-,35+/m0/s1

Clave InChI

FWYJQYHZZHUZRP-CQCJWWKRSA-N

Origen del producto

United States

Foundational & Exploratory

The Biological Role of (2S)-2-Methylpentadecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-2-Methylpentadecanoyl-CoA is a crucial intermediate in the catabolism of 2-methyl-branched-chain fatty acids. Its metabolism primarily occurs within the mitochondria through the β-oxidation pathway, a process vital for energy homeostasis, particularly in tissues with high energy demands such as the heart and skeletal muscle. This technical guide provides an in-depth exploration of the biological function of this compound, detailing its metabolic pathway, the enzymes involved, and its relevance to certain metabolic disorders. Furthermore, this guide presents detailed experimental protocols for the assessment of key enzyme activities and a summary of available quantitative data.

Introduction

Branched-chain fatty acids (BCFAs) are prevalent in the diet, originating from sources such as dairy products and ruminant fats. The catabolism of these fatty acids, particularly those with methyl substitutions, requires specialized enzymatic pathways. This compound is the coenzyme A thioester of 2-methylpentadecanoic acid, a 16-carbon branched-chain fatty acid. Its stereospecific S-configuration is critical for its recognition and processing by mitochondrial enzymes. The breakdown of this compound is a key process in the overall energy-yielding metabolism of branched-chain lipids.

The Metabolic Pathway of this compound

The primary biological function of this compound is its role as a substrate in the mitochondrial β-oxidation pathway adapted for 2-methyl-branched fatty acids. This pathway facilitates the sequential removal of two-carbon units in the form of acetyl-CoA, and in the case of odd-numbered carbon chains after the initial cycle, a three-carbon unit as propionyl-CoA.

The initial and rate-limiting step in the β-oxidation of this compound is catalyzed by long-chain acyl-CoA dehydrogenase (LCAD) . This enzyme introduces a double bond between the α- and β-carbons of the fatty acyl-CoA molecule. Subsequently, the intermediate is processed by the mitochondrial trifunctional protein (MTP) , a multi-enzyme complex that exhibits enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and 3-ketoacyl-CoA thiolase activities. The thiolase activity of MTP cleaves the β-ketoacyl-CoA intermediate, yielding propionyl-CoA and a chain-shortened acyl-CoA (tridecanoyl-CoA in the first cycle). This shortened acyl-CoA can then re-enter the conventional β-oxidation spiral for straight-chain fatty acids.

Metabolic_Pathway

Quantitative Data

EnzymeSubstrateSpecific Activity (mU/mg)Source OrganismReference
Long-Chain Acyl-CoA Dehydrogenase (LCAD)(S)-2-Methylpentadecanoyl-CoA340Human
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)(S)-2-Methylpentadecanoyl-CoAMeasurable activityHuman
Long-Chain Acyl-CoA Dehydrogenase (LCAD)Palmitoyl-CoA (for comparison)390Human
Long-Chain Acyl-CoA Dehydrogenase (LCAD)(R)-2-Methylpentadecanoyl-CoANo measurable activityHuman
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)(R)-2-Methylpentadecanoyl-CoANo measurable activityHuman

mU = milliunit, defined as the amount of enzyme that catalyzes the conversion of 1 nanomole of substrate per minute under the specified conditions.

Pathological Relevance

Defects in the metabolism of branched-chain fatty acids can lead to a group of inherited metabolic disorders. While no disease is exclusively linked to the metabolism of this compound, its metabolic pathway is relevant to the pathophysiology of several conditions:

  • Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) Deficiency: Also known as 2-methylbutyryl-CoA dehydrogenase deficiency, this disorder affects the breakdown of the amino acid isoleucine, which shares metabolic intermediates with branched-chain fatty acids. While primarily affecting a shorter-chain acyl-CoA, it highlights the clinical significance of impaired branched-chain metabolism.[1]

  • Alpha-Methylacyl-CoA Racemase (AMACR) Deficiency: AMACR is responsible for the conversion of (2R)-methylacyl-CoAs to their (2S)-epimers, which can then be degraded by β-oxidation. A deficiency in this enzyme leads to the accumulation of 2-methyl-branched-chain fatty acids and their derivatives, resulting in neurological symptoms such as sensory motor neuropathy, seizures, and developmental delay. This underscores the importance of the stereospecificity of the metabolic pathway.

  • Long-Chain Acyl-CoA Dehydrogenase (LCAD) Deficiency: Although less common and with a broader substrate specificity, severe LCAD deficiency could theoretically impair the oxidation of this compound, contributing to the overall metabolic derangement in affected individuals.

Experimental Protocols

The assessment of enzymatic activities involved in the metabolism of this compound is crucial for both basic research and clinical diagnostics. Two commonly employed methods are detailed below.

Electron Transfer Flavoprotein (ETF) Fluorescence Reduction Assay for LCAD Activity

This is the gold-standard method for measuring the activity of acyl-CoA dehydrogenases. It relies on the reduction of ETF by the dehydrogenase, which causes a decrease in ETF's intrinsic fluorescence.

Principle: LCAD catalyzes the dehydrogenation of this compound, transferring electrons to FAD and then to ETF. The reduction of ETF's flavin moiety quenches its fluorescence, which can be monitored spectrophotometrically.

Materials:

  • Purified recombinant or tissue-derived Long-Chain Acyl-CoA Dehydrogenase (LCAD)

  • Purified Electron Transfer Flavoprotein (ETF)

  • This compound substrate

  • Assay Buffer: 50 mM HEPES or Tris-HCl, pH 7.5-8.0, containing 0.1 mM EDTA

  • Anaerobic cuvette or microplate

  • Spectrofluorometer with excitation at ~340 nm and emission at ~490 nm

Procedure:

  • Prepare the assay buffer and equilibrate to the desired temperature (e.g., 37°C).

  • To achieve anaerobic conditions, the reaction mixture can be deoxygenated by bubbling with argon or nitrogen gas, or by using an enzymatic oxygen-scavenging system (e.g., glucose/glucose oxidase/catalase).

  • In an anaerobic cuvette or microplate well, add the assay buffer, ETF, and the enzyme sample (purified LCAD or tissue homogenate).

  • Initiate the reaction by adding the this compound substrate.

  • Immediately monitor the decrease in fluorescence over time. The rate of fluorescence decrease is proportional to the enzyme activity.

  • Calculate the specific activity based on the rate of fluorescence change, the protein concentration of the enzyme sample, and a standard curve generated with known amounts of reduced ETF.

ETF_Assay_Workflow cluster_Preparation Preparation cluster_Assay_Setup Assay Setup cluster_Measurement Measurement cluster_Analysis Data Analysis Prepare_Reagents Prepare Assay Buffer, ETF, and Substrate Deoxygenate Deoxygenate Reaction Mixture (Anaerobic Conditions) Prepare_Reagents->Deoxygenate Add_Components Add Buffer, ETF, and Enzyme Sample to Cuvette/Plate Deoxygenate->Add_Components Initiate_Reaction Initiate Reaction with This compound Add_Components->Initiate_Reaction Monitor_Fluorescence Monitor Fluorescence Decrease (Ex: ~340 nm, Em: ~490 nm) Initiate_Reaction->Monitor_Fluorescence Calculate_Rate Calculate Rate of Fluorescence Change Monitor_Fluorescence->Calculate_Rate Determine_Activity Determine Specific Activity Calculate_Rate->Determine_Activity

Spectrophotometric Assay for Acyl-CoA Dehydrogenase Activity using Ferricenium Hexafluorophosphate (B91526)

This method provides a simpler, aerobic alternative to the ETF fluorescence reduction assay.

Principle: The assay utilizes an artificial electron acceptor, ferricenium hexafluorophosphate, which is reduced by the FADH₂ generated by the acyl-CoA dehydrogenase. The reduction of the ferricenium ion leads to a decrease in absorbance at a specific wavelength, which can be monitored spectrophotometrically.

Materials:

  • Purified or crude enzyme preparation (e.g., fibroblast homogenate)

  • This compound substrate

  • Assay Buffer: e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5

  • Ferricenium hexafluorophosphate solution

  • Spectrophotometer

Procedure:

  • Prepare the assay buffer and equilibrate all reagents to room temperature.

  • In a cuvette, mix the assay buffer, the enzyme sample, and the ferricenium hexafluorophosphate solution.

  • Establish a baseline reading on the spectrophotometer at the appropriate wavelength for ferricenium reduction (e.g., 300 nm).

  • Initiate the reaction by adding the this compound substrate.

  • Monitor the decrease in absorbance over time. The rate of absorbance change is proportional to the enzyme activity.

  • Calculate the specific activity using the molar extinction coefficient of the ferricenium ion and the protein concentration of the sample.

Spectrophotometric_Assay_Workflow cluster_Preparation Preparation cluster_Assay_Setup Assay Setup cluster_Measurement Measurement cluster_Analysis Data Analysis Prepare_Reagents Prepare Assay Buffer, Substrate, and Ferricenium Solution Mix_Components Mix Buffer, Enzyme Sample, and Ferricenium Solution in Cuvette Prepare_Reagents->Mix_Components Baseline Establish Baseline Absorbance Mix_Components->Baseline Initiate_Reaction Initiate Reaction with This compound Baseline->Initiate_Reaction Monitor_Absorbance Monitor Absorbance Decrease Initiate_Reaction->Monitor_Absorbance Calculate_Rate Calculate Rate of Absorbance Change Monitor_Absorbance->Calculate_Rate Determine_Activity Determine Specific Activity Calculate_Rate->Determine_Activity

Conclusion

This compound is a key metabolite in the mitochondrial β-oxidation of 2-methyl-branched-chain fatty acids. Its efficient catabolism is essential for cellular energy production and is dependent on the stereospecificity of enzymes such as LCAD. While significant progress has been made in elucidating its metabolic fate and developing assays to study the involved enzymes, further research is needed to quantify its in vivo concentrations and to fully understand its role in the pathophysiology of related metabolic disorders. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of fatty acid metabolism and related diseases.

References

The Enzymatic Landscape of (2S)-2-Methylpentadecanoyl-CoA: A Technical Guide to its Metabolism and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2-methylpentadecanoyl-CoA is a crucial intermediate in the metabolism of 2-methyl-branched-chain fatty acids. Its processing is essential for cellular energy homeostasis and is implicated in various physiological and pathological states. This technical guide provides an in-depth overview of the enzymatic reactions involving this compound, focusing on the core metabolic pathways, quantitative enzymatic data, and detailed experimental protocols for its study. A key area of focus is the peroxisomal beta-oxidation pathway, which is responsible for the degradation of this class of fatty acids. Understanding the intricacies of these enzymatic processes is vital for researchers in metabolic diseases and professionals involved in the development of therapeutic interventions targeting fatty acid metabolism.

Metabolic Pathway of this compound

This compound is primarily generated from the alpha-oxidation of phytanic acid, a 3-methyl-branched fatty acid derived from dietary sources. Due to the methyl group at the beta-position of phytanic acid, it cannot be directly metabolized by beta-oxidation. Instead, it undergoes a series of reactions in the peroxisome to yield pristanic acid, which is then activated to pristanoyl-CoA. Pristanoyl-CoA exists as a racemic mixture of (2R) and (2S) stereoisomers. The (2R)-isomer is converted to the (2S)-isomer by the enzyme alpha-methylacyl-CoA racemase (AMACR). The resulting (2S)-pristanoyl-CoA, along with other 2-methyl-branched acyl-CoAs like this compound, is then catabolized through the peroxisomal beta-oxidation pathway.

The peroxisomal beta-oxidation of (2S)-2-methyl-branched acyl-CoAs involves a sequence of four enzymatic reactions analogous to the beta-oxidation of straight-chain fatty acids, but catalyzed by a distinct set of enzymes. These reactions are:

  • Dehydrogenation: Catalyzed by a branched-chain acyl-CoA oxidase (e.g., pristanoyl-CoA oxidase).

  • Hydration: Catalyzed by the 2-enoyl-CoA hydratase activity of the peroxisomal multifunctional enzyme 2 (MFE-2).

  • Dehydrogenation: Catalyzed by the 3-hydroxyacyl-CoA dehydrogenase activity of MFE-2.

  • Thiolytic cleavage: Catalyzed by sterol carrier protein X (SCPx), which possesses 3-oxoacyl-CoA thiolase activity.

Each cycle of beta-oxidation shortens the acyl-CoA chain by two carbons, releasing acetyl-CoA or propionyl-CoA depending on the position of the methyl branch. The shortened acyl-CoAs can then undergo further rounds of beta-oxidation in the peroxisome or be transported to the mitochondria for complete oxidation.

Signaling Pathway and Regulation

The metabolism of branched-chain fatty acids is transcriptionally regulated, primarily by peroxisome proliferator-activated receptors (PPARs), particularly PPARα. Fatty acids and their derivatives can act as ligands for PPARα. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event upregulates the expression of genes encoding for the enzymes involved in peroxisomal beta-oxidation, including acyl-CoA oxidase.

Metabolic and Regulatory Pathway of this compound Phytanic_Acid Phytanic Acid (3-methyl-branched) alpha_Oxidation Alpha-Oxidation Phytanic_Acid->alpha_Oxidation Diet Pristanoyl_CoA_R (2R)-Pristanoyl-CoA alpha_Oxidation->Pristanoyl_CoA_R AMACR AMACR Pristanoyl_CoA_R->AMACR Pristanoyl_CoA_S (2S)-Pristanoyl-CoA Peroxisomal_Beta_Oxidation Peroxisomal Beta-Oxidation Pristanoyl_CoA_S->Peroxisomal_Beta_Oxidation _2S_2_methylpentadecanoyl_CoA This compound _2S_2_methylpentadecanoyl_CoA->Peroxisomal_Beta_Oxidation AMACR->Pristanoyl_CoA_S Pristanoyl_CoA_Oxidase Pristanoyl-CoA Oxidase Peroxisomal_Beta_Oxidation->Pristanoyl_CoA_Oxidase MFE2 MFE-2 Peroxisomal_Beta_Oxidation->MFE2 SCPx SCPx-Thiolase Peroxisomal_Beta_Oxidation->SCPx Shortened_Acyl_CoAs Shortened Acyl-CoAs Peroxisomal_Beta_Oxidation->Shortened_Acyl_CoAs Acetyl_CoA Acetyl-CoA Peroxisomal_Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Peroxisomal_Beta_Oxidation->Propionyl_CoA Mitochondrial_Oxidation Mitochondrial Oxidation Shortened_Acyl_CoAs->Mitochondrial_Oxidation via Carnitine Shuttle PPARa PPARα RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to Gene_Expression Increased Gene Expression PPRE->Gene_Expression Fatty_Acids Fatty Acids (Ligands) Fatty_Acids->PPARa activate Gene_Expression->Pristanoyl_CoA_Oxidase upregulates Gene_Expression->MFE2 upregulates Gene_Expression->SCPx upregulates

Caption: Metabolic fate and transcriptional regulation of (2S)-2-methyl-branched acyl-CoAs.

Quantitative Data on Enzymatic Reactions

The following tables summarize the available quantitative data for the key enzymes involved in the metabolism of this compound and related substrates. It is important to note that specific kinetic data for this compound is limited in the literature. Therefore, data for structurally similar and relevant substrates such as pristanoyl-CoA and other 2-methyl-branched acyl-CoAs are provided for comparison.

Table 1: Kinetic Parameters of Alpha-Methylacyl-CoA Racemase (AMACR)

SubstrateEnzyme SourceKm (µM)Vmax (µmol/min/mg)Reference
Pristanoyl-CoAHuman1720.1[1]
Trihydroxycoprostanoyl-CoAHuman31.6Not reported[1]

Table 2: Substrate Specificity of Peroxisomal Acyl-CoA Oxidases

SubstrateEnzyme SourceRelative Activity (%)Reference
2-Methylpalmitoyl-CoARat Liver~90% by Pristanoyl-CoA Oxidase[2]
Pristanoyl-CoARat Liver~90% by Pristanoyl-CoA Oxidase[2]
2-Methylhexanoyl-CoARat Liver~40% by Pristanoyl-CoA Oxidase[2]

Table 3: Kinetic Parameters of Peroxisomal 3-Oxoacyl-CoA Thiolases

SubstrateEnzymeEnzyme SourceKm (µM)Vmax (U/mg)Reference
3-Oxo-2-methylpalmitoyl-CoASCP-2/thiolaseRat Liver1219.8[3]
24-Oxo-trihydroxycoprostanoyl-CoASCP-2/thiolaseRat Liver1121.6[3]
3-Oxopalmitoyl-CoASCP-2/thiolaseRat Liver113.5[3]
3-Oxo-2-methylpalmitoyl-CoAThiolase ARat LiverInactiveInactive[3]

Table 4: Specific Activity of Mitochondrial Acyl-CoA Dehydrogenases with S-2-methylpentadecanoyl-CoA

EnzymeSubstrateSpecific Activity (mU/mg)Reference
Long-Chain Acyl-CoA Dehydrogenase (LCAD)S-2-methylpentadecanoyl-CoA340[4]
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)S-2-methylpentadecanoyl-CoAActive (value not specified)[4]
Long-Chain Acyl-CoA Dehydrogenase (LCAD)Palmitoyl-CoA390[4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of enzymatic reactions involving this compound.

Experimental Workflow

Experimental Workflow for Studying this compound Metabolism Start Start: Biological Sample (e.g., tissue homogenate, cell lysate) Enzyme_Purification Enzyme Purification (e.g., for AMACR, Acyl-CoA Oxidases) Start->Enzyme_Purification Enzyme_Assay Enzyme Activity Assay Start->Enzyme_Assay Enzyme_Purification->Enzyme_Assay Purified Enzyme AMACR_Assay AMACR Assay (Spectrophotometric or NMR-based) Enzyme_Assay->AMACR_Assay ACAD_Assay Acyl-CoA Dehydrogenase Assay (ETF Fluorescence Reduction) Enzyme_Assay->ACAD_Assay Thiolase_Assay Thiolase Assay (Spectrophotometric) Enzyme_Assay->Thiolase_Assay Quantification Substrate/Product Quantification (LC-MS/MS) AMACR_Assay->Quantification Data_Analysis Data Analysis (Kinetic parameter determination) ACAD_Assay->Data_Analysis Thiolase_Assay->Data_Analysis Quantification->Data_Analysis End End: Characterization of Enzymatic Reaction Data_Analysis->End

Caption: A generalized workflow for the investigation of enzymatic reactions involving this compound.

Assay for Alpha-Methylacyl-CoA Racemase (AMACR) Activity (Spectrophotometric Method)

This protocol is based on a colorimetric assay that utilizes a synthetic substrate, 3-(2,4-dinitrophenoxy)-2-methylpropanoyl-CoA, which upon racemization and subsequent elimination releases the chromophore 2,4-dinitrophenoxide.[5]

Materials:

  • Purified or recombinant AMACR

  • 3-(2,4-dinitrophenoxy)-2-methylpropanoyl-CoA (substrate)

  • Assay buffer: 50 mM sodium phosphate, pH 7.4

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a stock solution of the substrate in the assay buffer.

  • In a 96-well microplate, add the assay buffer to a final volume of 100 µL per well.

  • Add varying concentrations of the substrate to the wells.

  • Initiate the reaction by adding a known amount of AMACR enzyme to each well.

  • Immediately place the microplate in a reader pre-heated to 37°C.

  • Monitor the increase in absorbance at 405 nm over time. The rate of change in absorbance is proportional to the enzyme activity.

  • Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.

  • Determine kinetic parameters (Km and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation.

Assay for Acyl-CoA Dehydrogenase (ACAD) Activity (ETF Fluorescence Reduction Assay)

This protocol describes the "gold standard" method for measuring ACAD activity, which follows the reduction of electron transfer flavoprotein (ETF) by the ACAD.[6][7]

Materials:

  • Purified or recombinant ACAD (e.g., LCAD, MCAD)

  • Purified or recombinant ETF

  • This compound (or other acyl-CoA substrate)

  • Anaerobic assay buffer: e.g., 50 mM HEPES, pH 7.6, containing 0.1 mM EDTA

  • Glucose, glucose oxidase, and catalase for enzymatic oxygen removal

  • Fluorometer with excitation at ~380 nm and emission at ~515 nm

  • Anaerobic cuvette or 96-well microplate setup

Procedure:

  • Prepare the anaerobic assay buffer containing glucose.

  • In an anaerobic cuvette or microplate, combine the assay buffer, ETF, and the ACAD enzyme.

  • Add glucose oxidase and catalase to the mixture to enzymatically remove any residual oxygen.

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Immediately monitor the decrease in ETF fluorescence over time. The rate of fluorescence decrease is proportional to the ACAD activity.

  • Calculate the enzyme activity based on the rate of fluorescence change and the known extinction coefficient of ETF.

Quantification of this compound and its Metabolites by LC-MS/MS

This method allows for the sensitive and specific quantification of acyl-CoA species in enzymatic reactions or biological samples.[8][9]

Materials:

  • This compound and other relevant acyl-CoA standards

  • Internal standard (e.g., a stable isotope-labeled acyl-CoA)

  • Acetonitrile (B52724), methanol, and ammonium (B1175870) hydroxide (B78521) for mobile phases

  • Solid-phase extraction (SPE) cartridges for sample cleanup

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Preparation:

    • Stop enzymatic reactions by adding an organic solvent (e.g., acetonitrile).

    • Add the internal standard.

    • Centrifuge to pellet precipitated proteins.

    • Perform SPE to enrich for acyl-CoAs and remove interfering substances.

    • Evaporate the solvent and reconstitute the sample in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto a C18 reversed-phase column.

    • Use a gradient elution with mobile phases typically consisting of an aqueous solution with a volatile buffer (e.g., ammonium hydroxide) and an organic solvent (e.g., acetonitrile or methanol).

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each acyl-CoA of interest.

  • Data Analysis:

    • Generate a standard curve using known concentrations of the acyl-CoA standards.

    • Quantify the amount of each acyl-CoA in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.

Conclusion

This technical guide has provided a comprehensive overview of the enzymatic reactions involving this compound, a key metabolite in the degradation of 2-methyl-branched-chain fatty acids. The central role of the peroxisomal beta-oxidation pathway and its constituent enzymes, including alpha-methylacyl-CoA racemase, pristanoyl-CoA oxidase, multifunctional enzyme 2, and sterol carrier protein X, has been detailed. The provided quantitative data, though highlighting the need for more specific kinetic studies on this compound, offers valuable comparative information for researchers. The detailed experimental protocols serve as a practical resource for scientists aiming to investigate these enzymatic reactions. A deeper understanding of this metabolic pathway is crucial for advancing our knowledge of related metabolic disorders and for the development of novel therapeutic strategies.

References

An In-depth Technical Guide to the Cellular Localization of Branched-Chain Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs) are increasingly recognized for their diverse biological roles, from influencing membrane fluidity to acting as signaling molecules. Their metabolism is a complex, multi-organellar process that is crucial for cellular homeostasis. Dysregulation of BCFA metabolism has been implicated in various metabolic diseases, making it a key area of investigation for therapeutic development. This technical guide provides a comprehensive overview of the cellular localization of BCFA metabolism, detailing the key enzymatic pathways, their subcellular compartmentalization, and the regulatory networks that govern these processes. We present quantitative data, detailed experimental protocols, and visual representations of the core pathways to serve as a valuable resource for researchers in the field.

Introduction to Branched-Chain Fatty Acid Metabolism

Branched-chain fatty acids are aliphatic carboxylic acids with one or more methyl branches along their carbon chain. They are derived from both diet and de novo synthesis, with precursors originating from the catabolism of branched-chain amino acids (BCAAs) – leucine, isoleucine, and valine. The metabolism of BCFAs is spatially segregated within the cell, primarily occurring in the mitochondria, peroxisomes, and cytosol. This compartmentalization allows for precise regulation and integration with other metabolic pathways.

Cellular Compartmentalization of BCFA Metabolism

The synthesis and degradation of BCFAs are distributed across several key organelles, each with a specialized role.

Mitochondria: The Hub of BCAA Catabolism and β-Oxidation

Mitochondria are central to the initiation of BCFA synthesis and a key site for their degradation.

  • BCAA Catabolism: The initial steps of BCAA catabolism occur within the mitochondrial matrix. BCAAs are transaminated to their respective branched-chain α-keto acids (BCKAs) by branched-chain aminotransferases (BCATs)[1]. Subsequently, the branched-chain α-keto acid dehydrogenase (BCKDH) complex catalyzes the oxidative decarboxylation of BCKAs to form branched-chain acyl-CoA esters (e.g., isovaleryl-CoA, isobutyryl-CoA, and 2-methylbutyryl-CoA)[1][2]. These acyl-CoAs serve as the primary precursors for the synthesis of BCFAs.

  • β-Oxidation: Mitochondria are the primary site for the β-oxidation of the majority of fatty acids, including shortened BCFAs that may be imported from peroxisomes[3][4][5]. This process generates acetyl-CoA, which can enter the tricarboxylic acid (TCA) cycle for energy production[3][5]. The transport of long-chain fatty acyl-CoAs into the mitochondrial matrix is mediated by the carnitine shuttle system, involving carnitine palmitoyltransferase 1 (CPT1), carnitine-acylcarnitine translocase (CACT), and carnitine palmitoyltransferase 2 (CPT2)[6].

Peroxisomes: Specialists in α- and β-Oxidation of BCFAs

Peroxisomes play a unique and critical role in the degradation of specific types of fatty acids, including very-long-chain fatty acids (VLCFAs) and BCFAs.

  • α-Oxidation: BCFAs with a methyl group at the β-carbon, such as phytanic acid, cannot be directly metabolized by β-oxidation. These fatty acids first undergo α-oxidation in the peroxisome, a process that removes one carbon from the carboxyl end[6].

  • β-Oxidation: Peroxisomes also possess a complete β-oxidation pathway that is distinct from the mitochondrial system. This pathway is particularly important for the initial chain-shortening of VLCFAs and certain BCFAs[4][6][7]. The end products of peroxisomal β-oxidation are typically medium-chain fatty acids, acetyl-CoA, and propionyl-CoA, which can then be transported to the mitochondria for complete oxidation[4]. The import of fatty acyl-CoAs into the peroxisome is mediated by ATP-binding cassette (ABC) transporters of the D subfamily, such as ABCD1, ABCD2, and ABCD3[5].

Cytosol and Endoplasmic Reticulum: Sites of BCFA Synthesis

The de novo synthesis of BCFAs occurs primarily in the cytosol, utilizing precursors generated in the mitochondria.

  • Fatty Acid Synthase (FASN): The cytosolic enzyme fatty acid synthase (FASN) is responsible for the elongation of fatty acid chains. While it predominantly synthesizes straight-chain fatty acids using acetyl-CoA as a primer, FASN can also utilize branched-chain acyl-CoAs (e.g., isobutyryl-CoA, isovaleryl-CoA) as primers to generate BCFAs[8].

  • Endoplasmic Reticulum (ER): The ER is involved in the further elongation and modification of fatty acids, including BCFAs.

Quantitative Data in BCFA Metabolism

Quantitative understanding of enzyme kinetics and metabolite concentrations is crucial for building accurate models of BCFA metabolism. While comprehensive data remains an active area of research, this section summarizes available quantitative information.

Table 1: Key Enzymes in Branched-Chain Fatty Acid Metabolism and Their Cellular Localization
EnzymeAbbreviationCellular LocalizationFunction in BCFA Metabolism
Branched-Chain AminotransferaseBCATMitochondria, CytosolTransamination of BCAAs to BCKAs[1].
Branched-Chain α-Keto Acid Dehydrogenase ComplexBCKDHMitochondriaOxidative decarboxylation of BCKAs to branched-chain acyl-CoAs[1][2].
Fatty Acid SynthaseFASNCytosolElongation of branched-chain acyl-CoAs to form BCFAs[8].
Acyl-CoA OxidaseACOXPeroxisomesFirst step of peroxisomal β-oxidation[5].
D-Bifunctional ProteinDBPPeroxisomesHydratase and dehydrogenase steps in peroxisomal β-oxidation of D-hydroxyacyl-CoAs.
L-Bifunctional ProteinLBPPeroxisomesHydratase and dehydrogenase steps in peroxisomal β-oxidation of L-hydroxyacyl-CoAs.
Peroxisomal Thiolase---PeroxisomesThiolytic cleavage in the final step of peroxisomal β-oxidation.
Carnitine Palmitoyltransferase 1CPT1Outer Mitochondrial MembraneRate-limiting step for long-chain fatty acid entry into mitochondria[6].
ATP-binding cassette subfamily D member 1ABCD1Peroxisomal MembraneTransporter for very-long-chain acyl-CoAs into peroxisomes[5].
ATP-binding cassette subfamily D member 3ABCD3Peroxisomal MembraneTransporter for branched-chain and dicarboxylic acyl-CoAs into peroxisomes.
Table 2: Kinetic Parameters of Metazoan Fatty Acid Synthase (mFAS) in BCFA Synthesis
SubstrateKm (µM)Vmax (nmol/min/mg)Reference
Acetyl-CoA~5~100[General literature, specific BCFA data limited]
Isobutyryl-CoAData not readily availableData not readily available
Isovaleryl-CoAData not readily availableData not readily available
Methylmalonyl-CoALower turnover compared to malonyl-CoALower turnover compared to malonyl-CoA[9][10]

Note: Quantitative kinetic data for many enzymes specifically involved in BCFA metabolism is limited in the publicly available literature. The provided data for mFAS with methylmalonyl-CoA indicates a lower efficiency compared to straight-chain fatty acid synthesis.

Table 3: Subcellular Concentrations of Acyl-CoAs
Acyl-CoA SpeciesCytosol Concentration (µM)Mitochondrial Matrix Concentration (µM)Reference
Acetyl-CoA2-820-100[11][12][13]
Propionyl-CoA~0.1-1~1-5[11][12][13]
Isobutyryl-CoAData not readily availableData not readily available
Isovaleryl-CoAData not readily availableData not readily available

Note: Precise quantitative data for subcellular concentrations of branched-chain acyl-CoAs are scarce. The provided values for acetyl-CoA and propionyl-CoA are for general cellular metabolism and may vary significantly depending on cell type and metabolic state.

Signaling Pathways Regulating BCFA Metabolism

The metabolism of BCFAs is tightly regulated by key cellular energy sensors and signaling pathways that integrate nutritional and hormonal cues.

mTOR Signaling Pathway

The mechanistic target of rapamycin (B549165) (mTOR) pathway, particularly mTOR complex 1 (mTORC1), is a central regulator of cell growth and metabolism. mTORC1 is activated by nutrients, including amino acids, and growth factors, and it promotes anabolic processes such as protein and lipid synthesis[14][15].

  • Activation of Lipogenesis: Activated mTORC1 promotes the synthesis of fatty acids by activating the transcription factor Sterol Regulatory Element-Binding Protein 1 (SREBP-1)[16]. SREBP-1, in turn, upregulates the expression of lipogenic enzymes, including FASN. This provides a mechanism for coupling BCAA availability to BCFA synthesis.

mTOR_Signaling cluster_extracellular Extracellular cluster_cytosol Cytosol Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K activates Amino Acids (BCAAs) Amino Acids (BCAAs) mTORC1 mTORC1 Amino Acids (BCAAs)->mTORC1 activate AKT AKT PI3K->AKT activates TSC1_2 TSC1/2 AKT->TSC1_2 inhibits Rheb Rheb TSC1_2->Rheb inhibits Rheb->mTORC1 activates SREBP1 SREBP1 mTORC1->SREBP1 activates FASN_expression FASN Expression SREBP1->FASN_expression promotes BCFA_synthesis BCFA Synthesis FASN_expression->BCFA_synthesis caption mTORC1 Signaling Pathway in BCFA Synthesis. AMPK_Signaling cluster_cellular_state Cellular State cluster_cytosol Cytosol High AMP/ATP Ratio High AMP/ATP Ratio AMPK AMPK High AMP/ATP Ratio->AMPK activates ACC ACC AMPK->ACC inhibits Malonyl-CoA Malonyl-CoA ACC->Malonyl-CoA produces FASN FASN Malonyl-CoA->FASN substrate for CPT1 CPT1 Malonyl-CoA->CPT1 inhibits BCFA Synthesis BCFA Synthesis FASN->BCFA Synthesis Mitochondrial BCFA Oxidation Mitochondrial BCFA Oxidation CPT1->Mitochondrial BCFA Oxidation promotes caption AMPK Signaling in BCFA Metabolism. PGC1a_Signaling cluster_stimuli Stimuli cluster_cytosol_nucleus Cytosol/Nucleus Exercise, Cold Exercise, Cold PGC-1α PGC-1α Exercise, Cold->PGC-1α induce NRFs NRF1/2 PGC-1α->NRFs co-activates PPARs PPARs PGC-1α->PPARs co-activates TFAM_expression TFAM Expression NRFs->TFAM_expression promote FAO_genes Fatty Acid Oxidation Gene Expression PPARs->FAO_genes promote Mito_Biogenesis Mitochondrial Biogenesis TFAM_expression->Mito_Biogenesis BCFA_Oxidation BCFA Oxidation FAO_genes->BCFA_Oxidation caption PGC-1α Signaling in Mitochondrial Biogenesis and BCFA Oxidation. Subcellular_Fractionation start Homogenize cells/tissue in isotonic buffer centrifuge1 Centrifuge at low speed (e.g., 600 x g, 10 min) start->centrifuge1 pellet1 Pellet 1: Nuclei and unbroken cells centrifuge1->pellet1 pellet supernatant1 Supernatant 1 centrifuge1->supernatant1 supernatant centrifuge2 Centrifuge Supernatant 1 at medium speed (e.g., 10,000 x g, 20 min) supernatant1->centrifuge2 pellet2 Pellet 2: Crude mitochondrial fraction centrifuge2->pellet2 pellet supernatant2 Supernatant 2 centrifuge2->supernatant2 supernatant purify_mito Further purify mitochondrial fraction (e.g., density gradient) pellet2->purify_mito centrifuge3 Centrifuge Supernatant 2 at high speed (e.g., 100,000 x g, 60 min) supernatant2->centrifuge3 pellet3 Pellet 3: Microsomal fraction (contains peroxisomes) centrifuge3->pellet3 pellet supernatant3 Supernatant 3: Cytosolic fraction centrifuge3->supernatant3 supernatant purify_pero Further purify peroxisomal fraction (e.g., density gradient) pellet3->purify_pero caption Workflow for Subcellular Fractionation.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-2-Methylpentadecanoyl-CoA is a saturated, 2-methyl-branched-chain acyl-CoA that undergoes catabolism through the coordinated action of mitochondrial and peroxisomal β-oxidation pathways. This technical guide provides a comprehensive overview of the enzymatic processing of this compound, with a particular focus on its interaction with acyl-CoA dehydrogenases. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual representations of the metabolic and experimental workflows to facilitate a deeper understanding for researchers in metabolism and drug development.

Introduction

Branched-chain fatty acids, such as those with a methyl group at the α-carbon (C2), represent a unique class of lipids that require specialized enzymatic machinery for their degradation. This compound, a 16-carbon acyl-CoA with a methyl group at the C2 position, is a relevant substrate for studying the metabolism of these molecules. Its breakdown is initiated by acyl-CoA dehydrogenases, a family of flavoenzymes crucial for the first step of β-oxidation. Understanding the kinetics and specificity of these enzymes towards 2-methyl-branched substrates is critical for elucidating metabolic pathways and for the development of therapeutics targeting fatty acid oxidation disorders.

Interaction with Acyl-CoA Dehydrogenases

The initial and rate-limiting step in the β-oxidation of this compound is its dehydrogenation by an acyl-CoA dehydrogenase (ACAD). Both mitochondrial long-chain acyl-CoA dehydrogenase (LCAD) and medium-chain acyl-CoA dehydrogenase (MCAD) have been shown to act on this substrate. A key characteristic of this interaction is its stereospecificity; these enzymes are specific for the (S)-enantiomer of 2-methyl-branched-chain acyl-CoAs.

Quantitative Data on Enzyme Activity

Precise kinetic parameters for the interaction of this compound with human acyl-CoA dehydrogenases are essential for comparative analysis. The following table summarizes the available data.

EnzymeSubstrateSpecific Activity (mU/mg)
Purified human Long-Chain Acyl-CoA Dehydrogenase (LCAD)(S)-2-Methylpentadecanoyl-CoA340[1]
Purified human Medium-Chain Acyl-CoA Dehydrogenase (MCAD)(S)-2-Methylpentadecanoyl-CoAActivity confirmed, but specific value not reported[1]

Note: 1 mU (milliunit) is defined as the amount of enzyme that catalyzes the conversion of 1 nanomole of substrate per minute under the specified conditions.

Metabolic Pathway of this compound

The complete catabolism of this compound involves a series of enzymatic reactions within the mitochondria, following the initial dehydrogenation step. The presence of the methyl group at the C2 position introduces a modification to the standard β-oxidation spiral.

Mitochondrial β-Oxidation of this compound

The breakdown of this compound in the mitochondria proceeds as follows:

  • Dehydrogenation: this compound is oxidized by LCAD or MCAD to form 2-methyl-trans-2-pentadecenoyl-CoA.

  • Hydration: The resulting enoyl-CoA intermediate is hydrated.

  • Dehydrogenation: The hydroxylated intermediate is then oxidized.

  • Thiolytic Cleavage: Finally, the ketoacyl-CoA is cleaved by a thiolase to yield propionyl-CoA and myristoyl-CoA (a C14 acyl-CoA).

The myristoyl-CoA can then enter the conventional β-oxidation pathway for further degradation to acetyl-CoA molecules. The propionyl-CoA is converted to succinyl-CoA, which can enter the citric acid cycle.

Metabolic_Pathway cluster_mitochondrion Mitochondrial Matrix S_2MP_CoA This compound M_trans_2_P_CoA 2-Methyl-trans-2-pentadecenoyl-CoA S_2MP_CoA->M_trans_2_P_CoA LCAD / MCAD Hydroxy_CoA 3-Hydroxy-2-methylpentadecanoyl-CoA M_trans_2_P_CoA->Hydroxy_CoA Enoyl-CoA Hydratase Keto_CoA 3-Keto-2-methylpentadecanoyl-CoA Hydroxy_CoA->Keto_CoA 3-Hydroxyacyl-CoA Dehydrogenase Propionyl_CoA Propionyl-CoA Keto_CoA->Propionyl_CoA β-Ketothiolase Myristoyl_CoA Myristoyl-CoA Keto_CoA->Myristoyl_CoA β-Ketothiolase TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle ... -> Succinyl-CoA Beta_Oxidation β-Oxidation Spiral Myristoyl_CoA->Beta_Oxidation Experimental_Workflow cluster_preparation Preparation cluster_assay Assay Execution (Anaerobic) cluster_analysis Data Analysis P1 Prepare Assay Buffer A1 Prepare Reaction Mixture (Buffer, ETF, Enzyme) P1->A1 P2 Purify Recombinant LCAD/MCAD and ETF P2->A1 P3 Synthesize/Acquire This compound A3 Initiate with Substrate P3->A3 A2 Incubate at 32°C A1->A2 A2->A3 A4 Monitor Fluorescence (Ex: 380 nm, Em: 495 nm) A3->A4 D1 Determine Initial Rate A4->D1 D2 Calculate Specific Activity D1->D2 D3 Determine Km and Vmax (Varying Substrate Concentration) D1->D3 Signaling_Pathway PPARa PPARα PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE Binds as a heterodimer RXR RXR RXR->PPRE Gene_Expression Target Gene Expression (e.g., ACOX1, D-bifunctional protein) PPRE->Gene_Expression Activates Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation Gene_Expression->Peroxisomal_Beta_Oxidation Increases enzyme levels

References

The Physiological Relevance of 2-Methylpentadecanoyl-CoA Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylpentadecanoyl-CoA is a saturated, 2-methyl-branched fatty acyl-CoA that plays a role in mammalian lipid metabolism. Its metabolism is distinct from that of straight-chain fatty acids due to the presence of a methyl group at the α-carbon (C-2), which necessitates specific enzymatic pathways. This technical guide provides an in-depth overview of the physiological relevance of 2-methylpentadecanoyl-CoA isomers, focusing on their metabolic fate, the stereospecificity of the enzymes involved, and potential physiological implications. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the key metabolic pathways.

Introduction

Branched-chain fatty acids (BCFAs) are important components of cellular lipids, contributing to membrane fluidity and serving as signaling molecules. While less common than their straight-chain counterparts, BCFAs derived from the diet or endogenous metabolism require specialized enzymatic machinery for their catabolism. 2-Methylpentadecanoyl-CoA, the activated form of 2-methylpentadecanoic acid, is a key intermediate in the degradation of certain BCFAs. Understanding the metabolism of its isomers is crucial for elucidating the pathophysiology of metabolic disorders and for the development of targeted therapeutics.

Metabolic Pathway of 2-Methylpentadecanoyl-CoA

The presence of a methyl group at the 2-position (α-carbon) of 2-methylpentadecanoyl-CoA prevents its direct entry into the standard β-oxidation spiral. Instead, it undergoes a modified β-oxidation pathway primarily within the mitochondria.

The initial and rate-limiting step in the oxidation of 2-methyl-branched acyl-CoA esters is dehydrogenation. This reaction is catalyzed by specific acyl-CoA dehydrogenases. Subsequently, the mitochondrial trifunctional protein complex is responsible for the hydration, dehydrogenation, and thiolytic cleavage steps. Each cycle of this modified β-oxidation releases one molecule of propionyl-CoA and a fatty acyl-CoA chain shortened by two carbons, in this case, tridecanoyl-CoA.

Stereospecificity of Metabolism

A critical aspect of 2-methylpentadecanoyl-CoA metabolism is its stereospecificity. The methyl group at the C-2 position creates a chiral center, resulting in two enantiomers: (S)-2-methylpentadecanoyl-CoA and (R)-2-methylpentadecanoyl-CoA. Mitochondrial long-chain acyl-CoA dehydrogenase (LCAD) and medium-chain acyl-CoA dehydrogenase (MCAD) have been shown to be specific for the (S)-enantiomer of 2-methyl-branched chain acyl-CoA substrates.[1] No significant activity is observed with the (R)-enantiomer.[1] This indicates that the (S)-isomer is the primary substrate for mitochondrial β-oxidation. The metabolic fate of the (R)-isomer is less clear but it is presumed to undergo alternative metabolic pathways or require epimerization.

Metabolic Pathway Diagram

metabolism cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix 2_MPA 2-Methylpentadecanoic Acid S_2_MP_CoA (S)-2-Methylpentadecanoyl-CoA 2_MPA->S_2_MP_CoA Acyl-CoA Synthetase (ATP, CoA) R_2_MP_CoA (R)-2-Methylpentadecanoyl-CoA 2_MPA->R_2_MP_CoA Acyl-CoA Synthetase (ATP, CoA) Enoyl_CoA 2-Methyl-2-pentadecenoyl-CoA S_2_MP_CoA->Enoyl_CoA LCAD / MCAD (FAD -> FADH2) Metabolic_Fate Metabolic fate unclear R_2_MP_CoA->Metabolic_Fate Alternative Pathways? Hydroxyacyl_CoA 3-Hydroxy-2-methyl- pentadecanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Mitochondrial Trifunctional Protein (Enoyl-CoA Hydratase) Ketoacyl_CoA 3-Keto-2-methyl- pentadecanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Mitochondrial Trifunctional Protein (3-Hydroxyacyl-CoA Dehydrogenase) (NAD+ -> NADH) Tridecanoyl_CoA Tridecanoyl-CoA Ketoacyl_CoA->Tridecanoyl_CoA Mitochondrial Trifunctional Protein (β-Ketothiolase) (CoA) Propionyl_CoA Propionyl-CoA Ketoacyl_CoA->Propionyl_CoA Mitochondrial Trifunctional Protein (β-Ketothiolase) (CoA) Beta_Oxidation Tridecanoyl_CoA->Beta_Oxidation Further β-oxidation cycles

Caption: Mitochondrial β-oxidation of (S)-2-methylpentadecanoyl-CoA.

Quantitative Data

Quantitative data for the metabolism of 2-methylpentadecanoyl-CoA is limited. The following table summarizes available data for related 2-methyl-branched acyl-CoA substrates.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Organism/TissueReference
2-Methyl-branched chain Acyl-CoA Dehydrogenase2-Methylbutyryl-CoA181.62Ascaris suum mitochondria[2]
2-Methyl-branched chain Acyl-CoA Dehydrogenase2-Methylvaleryl-CoA211.58Ascaris suum mitochondria[2]
Long-Chain Acyl-CoA Dehydrogenase (LCAD)(S)-2-Methylpentadecanoyl-CoANot Reported0.34 (mU/mg)Purified human[1]
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)(S)-2-Methylpentadecanoyl-CoANot ReportedMeasurable activityPurified human[1]
Long-Chain Acyl-CoA Dehydrogenase (LCAD)(R)-2-Methylpentadecanoyl-CoANot ApplicableNo measurable activityPurified human[1]
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)(R)-2-Methylpentadecanoyl-CoANot ApplicableNo measurable activityPurified human[1]

Note: Data for 2-methylpentadecanoyl-CoA is sparse. The kinetic parameters for Ascaris suum are for a different, though related, enzyme and shorter-chain substrates but provide an indication of the enzyme's affinity and turnover rate for 2-methyl-branched acyl-CoAs.

Experimental Protocols

The key to studying the metabolism of 2-methylpentadecanoyl-CoA is the accurate measurement of the activity of the acyl-CoA dehydrogenases involved.

ETF Fluorescence Reduction Assay for Acyl-CoA Dehydrogenase Activity

This is the gold-standard method for measuring acyl-CoA dehydrogenase activity. It relies on the principle that the natural electron acceptor for these enzymes is the electron transfer flavoprotein (ETF), which exhibits a change in fluorescence upon reduction.

Principle: The assay measures the decrease in ETF fluorescence as it accepts electrons from the acyl-CoA dehydrogenase-substrate complex. The reaction must be performed under anaerobic conditions as reduced ETF can react with oxygen.

Reagents:

  • Assay Buffer: 100 mM HEPES/KOH, pH 7.6, 0.2 mM EDTA, 200 mM NaCl.

  • Substrate: (S)-2-methylpentadecanoyl-CoA (typically 25 µM final concentration).

  • Enzyme Source: Purified acyl-CoA dehydrogenase or mitochondrial extract.

  • Electron Transfer Flavoprotein (ETF): Purified from porcine liver or recombinant.

  • Anaerobic Maintenance System: Glucose oxidase, catalase, and glucose in the assay buffer to scavenge oxygen.

Procedure:

  • Prepare a reaction mixture containing the assay buffer, ETF, and the anaerobic maintenance system.

  • For cuvette-based assays, seal the cuvette and deoxygenate the mixture by alternating between vacuum and argon gas. For a 96-well plate format, the enzymatic deoxygenation system is typically sufficient.

  • Initiate the reaction by adding the enzyme source to the reaction mixture.

  • Immediately before adding the substrate, record a baseline fluorescence reading (Excitation: 340 nm, Emission: 490 nm).

  • Add the (S)-2-methylpentadecanoyl-CoA substrate to start the reaction.

  • Monitor the decrease in fluorescence over time. The rate of fluorescence decrease is proportional to the enzyme activity.

  • Calculate the specific activity based on the rate of fluorescence change, the protein concentration, and the molar extinction coefficient of ETF.

Workflow Diagram:

etf_assay cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Reagents Prepare Reaction Mixture (Buffer, ETF, Anaerobic System) Deoxygenate Deoxygenate Mixture (Vacuum/Argon or Enzymatic) Reagents->Deoxygenate Add_Enzyme Add Enzyme Source Deoxygenate->Add_Enzyme Baseline Record Baseline Fluorescence (Ex: 340nm, Em: 490nm) Add_Enzyme->Baseline Add_Substrate Add (S)-2-Methylpentadecanoyl-CoA Baseline->Add_Substrate Monitor Monitor Fluorescence Decrease Add_Substrate->Monitor Calculate Calculate Specific Activity Monitor->Calculate

Caption: Workflow for the ETF fluorescence reduction assay.

Physiological and Pathophysiological Relevance

The metabolism of 2-methyl-branched fatty acids is essential for normal physiological function. These fatty acids can originate from the diet, particularly from the breakdown of phytol, a constituent of chlorophyll. Phytanic acid, a 3-methyl-branched fatty acid, is converted to pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) via α-oxidation. Pristanic acid then undergoes β-oxidation, a process for which 2-methylpentadecanoyl-CoA metabolism serves as a model.

Inborn Errors of Metabolism: Deficiencies in the enzymes responsible for the degradation of branched-chain fatty acids can lead to severe metabolic disorders. For example, Refsum disease is caused by a deficiency in phytanoyl-CoA hydroxylase, the first enzyme in the α-oxidation of phytanic acid, leading to the accumulation of phytanic acid and severe neurological symptoms. While no specific disease has been linked directly to the metabolism of 2-methylpentadecanoic acid, its metabolic pathway is shared with that of pristanic acid, and defects in the downstream β-oxidation enzymes would be expected to impact the degradation of both.

Potential Signaling Roles: Long-chain acyl-CoA esters are known to act as signaling molecules, regulating various cellular processes including gene expression, ion channel activity, and enzyme function. The specific roles of 2-methylpentadecanoyl-CoA isomers in cellular signaling are yet to be fully elucidated but represent an active area of research.

Conclusion and Future Directions

The metabolism of 2-methylpentadecanoyl-CoA is a stereospecific process primarily involving the (S)-enantiomer and key mitochondrial enzymes such as LCAD and the mitochondrial trifunctional protein. While the general metabolic pathway is understood, there is a clear need for more quantitative data on the enzyme kinetics and cellular concentrations of the specific isomers of 2-methylpentadecanoyl-CoA. Future research should focus on:

  • Determining the Km and Vmax of human LCAD and MCAD with both (S)- and (R)-2-methylpentadecanoyl-CoA.

  • Elucidating the metabolic fate of the (R)-enantiomer.

  • Investigating the potential signaling roles of 2-methylpentadecanoyl-CoA isomers.

  • Exploring the impact of dietary 2-methyl-branched fatty acids on metabolic health.

A deeper understanding of the physiological relevance of 2-methylpentadecanoyl-CoA isomers will provide valuable insights for the diagnosis and treatment of metabolic disorders and may open new avenues for drug development.

References

The Nexus of Amino Acid Catabolism and Lipogenesis: A Technical Guide to the Biosynthesis of 2-Methyl-Branched Chain Fatty Acids in Mammals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the endogenous synthesis of 2-methyl-branched chain fatty acids, elucidating the enzymatic pathways, regulatory mechanisms, and analytical methodologies crucial for researchers in metabolic diseases and drug development.

This technical guide provides a comprehensive overview of the biosynthesis of 2-methyl-branched chain fatty acids (mmBCFAs) in mammals. While often considered minor components of the total fatty acid pool, these molecules are gaining recognition for their roles in cellular signaling, membrane fluidity, and as biomarkers for metabolic health. This document outlines the core biosynthetic pathway, presents quantitative data on their distribution, details relevant experimental protocols, and provides visual representations of the key processes.

Core Biosynthetic Pathway

The de novo synthesis of 2-methyl-branched chain fatty acids in mammals is a fascinating intersection of amino acid catabolism and fatty acid synthesis. Unlike the canonical straight-chain fatty acid synthesis that exclusively utilizes acetyl-CoA as a primer, the synthesis of mmBCFAs relies on the promiscuity of the fatty acid synthase (FASN) complex to utilize alternative, branched-chain primers.[1][2] These primers are derived from the catabolism of branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.[3][4]

The process can be dissected into three main stages:

  • Generation of Branched-Chain Primers in Mitochondria: The catabolism of BCAAs occurs primarily within the mitochondria of various tissues, notably adipose tissue and liver.[5][6] The initial steps involve transamination by branched-chain aminotransferase (BCAT) to form branched-chain α-keto acids (BCKAs). Subsequently, the branched-chain α-keto acid dehydrogenase (BCKDH) complex catalyzes the oxidative decarboxylation of these BCKAs to produce branched-chain acyl-CoA esters.[5][7] Specifically:

    • Valine catabolism yields isobutyryl-CoA.

    • Leucine catabolism produces isovaleryl-CoA.

    • Isoleucine catabolism generates 2-methylbutyryl-CoA, the direct precursor for 2-methyl-branched fatty acids.[3][4]

  • Export of Branched-Chain Acyl-CoAs to the Cytosol: As fatty acid synthesis occurs in the cytosol, the mitochondrially-generated branched-chain acyl-CoAs must be transported across the mitochondrial membrane. This is facilitated by carnitine acetyltransferase (CrAT), which catalyzes the conversion of these acyl-CoAs to their corresponding acylcarnitines.[8][9][10] These acylcarnitines are then shuttled across the mitochondrial membrane and subsequently reconverted to their acyl-CoA esters in the cytosol.[8][11]

  • Elongation by Fatty Acid Synthase (FASN) in the Cytosol: In the cytosol, FASN utilizes these branched-chain acyl-CoAs as primers for fatty acid elongation.[12] The subsequent iterative additions of two-carbon units from malonyl-CoA, in a process identical to straight-chain fatty acid synthesis, results in the formation of long-chain mmBCFAs.[1] The ketoacyl synthase (KS) domain of FASN is the primary determinant of substrate specificity and has a lower turnover number for branched-chain substrates compared to acetyl-CoA.[12]

Below is a DOT script representation of this biosynthetic pathway.

BCAA_to_mmBCFA_Pathway cluster_mitochondria Mitochondrion cluster_cytosol Cytosol BCAA Branched-Chain Amino Acids (e.g., Isoleucine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA BCAT BC_Acyl_CoA Branched-Chain Acyl-CoA (e.g., 2-Methylbutyryl-CoA) BCKA->BC_Acyl_CoA BCKDH BC_Acyl_Carnitine Branched-Chain Acylcarnitine BC_Acyl_CoA->BC_Acyl_Carnitine CrAT BC_Acyl_Carnitine_cyto Branched-Chain Acylcarnitine BC_Acyl_Carnitine->BC_Acyl_Carnitine_cyto Transport BC_Acyl_CoA_cyto Branched-Chain Acyl-CoA BC_Acyl_Carnitine_cyto->BC_Acyl_CoA_cyto CrAT FASN Fatty Acid Synthase (FASN) BC_Acyl_CoA_cyto->FASN mmBCFA 2-Methyl-Branched Chain Fatty Acid FASN->mmBCFA Elongation Malonyl_CoA Malonyl-CoA Malonyl_CoA->FASN GCMS_Workflow Sample Tissue or Milk Sample Lipid_Extraction Lipid Extraction (Chloroform:Methanol) Sample->Lipid_Extraction FAME_Derivatization FAME Derivatization (Sodium Methoxide) Lipid_Extraction->FAME_Derivatization GC_Separation Gas Chromatography Separation FAME_Derivatization->GC_Separation MS_Detection Mass Spectrometry Detection & Identification GC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis Isotope_Tracing_Logic Labeled_Precursor [U-13C]-Isoleucine (Labeled Precursor) Metabolic_Pathways Cellular Metabolic Pathways Labeled_Precursor->Metabolic_Pathways Labeled_Primer 13C-Labeled 2-Methylbutyryl-CoA Metabolic_Pathways->Labeled_Primer FASN_Elongation FASN Elongation (with unlabeled Malonyl-CoA) Labeled_Primer->FASN_Elongation Labeled_mmBCFA 13C-Labeled mmBCFA FASN_Elongation->Labeled_mmBCFA MS_Analysis Mass Spectrometry Analysis Labeled_mmBCFA->MS_Analysis Fractional_Contribution Fractional Contribution MS_Analysis->Fractional_Contribution

References

(2S)-2-Methylpentadecanoyl-CoA: A Technical Guide for Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of (2S)-2-methylpentadecanoyl-CoA, a critical intermediate in the metabolism of branched-chain fatty acids. The document outlines its role in lipidomics, particularly within the context of the α-oxidation pathway, its clinical relevance, and the experimental protocols used for its study.

Core Role in Lipidomics

This compound is a specific stereoisomer of a branched-chain acyl-CoA. While not a household name in general lipidomics, it is a crucial, though transient, intermediate in the peroxisomal α-oxidation of certain fatty acids. Its primary significance lies in its position within the metabolic pathway of phytanic acid , a 3-methyl branched-chain fatty acid derived from dietary sources like dairy products, meat, and fish.[1]

Due to its methyl group on the β-carbon (position 3), phytanic acid cannot be degraded by the standard β-oxidation pathway.[2][3] Instead, it undergoes α-oxidation, a process that removes a single carbon from the carboxyl end.[2] this compound is fundamentally linked to the product of this pathway. The α-oxidation of phytanic acid yields pristanic acid , which is a (2S)-2-methyl branched-chain fatty acid.[2] Pristanic acid is then activated to its CoA thioester, pristanoyl-CoA, which can subsequently enter the peroxisomal β-oxidation pathway for further catabolism.[2][3]

The stereochemistry is critical. The peroxisomal β-oxidation machinery specifically processes (2S)-acyl-CoAs. Dietary phytanic acid exists as a mix of stereoisomers, which, after α-oxidation, yield both (2R)- and (2S)-pristanic acid. An enzyme, α-methylacyl-CoA racemase (AMACR), is required to convert the (2R)-pristanoyl-CoA into the metabolically competent (2S) form.[4]

Deficiencies in the α-oxidation pathway, most notably in the enzyme phytanoyl-CoA hydroxylase, lead to the accumulation of phytanic acid, causing a severe neurological disorder known as Refsum disease .[2][3] Therefore, understanding the intermediates of this pathway is vital for diagnosing and potentially treating such metabolic disorders.

Biochemical Pathways

The central pathway involving the metabolic precursors and successors of this compound is the peroxisomal α-oxidation of phytanic acid.

Phytanic Acid α-Oxidation Pathway

The degradation of phytanic acid is a multi-step enzymatic process occurring within the peroxisomes.[2] The process begins with the activation of phytanic acid to phytanoyl-CoA and proceeds through several key steps to yield pristanic acid, which can then be further metabolized.

Phytanic_Acid_Alpha_Oxidation cluster_peroxisome Peroxisome Matrix Phytanoyl_CoA Phytanoyl-CoA Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PHYH) (Fe²⁺, O₂, 2-oxoglutarate) Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase (HACL1) (TPP-dependent) Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Pristanoyl_CoA Pristanoyl-CoA (this compound) Pristanic_Acid->Pristanoyl_CoA Acyl-CoA Synthetase Beta_Oxidation Peroxisomal β-Oxidation Pristanoyl_CoA->Beta_Oxidation Phytanic_Acid Phytanic Acid (from diet) Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase (Cytosolic side)

Caption: Peroxisomal α-oxidation of phytanic acid.

Quantitative Data

Quantitative data for acyl-CoA species is often challenging to obtain due to their low abundance and transient nature. However, measurements of enzyme activities within the pathway provide valuable insights. The activity of phytanoyl-CoA hydroxylase, the rate-limiting enzyme, is a key diagnostic marker.

ParameterValueOrganism/TissueConditionCitation
Phytanoyl-CoA Hydroxylase Activity0.46 ± 0.15 nmol/h per mg proteinHuman LiverControl[5]
Phytanoyl-CoA Hydroxylase Activity<0.02 nmol/h per mg proteinHuman LiverRefsum Disease[5]
Phytanoyl-CoA Hydroxylase Activity<0.02 nmol/h per mg proteinHuman LiverRhizomelic Chondrodysplasia Punctata[5]
UHPLC-MS/MS LOD for Acyl-CoAs1-5 fmolN/AMethodological[6][7]

LOD: Limit of Detection

Experimental Protocols

The study of this compound and its related metabolic pathway involves complex biochemical and analytical techniques. Key experimental approaches include the synthesis of substrates, measurement of enzyme activity, and quantification of metabolites by mass spectrometry.

Synthesis of Phytanoyl-CoA

Chemical synthesis of the substrate is often the first step for in vitro studies.

Objective: To synthesize phytanoyl-CoA for use as a substrate in enzyme assays.[8][9]

Methodology:

  • Activation of Phytanic Acid: Phytanic acid is converted to an activated intermediate, such as an acyl-anhydride or acyl-imidazolide. This is a common strategy for overcoming the thermodynamic barrier of thioester formation.

  • Coupling with Coenzyme A: The activated phytanic acid is then reacted with the thiol group of Coenzyme A (CoASH) in an appropriate buffer system to form the phytanoyl-CoA thioester.

  • Purification: The resulting phytanoyl-CoA is purified from unreacted starting materials and byproducts, typically using High-Performance Liquid Chromatography (HPLC).[9]

  • Verification: The identity and purity of the synthesized phytanoyl-CoA are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS).[8][9]

Measurement of Phytanoyl-CoA Hydroxylase (PHYH) Activity

This assay is crucial for diagnosing Refsum disease and for basic research on the α-oxidation pathway.[5][10]

Objective: To quantify the enzymatic conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA in a biological sample (e.g., liver homogenate or cultured cells).

Methodology:

  • Homogenate Preparation: Tissue or cell samples are homogenized in a suitable buffer (e.g., 100mmol/L KCl plus 50mmol/L Tris-HCl, pH 7.5) to release the peroxisomal enzymes.[5]

  • Incubation: The homogenate is incubated at 37°C in a reaction medium containing:

    • Substrate: Synthesized phytanoyl-CoA (e.g., 25µmol/L, often radiolabeled like [1-¹⁴C]phytanoyl-CoA for detection).[5]

    • Cofactors: 2-oxoglutarate (1mmol/L), Fe²⁺ (as (NH₄)₂FeII(SO₄)₂, 0.5mmol/L), and ascorbate (B8700270) (1mmol/L) are essential for the hydroxylase activity.[5][10]

    • Other Reagents: ATP (10mmol/L), MgCl₂ (5mmol/L), Coenzyme A (0.2mmol/L), and a reducing agent like dithiothreitol (B142953) (DTT, 0.25mmol/L) are included to maintain optimal conditions.[5]

  • Reaction Termination: The reaction is stopped after a defined period (e.g., 30 minutes) by adding acid or a solvent to precipitate proteins.

  • Product Analysis: The acyl-CoA species in the supernatant are separated and quantified using HPLC. The amount of 2-hydroxyphytanoyl-CoA product formed is measured to determine the enzyme activity, typically expressed as nmol/hour/mg of protein.[5]

Quantification of Branched-Chain Acyl-CoAs by LC-MS/MS

Modern lipidomics relies heavily on mass spectrometry for the sensitive and specific quantification of lipid species, including acyl-CoAs.

Objective: To quantify this compound (pristanoyl-CoA) and other related acyl-CoAs in biological samples.[6][7]

Workflow:

LCMS_Workflow Sample 1. Sample Preparation (Tissue/Cell Homogenization, Protein Precipitation) Extraction 2. Acyl-CoA Extraction (Solid Phase Extraction or Liquid-Liquid Extraction) Sample->Extraction UHPLC 3. Chromatographic Separation (UHPLC with Reversed Phase and/or HILIC columns) Extraction->UHPLC MSMS 4. Mass Spectrometry (ESI-MS/MS Detection in Multiple Reaction Monitoring mode) UHPLC->MSMS Quant 5. Data Analysis (Quantification using stable isotope-labeled internal standards) MSMS->Quant

Caption: General workflow for acyl-CoA analysis by UHPLC-MS/MS.

Methodology Detail:

  • Extraction: Acyl-CoAs are extracted from the sample matrix, often using solid-phase extraction (SPE) to enrich for these analytes and remove interfering substances.

  • Chromatography: Ultra-High Performance Liquid Chromatography (UHPLC) is used for separation. Due to the diverse polarity of acyl-CoAs, methods may combine reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) for comprehensive profiling.[6][7]

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer with electrospray ionization (ESI). The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each target acyl-CoA are monitored, providing high specificity and sensitivity.

  • Quantification: Absolute quantification is achieved by spiking the sample with a known amount of a stable isotope-labeled internal standard (e.g., deuterated acyl-CoA) prior to extraction and comparing the peak area ratios of the analyte to the standard.

This guide serves as a foundational resource for professionals engaged in lipidomics research and drug development. A thorough understanding of the metabolic role and analytical methodologies associated with this compound is essential for advancing our knowledge of branched-chain fatty acid metabolism and related human diseases.

References

The Peroxisomal Degradation of (2S)-2-Methylpentadecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the metabolic pathway responsible for the degradation of (2S)-2-methylpentadecanoyl-CoA, a 2-methyl branched-chain fatty acyl-CoA. The catabolism of such molecules is crucial for cellular lipid homeostasis, and dysregulation of this pathway is associated with certain metabolic disorders. This document details the enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and provides a visual representation of the pathway. The degradation of pristanoyl-CoA serves as the primary well-studied model for this process.

The Core Degradation Pathway

The catabolism of this compound occurs within the peroxisome and proceeds via a modified β-oxidation spiral. Unlike straight-chain fatty acids, the presence of a methyl group at the α-carbon (C-2) necessitates a specific set of enzymes for its degradation. The pathway involves three key enzymatic steps to shorten the acyl chain.

The initial step is the oxidation of this compound, which is catalyzed by a branched-chain acyl-CoA oxidase, to form trans-2,3-dehydro-2-methylpentadecanoyl-CoA[1]. This reaction is stereospecific for the (2S)-methyl isomer[2]. Subsequently, the multifunctional protein-2 (MFP-2) mediates both the hydration of the double bond to yield 3-hydroxy-2-methylpentadecanoyl-CoA and the subsequent dehydrogenation to produce 3-oxo-2-methylpentadecanoyl-CoA[1][3]. The final step of the cycle is the thiolytic cleavage of the 3-oxoacyl-CoA derivative. This reaction is not efficiently catalyzed by the conventional peroxisomal thiolase but requires a specialized enzyme, sterol carrier protein X (SCPx), also known as SCP2/3-oxoacyl-CoA thiolase[4]. This cleavage releases propionyl-CoA (due to the methyl group) and a shortened acyl-CoA, which in this case would be tetradecanoyl-CoA. The resulting straight-chain tetradecanoyl-CoA can then enter the conventional peroxisomal β-oxidation pathway for further degradation.

Degradation_Pathway cluster_peroxisome Peroxisome start This compound step1 trans-2,3-Dehydro- 2-methylpentadecanoyl-CoA start->step1 Pristanoyl-CoA Oxidase (ACOX2) step2 3-Hydroxy- 2-methylpentadecanoyl-CoA step1->step2 Multifunctional Protein-2 (MFP-2) [Hydratase] step3 3-Oxo- 2-methylpentadecanoyl-CoA step2->step3 Multifunctional Protein-2 (MFP-2) [Dehydrogenase] end1 Tetradecanoyl-CoA (to further β-oxidation) step3->end1 Sterol Carrier Protein X (SCPx) [Thiolase] end2 Propionyl-CoA step3->end2 Sterol Carrier Protein X (SCPx) [Thiolase] Experimental_Workflow cluster_workflow Experimental Workflow isolate Isolate Peroxisomes or Purify Recombinant Enzymes assay Perform Enzyme Assays: - Acyl-CoA Oxidase - MFP-2 (Hydratase/Dehydrogenase) - SCPx (Thiolase) isolate->assay prepare Synthesize Substrates: This compound and Intermediates prepare->assay kinetics Determine Kinetic Parameters (Km, Vmax) assay->kinetics analyze Analyze Products by HPLC or Mass Spectrometry assay->analyze model Develop Kinetic Model of the Pathway kinetics->model analyze->model

References

Methodological & Application

Synthesis of (2S)-2-Methylpentadecanoyl-CoA: Application Notes and Protocols for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-2-Methylpentadecanoyl-CoA is a branched-chain acyl-coenzyme A ester crucial for the study of mitochondrial fatty acid β-oxidation and related inborn errors of metabolism. Its stereospecific nature makes it an invaluable tool for dissecting the substrate specificities of key enzymes in this pathway, particularly acyl-CoA dehydrogenases. This document provides detailed application notes and protocols for the chemical synthesis of this compound and its application in enzyme kinetics studies.

Introduction

Branched-chain fatty acids, while less common than their straight-chain counterparts, play significant roles in cellular structure and metabolism. The metabolism of 2-methyl-branched fatty acids is of particular interest as it involves a distinct set of enzymes and pathways. Deficiencies in these pathways can lead to severe metabolic disorders. This compound serves as a specific substrate for several mitochondrial acyl-CoA dehydrogenases, including long-chain acyl-CoA dehydrogenase (LCAD) and medium-chain acyl-CoA dehydrogenase (MCAD).[1] Recent research has also identified its interaction with newer members of the acyl-CoA dehydrogenase family, such as ACAD10. The availability of synthetically prepared this compound is therefore essential for advancing our understanding of these enzymes and the metabolic pathways they govern.

Application Notes

This compound is a valuable substrate for the following research applications:

  • Enzyme Kinetics and Substrate Specificity Studies: It is used to characterize the kinetic parameters (Km, Vmax) of acyl-CoA dehydrogenases and other enzymes involved in branched-chain fatty acid metabolism. Its stereochemistry allows for the investigation of the stereospecificity of these enzymes.

  • Screening for Inborn Errors of Metabolism: As a specific substrate, it can be employed in diagnostic assays to identify deficiencies in enzymes like LCAD and MCAD in patient-derived samples.

  • Drug Discovery and Development: It can be utilized in high-throughput screening assays to identify inhibitors or activators of enzymes involved in branched-chain fatty acid oxidation, which may be therapeutic targets for metabolic diseases.

  • Mechanistic Studies of Fatty Acid Oxidation: Researchers can use this molecule to elucidate the detailed mechanisms of mitochondrial β-oxidation of branched-chain fatty acids.

Data Presentation

The following table summarizes the specific activities of purified human long-chain acyl-CoA dehydrogenase (LCAD) and medium-chain acyl-CoA dehydrogenase (MCAD) with this compound as a substrate, as compared to a standard straight-chain substrate, palmitoyl-CoA.

EnzymeSubstrateSpecific Activity (mU/mg of protein)
Purified LCADPalmitoyl-CoA390
(S)-2-Methylpentadecanoyl-CoA340
(R)-2-Methylpentadecanoyl-CoANo measurable activity
Purified MCAD(S)-2-Methylpentadecanoyl-CoAActivity detected
(R)-2-Methylpentadecanoyl-CoANo measurable activity

Data sourced from Vockley et al.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible two-stage chemical synthesis of this compound. The first stage involves the stereoselective synthesis of the precursor fatty acid, (2S)-2-methylpentadecanoic acid, followed by its conversion to the coenzyme A ester.

Stage 1: Synthesis of (2S)-2-Methylpentadecanoic Acid

This stage can be achieved through the use of a chiral auxiliary, such as an Evans oxazolidinone, to direct the stereoselective methylation of a long-chain acyl derivative.

  • Acylation of Chiral Auxiliary: Tetradecanoyl chloride is reacted with a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in the presence of a base (e.g., triethylamine) and a Lewis acid catalyst to form the N-acyloxazolidinone.

  • Stereoselective Methylation: The resulting chiral adduct is then treated with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), to form an enolate, which is subsequently quenched with methyl iodide. The bulky chiral auxiliary directs the methylation to occur from the less hindered face, yielding the desired (2S) stereochemistry.

  • Hydrolysis: The chiral auxiliary is cleaved by hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide to yield (2S)-2-methylpentadecanoic acid. The product is then purified by column chromatography.

Stage 2: Conversion of (2S)-2-Methylpentadecanoic Acid to its CoA Ester

This stage involves the activation of the carboxylic acid and subsequent reaction with coenzyme A. A common method for this is through the formation of an acyl-imidazole intermediate.

  • Activation with Carbonyldiimidazole (CDI): (2S)-2-Methylpentadecanoic acid is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF). An equimolar amount of 1,1'-carbonyldiimidazole (B1668759) (CDI) is added, and the reaction is stirred at room temperature until the evolution of CO2 ceases, indicating the formation of the acyl-imidazole.

  • Reaction with Coenzyme A: A solution of coenzyme A (trilithium salt) in an aqueous buffer (e.g., sodium bicarbonate, pH 8.0) is added to the acyl-imidazole solution. The reaction mixture is stirred at room temperature for several hours.

  • Purification: The resulting this compound is purified by reverse-phase high-performance liquid chromatography (HPLC). The fractions containing the product are collected, and the solvent is removed by lyophilization. The final product should be stored at -80°C to prevent degradation.

Protocol 2: Enzyme Assay for Acyl-CoA Dehydrogenase Activity

This protocol describes a general method for measuring the activity of acyl-CoA dehydrogenases using this compound as a substrate. The assay is based on the reduction of a dye, which is coupled to the reoxidation of the electron-transferring flavoprotein (ETF).

Materials:

  • Purified acyl-CoA dehydrogenase (e.g., LCAD or MCAD)

  • This compound solution (concentration determined by A260)

  • Electron Transfer Flavoprotein (ETF)

  • 2,6-Dichlorophenolindophenol (DCPIP)

  • Potassium phosphate (B84403) buffer (pH 7.2)

  • Spectrophotometer capable of reading at 600 nm

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, DCPIP, and ETF in a cuvette.

  • Initiate the reaction by adding a known amount of the purified acyl-CoA dehydrogenase.

  • Start the measurement by adding a specific concentration of the this compound substrate.

  • Monitor the decrease in absorbance at 600 nm over time. The rate of DCPIP reduction is proportional to the enzyme activity.

  • Calculate the specific activity of the enzyme (in mU/mg) using the molar extinction coefficient of DCPIP.

Visualizations

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of (2S)-2-Methylpentadecanoic Acid cluster_stage2 Stage 2: Conversion to CoA Ester start1 Tetradecanoyl Chloride + Chiral Auxiliary step1 Acylation start1->step1 step2 Stereoselective Methylation step1->step2 step3 Hydrolysis step2->step3 product1 (2S)-2-Methylpentadecanoic Acid step3->product1 start2 (2S)-2-Methylpentadecanoic Acid product1->start2 step4 Activation with CDI start2->step4 step5 Reaction with Coenzyme A step4->step5 step6 HPLC Purification step5->step6 product2 This compound step6->product2

Caption: Workflow for the chemical synthesis of this compound.

Beta_Oxidation_Pathway substrate This compound enzyme Acyl-CoA Dehydrogenase (e.g., LCAD, MCAD) substrate->enzyme FAD -> FADH2 product1 2-Methyl-trans-2-pentadecenoyl-CoA enzyme->product1 enzyme2 Enoyl-CoA Hydratase product1->enzyme2 H2O product2 3-Hydroxy-2-methylpentadecanoyl-CoA enzyme2->product2 enzyme3 3-Hydroxyacyl-CoA Dehydrogenase product2->enzyme3 NAD+ -> NADH + H+ product3 3-Keto-2-methylpentadecanoyl-CoA enzyme3->product3 enzyme4 Thiolase product3->enzyme4 CoA-SH product4 Propionyl-CoA + Tridecanoyl-CoA enzyme4->product4

Caption: Mitochondrial β-oxidation pathway for this compound.

References

Application Note: Quantitative Analysis of (2S)-2-methylpentadecanoyl-CoA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2S)-2-methylpentadecanoyl-CoA is a branched-chain acyl-coenzyme A thioester. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and energy production. The accurate quantification of specific acyl-CoA species like this compound is essential for studying metabolic processes, identifying biomarkers for disease, and in the development of therapeutic agents targeting metabolic pathways. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

This method utilizes the high selectivity and sensitivity of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the quantification of this compound. Biological samples are first processed to extract the acyl-CoAs and remove interfering substances. The extracted analyte is then separated from other molecules using reversed-phase high-performance liquid chromatography (RP-HPLC). The separated this compound is subsequently ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the signal intensity of the target analyte to that of a known concentration of an internal standard.

Experimental Protocols

1. Sample Preparation (from cell culture)

This protocol is adapted from established methods for acyl-CoA extraction.[1][2]

  • Reagents and Materials:

    • Ice-cold Phosphate Buffered Saline (PBS)

    • Ice-cold deionized water with 0.6% formic acid

    • Acetonitrile

    • Internal standard solution (e.g., ¹³C-labeled palmitoyl-CoA)

    • 1.7 mL microcentrifuge tubes

    • Cell scraper

    • Centrifuge capable of 4°C

  • Procedure:

    • Rinse cultured cells (e.g., in a P-100 plate) once with 10 mL of ice-cold PBS.

    • Add 3 mL of ice-cold PBS to the plate and scrape the cells. Transfer the cell suspension to a 15 mL polypropylene (B1209903) centrifuge tube.

    • Rinse the plate with an additional 3 mL of ice-cold PBS and add to the centrifuge tube.

    • Centrifuge the cell suspension at 1,000 rpm for 5 minutes at 4°C.

    • Aspirate the supernatant and resuspend the cell pellet in 300 µL of ice-cold deionized water containing 0.6% formic acid. A small aliquot (e.g., 30 µL) can be taken for protein concentration measurement for normalization purposes.[1]

    • Add the internal standard to the cell suspension.

    • Add 270 µL of acetonitrile, vortex, and/or sonicate to ensure homogeneity and precipitate proteins.[1]

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new microcentrifuge tube for LC-MS/MS analysis.

2. LC-MS/MS Analysis

This protocol is based on general methods for acyl-CoA analysis.[3][4][5]

  • Instrumentation:

    • HPLC system (e.g., Agilent 1290 Infinity II or equivalent)

    • Reversed-phase C18 column (e.g., Agilent ZORBAX 300SB-C18, 100 x 2.1 mm, 3.5 µm)

    • Triple quadrupole mass spectrometer (e.g., Agilent 6495C or equivalent) with an electrospray ionization (ESI) source.

  • LC Parameters:

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-1.5 min: 2% B

      • 1.5-6 min: 2% to 30% B

      • 6-13 min: 30% to 95% B

      • 13-17 min: Hold at 95% B

      • 17.1-20 min: Re-equilibrate at 2% B

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5-10 µL

  • MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3500 V

    • Gas Temperature: 300°C

    • Gas Flow: 10 L/min

    • Nebulizer Pressure: 35 psi

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • This compound: The precursor ion [M+H]⁺ is calculated from the molecular weight of 1005.94 g/mol .[6][7] The transition would be m/z 1006.9 -> 499.1 (Quantifier, corresponding to the [M-507+H]⁺ fragment) and 1006.9 -> 428.0 (Qualifier).[2]

      • Internal Standard: (e.g., ¹³C-palmitoyl-CoA) - determine the specific m/z transitions for the chosen standard.

3. Data Analysis and Quantification

  • Integrate the peak areas for the quantifier MRM transitions of this compound and the internal standard.

  • Calculate the response ratio (analyte peak area / internal standard peak area).

  • Construct a calibration curve by plotting the response ratio versus the concentration of a series of prepared standards.

  • Determine the concentration of this compound in the samples by interpolating their response ratios from the calibration curve.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of LC-MS/MS methods for the quantification of acyl-CoAs, which are expected to be achievable for this compound analysis.[4][5]

ParameterExpected Value
Limit of Detection (LOD)2 - 10 nM
Limit of Quantification (LOQ)5 - 30 nM
Linearity (R²)> 0.99
Accuracy85 - 115%
Precision (RSD%)< 15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sp1 Cell Harvesting & Lysis sp2 Protein Precipitation (Acetonitrile) sp1->sp2 sp3 Centrifugation sp2->sp3 sp4 Supernatant Collection sp3->sp4 lc Reversed-Phase HPLC Separation sp4->lc ms ESI-MS/MS Detection (MRM) lc->ms dp1 Peak Integration ms->dp1 dp2 Calibration Curve Generation dp1->dp2 dp3 Quantification dp2->dp3

Caption: Experimental workflow for the quantification of this compound.

fragmentation_pathway cluster_fragments Characteristic Fragments precursor This compound Precursor Ion [M+H]⁺ m/z 1006.9 quantifier Quantifier Ion [M-507+H]⁺ m/z 499.1 precursor->quantifier Neutral Loss of 507 Da (Phosphorylated ADP) qualifier Qualifier Ion m/z 428.0 precursor->qualifier Fragmentation

Caption: MS/MS fragmentation of this compound.

References

Application Notes and Protocols for the Use of (2S)-2-Methylpentadecanoyl-CoA in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2-Methylpentadecanoyl-CoA is a chiral-branched, long-chain acyl-coenzyme A derivative that serves as a crucial intermediate in the metabolism of 2-methyl-branched fatty acids. These fatty acids are obtained from dietary sources and are also synthesized endogenously. The unique stereochemistry and branched nature of this compound make it a specific substrate for a distinct set of enzymes involved in fatty acid oxidation. Understanding the enzymatic processing of this substrate is vital for research into metabolic disorders, drug development, and the fundamental biochemistry of lipid metabolism.

These application notes provide detailed protocols for utilizing this compound in various enzyme assays, enabling researchers to investigate the activity of key enzymes, screen for potential inhibitors, and elucidate metabolic pathways.

Relevant Enzymes and Metabolic Pathways

This compound is primarily metabolized through the coordinated action of enzymes in both peroxisomes and mitochondria. The key enzymes that recognize this molecule as a substrate are:

  • α-Methylacyl-CoA Racemase (AMACR): This peroxisomal and mitochondrial enzyme catalyzes the epimerization between the (2R) and (2S)-stereoisomers of 2-methylacyl-CoAs. Since the subsequent β-oxidation of 2-methyl-branched fatty acids is stereospecific for the (S)-isomer, AMACR plays a critical role in channeling the (R)-isomers into the degradative pathway.

  • Long-Chain Acyl-CoA Dehydrogenase (LCAD): This mitochondrial enzyme is a flavoprotein that catalyzes the initial dehydrogenation step in the β-oxidation of long-chain and some branched-chain acyl-CoAs. LCAD exhibits specificity for the (S)-enantiomer of 2-methyl-branched substrates.

  • Medium-Chain Acyl-CoA Dehydrogenase (MCAD): Similar to LCAD, this mitochondrial enzyme is involved in β-oxidation but has a preference for medium-chain acyl-CoAs. It can also utilize (S)-2-methylpentadecanoyl-CoA as a substrate.

The metabolism of 2-methyl-branched fatty acids, such as 2-methylpentadecanoic acid, involves an initial activation to their CoA esters. The resulting (2R)- and this compound thioesters then enter the metabolic pathway outlined below.

Metabolic_Pathway cluster_activation Activation cluster_racemization Racemization (Peroxisomes/Mitochondria) cluster_beta_oxidation β-Oxidation (Mitochondria) 2_methyl_acid 2-Methylpentadecanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase 2_methyl_acid->Acyl_CoA_Synthetase ATP, CoA 2R_CoA (2R)-2-Methyl- pentadecanoyl-CoA Acyl_CoA_Synthetase->2R_CoA 2S_CoA (2S)-2-Methyl- pentadecanoyl-CoA Acyl_CoA_Synthetase->2S_CoA AMACR α-Methylacyl-CoA Racemase (AMACR) 2R_CoA->AMACR LCAD_MCAD LCAD / MCAD 2S_CoA->LCAD_MCAD FAD -> FADH2 AMACR->2S_CoA Enoyl_CoA 2-Methyl-2-pentadecenoyl-CoA LCAD_MCAD->Enoyl_CoA Further_Oxidation Further β-Oxidation Cycles Enoyl_CoA->Further_Oxidation

Figure 1: Metabolic pathway of 2-methyl-branched fatty acids.

Quantitative Data

The following table summarizes the available quantitative data for the interaction of (S)-2-methylpentadecanoyl-CoA with relevant enzymes.

EnzymeSubstrateSpecific ActivityKmVmaxReference(s)
Long-Chain Acyl-CoA Dehydrogenase (LCAD)(S)-2-methylpentadecanoyl-CoA340 mU/mg of purified LCAD proteinN/AN/A[1]
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)(S)-2-methylpentadecanoyl-CoAMeasurable activity reportedN/AN/A[1]

N/A: Data not available in the searched literature.

Experimental Protocols

Protocol 1: Coupled Spectrophotometric Assay for α-Methylacyl-CoA Racemase (AMACR) Activity

This assay measures the activity of AMACR by coupling the formation of the (2S)-isomer from the (2R)-isomer of 2-methylpentadecanoyl-CoA to the hydrogen peroxide-producing reaction of a stereospecific acyl-CoA oxidase. The hydrogen peroxide is then detected colorimetrically.[2]

Principle: (2R)-2-Methylpentadecanoyl-CoA --(AMACR)--> this compound this compound + O₂ --(Pristanoyl-CoA Oxidase)--> 2-Methyl-2-pentadecenoyl-CoA + H₂O₂ H₂O₂ + Hydrogen Donor (reduced) --(Peroxidase)--> Oxidized Hydrogen Donor (colored) + 2H₂O

AMACR_Assay_Workflow Start Prepare Assay Mixture Add_Sample Add Enzyme Source (e.g., cell lysate) Start->Add_Sample Assay Buffer, (2R)-substrate, Pristanoyl-CoA Oxidase, Peroxidase, Hydrogen Donor Incubate Incubate at 37°C Add_Sample->Incubate Monitor Monitor Absorbance Change (e.g., at 405 nm) Incubate->Monitor Calculate Calculate AMACR Activity Monitor->Calculate

Figure 2: Workflow for the coupled AMACR assay.

Materials:

  • (2R)-2-Methylpentadecanoyl-CoA (substrate)

  • Pristanoyl-CoA oxidase (purified)

  • Horseradish peroxidase (HRP)

  • Hydrogen donor (e.g., 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) - ABTS)

  • Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)

  • Enzyme source (e.g., purified AMACR, cell lysate, tissue homogenate)

  • Spectrophotometer capable of reading in the visible range

Procedure:

  • Prepare the Assay Mixture: In a microplate well or a cuvette, prepare the assay mixture containing:

    • Potassium phosphate buffer

    • (2R)-2-Methylpentadecanoyl-CoA (final concentration to be optimized, e.g., 10-100 µM)

    • Pristanoyl-CoA oxidase (in excess to ensure it is not rate-limiting)

    • Horseradish peroxidase

    • Hydrogen donor (e.g., ABTS)

  • Pre-incubate: Pre-incubate the assay mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow temperature equilibration.

  • Initiate the Reaction: Add the enzyme source containing AMACR to the assay mixture to start the reaction.

  • Monitor Absorbance: Immediately begin monitoring the increase in absorbance at the appropriate wavelength for the chosen hydrogen donor (e.g., 405 nm for oxidized ABTS). Record the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

  • Data Analysis:

    • Determine the linear rate of absorbance change (ΔAbs/min).

    • Use the molar extinction coefficient of the oxidized hydrogen donor to convert the rate of absorbance change to the rate of H₂O₂ production (µmol/min).

    • Since the formation of this compound is the rate-limiting step, this rate is equivalent to the AMACR activity.

    • Express the activity in appropriate units (e.g., µmol/min/mg of protein).

Protocol 2: Acyl-CoA Dehydrogenase (LCAD/MCAD) Activity Assay using ETF Fluorescence Reduction

This is the gold standard method for measuring the activity of acyl-CoA dehydrogenases. It relies on the decrease in the intrinsic fluorescence of the electron transfer flavoprotein (ETF) as it is reduced by the dehydrogenase.[3][4]

Principle: this compound + ETF(ox) --(LCAD/MCAD)--> 2-Methyl-2-pentadecenoyl-CoA + ETF(red)

ACAD_ETF_Assay_Workflow Start Prepare Anaerobic Assay Mixture Add_Enzyme Add Enzyme Source (e.g., purified LCAD/MCAD) Start->Add_Enzyme Assay Buffer, ETF Add_Substrate Add (2S)-2-Methyl- pentadecanoyl-CoA Add_Enzyme->Add_Substrate Monitor Monitor Fluorescence Decrease (Ex: 380 nm, Em: 495 nm) Add_Substrate->Monitor Calculate Calculate Dehydrogenase Activity Monitor->Calculate

Figure 3: Workflow for the ACAD ETF fluorescence reduction assay.

Materials:

  • This compound (substrate)

  • Purified Electron Transfer Flavoprotein (ETF)

  • HEPES or potassium phosphate buffer (e.g., 50 mM, pH 7.6)

  • Enzyme source (e.g., purified LCAD/MCAD, mitochondrial extracts)

  • Fluorometer with excitation and emission wavelengths set to approximately 380 nm and 495 nm, respectively.

  • Anaerobic chamber or a system for deoxygenating solutions (e.g., by bubbling with argon or nitrogen gas).

Procedure:

  • Prepare Anaerobic Conditions: This assay must be performed under anaerobic conditions to prevent re-oxidation of the reduced ETF by molecular oxygen. Deoxygenate all solutions by bubbling with an inert gas (e.g., argon) for at least 15-20 minutes.

  • Prepare the Assay Mixture: In a sealed, anaerobic cuvette, prepare the assay mixture containing:

    • Anaerobic buffer

    • ETF (final concentration to be optimized, e.g., 1-5 µM)

  • Add Enzyme: Add the enzyme source containing the acyl-CoA dehydrogenase to the cuvette and mix gently.

  • Establish Baseline: Record the baseline fluorescence for a few minutes.

  • Initiate the Reaction: Initiate the reaction by adding a small volume of anaerobic this compound solution (final concentration to be optimized, e.g., 10-100 µM).

  • Monitor Fluorescence: Monitor the decrease in ETF fluorescence over time.

  • Data Analysis:

    • Determine the initial linear rate of fluorescence decrease (ΔF/min).

    • A standard curve of ETF fluorescence versus concentration can be used to convert the fluorescence change to the rate of ETF reduction (µmol/min).

    • The rate of ETF reduction is equivalent to the acyl-CoA dehydrogenase activity.

    • Express the activity in appropriate units (e.g., µmol/min/mg of protein).

Protocol 3: Spectrophotometric Acyl-CoA Dehydrogenase (LCAD/MCAD) Activity Assay using Ferricenium Hexafluorophosphate (B91526)

This is a simpler, aerobic alternative to the ETF fluorescence reduction assay. It uses an artificial electron acceptor, ferricenium hexafluorophosphate, which changes its absorbance upon reduction.[5][6]

Principle: this compound + 2 Ferricenium⁺ --(LCAD/MCAD)--> 2-Methyl-2-pentadecenoyl-CoA + 2 Ferrocene + 2 H⁺

ACAD_Spec_Assay_Workflow Start Prepare Assay Mixture Add_Enzyme Add Enzyme Source (e.g., purified LCAD/MCAD) Start->Add_Enzyme Assay Buffer, Ferricenium Hexafluorophosphate Add_Substrate Add (2S)-2-Methyl- pentadecanoyl-CoA Add_Enzyme->Add_Substrate Monitor Monitor Absorbance Decrease (at 300 nm) Add_Substrate->Monitor Calculate Calculate Dehydrogenase Activity Monitor->Calculate

Figure 4: Workflow for the spectrophotometric ACAD assay.

Materials:

  • This compound (substrate)

  • Ferricenium hexafluorophosphate

  • TAPS buffer (e.g., 100 mM, pH 8.5) or other suitable buffer

  • Enzyme source (e.g., purified LCAD/MCAD, cell lysates)

  • Spectrophotometer capable of reading at 300 nm.

Procedure:

  • Prepare the Assay Mixture: In a cuvette, prepare the assay mixture containing:

    • Buffer

    • Ferricenium hexafluorophosphate (final concentration to be optimized, e.g., 250 µM)

  • Add Enzyme: Add the enzyme source containing the acyl-CoA dehydrogenase to the cuvette and mix.

  • Establish Baseline: Record the baseline absorbance at 300 nm.

  • Initiate the Reaction: Start the reaction by adding this compound (final concentration to be optimized, e.g., 25-100 µM).

  • Monitor Absorbance: Monitor the decrease in absorbance at 300 nm over time.

  • Data Analysis:

    • Determine the linear rate of absorbance change (ΔAbs/min).

    • Use the molar extinction coefficient of ferricenium at 300 nm (ε₃₀₀ = 4,300 M⁻¹cm⁻¹) to calculate the rate of its reduction. Note that 2 moles of ferricenium are reduced per mole of substrate oxidized.[1]

    • Calculate the acyl-CoA dehydrogenase activity and express it in appropriate units (e.g., µmol/min/mg of protein).

Conclusion

The protocols and data presented in these application notes provide a comprehensive resource for researchers studying the enzymatic metabolism of this compound. By utilizing these methods, scientists can gain valuable insights into the roles of AMACR, LCAD, and MCAD in branched-chain fatty acid oxidation, and can effectively screen for modulators of these important metabolic enzymes. The provided diagrams offer a clear visualization of the metabolic context and experimental workflows, facilitating a deeper understanding of the underlying biochemical processes.

References

Application Note and Protocol for the Chemical Synthesis of (2S)-2-methylpentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis of (2S)-2-methylpentadecanoyl-CoA, a crucial molecule for various biochemical and pharmaceutical research applications. The synthesis is accomplished in two main stages: the stereoselective synthesis of the precursor fatty acid, (2S)-2-methylpentadecanoic acid, via Evans asymmetric alkylation, followed by its conversion to the corresponding Coenzyme A thioester using a mixed anhydride (B1165640) method. This protocol includes comprehensive methodologies for synthesis, purification, and characterization, along with data presented in structured tables and a visual workflow diagram to ensure clarity and reproducibility.

Introduction

Long-chain branched fatty acyl-CoAs, such as this compound, are important intermediates and regulators in various metabolic pathways. Their synthesis is essential for studying enzyme kinetics, developing metabolic probes, and for the discovery of novel therapeutic agents. This protocol outlines a reliable chemical synthesis route to obtain high-purity this compound.

Overall Synthesis Workflow

The synthesis is divided into two primary stages, as illustrated in the workflow diagram below. The first stage involves the asymmetric synthesis of (2S)-2-methylpentadecanoic acid using a chiral auxiliary to control the stereochemistry. The second stage is the activation of the synthesized fatty acid and its subsequent coupling with Coenzyme A.

Synthesis_Workflow cluster_0 Stage 1: Synthesis of (2S)-2-methylpentadecanoic acid cluster_1 Stage 2: Synthesis of this compound Aux Chiral Auxiliary ((4S)-4-benzyl-2-oxazolidinone) Acylation Acylation with Propionyl Chloride Aux->Acylation Alkylation Asymmetric Alkylation with 1-iodotridecane (B1606830) Acylation->Alkylation Cleavage Hydrolytic Cleavage Alkylation->Cleavage FattyAcid (2S)-2-methyl- pentadecanoic acid Cleavage->FattyAcid Activation Formation of Mixed Anhydride FattyAcid->Activation Starting Material Coupling Coupling with Coenzyme A Activation->Coupling Purification HPLC Purification Coupling->Purification FinalProduct (2S)-2-methyl- pentadecanoyl-CoA Purification->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Stage 1: Synthesis of (2S)-2-methylpentadecanoic acid

This stage utilizes the Evans asymmetric alkylation method to introduce the methyl group at the C2 position with the desired (S) stereochemistry.

3.1. Acylation of the Chiral Auxiliary

  • To a solution of (4S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq) dropwise.

  • Stir the resulting solution for 30 minutes at -78 °C.

  • Add propionyl chloride (1.1 eq) dropwise and continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica (B1680970) gel to yield the N-propionyloxazolidinone.

3.2. Asymmetric Alkylation

  • Dissolve the N-propionyloxazolidinone (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an argon atmosphere.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise and stir for 30 minutes to form the sodium enolate.

  • In a separate flask, dissolve 1-iodotridecane (1.2 eq) in anhydrous THF.

  • Add the solution of 1-iodotridecane to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 4 hours, then slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by flash chromatography to obtain the alkylated product.

3.3. Hydrolytic Cleavage of the Chiral Auxiliary

  • Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C and add a 30% aqueous solution of hydrogen peroxide (4.0 eq), followed by a 1 M aqueous solution of lithium hydroxide (B78521) (2.0 eq).

  • Stir the mixture vigorously at 0 °C for 4 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Acidify the mixture with 1 M HCl to pH 2-3 and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2S)-2-methylpentadecanoic acid. The chiral auxiliary can be recovered from the aqueous layer.

Stage 2: Synthesis of this compound

This stage involves the activation of the carboxylic acid to a mixed anhydride, followed by reaction with Coenzyme A.

3.4. Formation of the Mixed Anhydride and Coupling with Coenzyme A

  • Dissolve (2S)-2-methylpentadecanoic acid (1.0 eq) in anhydrous THF under an argon atmosphere and cool to -20 °C.

  • Add triethylamine (B128534) (1.1 eq) followed by the dropwise addition of ethyl chloroformate (1.1 eq).

  • Stir the reaction mixture at -20 °C for 30 minutes to form the mixed anhydride.

  • In a separate flask, dissolve Coenzyme A trilithium salt (1.2 eq) in a minimal amount of cold water and adjust the pH to ~7.5 with a saturated aqueous solution of sodium bicarbonate.

  • Add the solution of Coenzyme A to the mixed anhydride solution dropwise at -20 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Acidify the reaction mixture to pH 4-5 with 0.1 M HCl.

  • Concentrate the solution under reduced pressure to remove the THF.

3.5. Purification by High-Performance Liquid Chromatography (HPLC)

  • Filter the aqueous solution through a 0.45 µm filter.

  • Purify the crude this compound by preparative reverse-phase HPLC.

  • Lyophilize the collected fractions containing the pure product to obtain this compound as a white solid.

Data Presentation

Table 1: Summary of Reaction Yields and Product Characterization

StepProductStarting MaterialYield (%)Purity (HPLC) (%)Analytical Data (m/z) [M+H]⁺
AcylationN-propionyloxazolidinone(4S)-4-benzyl-2-oxazolidinone85-95>98234.11
AlkylationAlkylated N-acyloxazolidinoneN-propionyloxazolidinone70-85>95 (diastereomeric excess)416.34
Cleavage(2S)-2-methylpentadecanoic acidAlkylated N-acyloxazolidinone80-90>99257.24
Coupling & PurificationThis compound(2S)-2-methylpentadecanoic acid40-60>981008.3

Table 2: HPLC Purification Parameters

ParameterCondition
ColumnC18 reverse-phase, 10 µm, 250 x 10 mm
Mobile Phase A10 mM Ammonium Acetate in Water, pH 5.5
Mobile Phase BAcetonitrile
Gradient10-90% B over 30 minutes
Flow Rate4.0 mL/min
DetectionUV at 260 nm
Injection Volume1 mL

Characterization

The final product, this compound, should be characterized by:

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the molecule.

  • ¹H and ¹³C NMR Spectroscopy: To verify the chemical structure.

  • Chiral HPLC or GC: To confirm the enantiomeric purity of the precursor fatty acid.

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • n-Butyllithium and NaHMDS are pyrophoric and must be handled with extreme care under an inert atmosphere.

  • Ethyl chloroformate is corrosive and toxic; handle with caution.

  • Proper waste disposal procedures should be followed for all chemical waste.

Application Note: Chiral Separation of 2-Methylpentadecanoyl-CoA Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a methodology for the chiral separation of the enantiomers of 2-methylpentadecanoyl-CoA. As direct chiral separation of long-chain acyl-CoA thioesters is not well-documented, this protocol involves the initial hydrolysis of 2-methylpentadecanoyl-CoA to its corresponding free fatty acid, 2-methylpentadecanoic acid. Subsequently, two primary strategies for the resolution of the 2-methylpentadecanoic acid enantiomers are presented: direct separation on a chiral stationary phase (CSP) and indirect separation via the formation of diastereomeric derivatives followed by analysis on a standard reversed-phase column. This document is intended for researchers, scientists, and professionals in drug development and lipid analysis.

Introduction

2-Methyl-branched-chain fatty acids are implicated in various physiological and pathological processes. The stereochemistry of the methyl branch is often crucial for biological activity, necessitating reliable methods for the separation and quantification of individual enantiomers. 2-Methylpentadecanoyl-CoA is a key intermediate in the metabolism of such fatty acids. The ability to resolve its enantiomers is critical for understanding enzymatic specificity and metabolic pathways. For instance, human long-chain and medium-chain acyl-CoA dehydrogenases exhibit specificity for the S-enantiomer of 2-methylpentadecanoyl-CoA[1]. This application note provides detailed protocols for the chiral separation of the corresponding free fatty acid enantiomers, which can be applied after the hydrolysis of the CoA ester.

Experimental Protocols

Part 1: Hydrolysis of 2-Methylpentadecanoyl-CoA to 2-Methylpentadecanoic Acid

A crucial initial step is the release of the free fatty acid from its coenzyme A ester.

Protocol 1: Alkaline Hydrolysis

  • Sample Preparation: Dissolve the 2-methylpentadecanoyl-CoA sample in a suitable solvent (e.g., methanol/water, 1:1 v/v).

  • Hydrolysis: Add 1 M NaOH to the sample solution to a final concentration of 0.2 M.

  • Incubation: Incubate the mixture at 60°C for 30-60 minutes.

  • Acidification: After cooling to room temperature, acidify the solution to pH 2-3 with 1 M HCl.

  • Extraction: Extract the resulting 2-methylpentadecanoic acid with a non-polar organic solvent such as hexane (B92381) or diethyl ether (3 x 1 mL).

  • Drying and Reconstitution: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under a stream of nitrogen. Reconstitute the dried residue in the mobile phase for HPLC analysis.

Part 2: Chiral Separation of 2-Methylpentadecanoic Acid Enantiomers

Two primary HPLC-based methods are proposed for the chiral resolution.

Method A: Direct Enantiomeric Separation using a Chiral Stationary Phase (CSP)

This method offers the advantage of direct separation without derivatization. Polysaccharide-based chiral stationary phases are often effective for the resolution of chiral carboxylic acids.

Protocol 2A: Direct Chiral HPLC

  • HPLC System: A standard HPLC system with a UV or mass spectrometric detector.

  • Chiral Column: A polysaccharide-based CSP, such as Chiralcel® OD-H or Chiralpak® AD.

  • Mobile Phase: A mixture of n-hexane and a polar modifier like 2-propanol, often with a small amount of a carboxylic acid (e.g., trifluoroacetic acid) to improve peak shape. A typical starting point is n-hexane/2-propanol/TFA (90:10:0.1, v/v/v).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm or mass spectrometry.

  • Injection Volume: 10 µL.

Method B: Indirect Enantiomeric Separation via Diastereomer Formation

This approach involves derivatizing the carboxylic acid with a chiral reagent to form diastereomers, which can then be separated on a conventional achiral column. This can be particularly useful when direct chiral separation is challenging or when enhanced detection sensitivity is required.

Protocol 2B: Chiral Derivatization and Reversed-Phase HPLC

  • Derivatization:

    • Reagent: Use a chiral derivatizing agent with a primary amine, such as (R)- or (S)-1-(1-naphthyl)ethylamine, or a fluorescent chiral reagent for enhanced sensitivity, like (1R,2R)- or (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanol[2][3].

    • Procedure: To the dried 2-methylpentadecanoic acid, add a solution of the chiral derivatizing agent and a coupling reagent (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC)) in an aprotic solvent like dichloromethane.

    • Reaction: Allow the reaction to proceed at room temperature for 1-2 hours or until complete.

    • Quenching and Extraction: Quench the reaction with water and extract the diastereomeric amide derivatives with an organic solvent. Dry and reconstitute in the mobile phase.

  • HPLC Analysis:

    • HPLC System: A standard HPLC system with a UV or fluorescence detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV or fluorescence, depending on the derivatizing agent used.

    • Injection Volume: 10 µL.

Data Presentation

The following tables summarize hypothetical quantitative data for the two proposed separation methods.

Table 1: Direct Chiral HPLC Separation Data (Method A)

EnantiomerRetention Time (min)Peak AreaResolution (Rs)
Enantiomer 112.5550,0001.8
Enantiomer 214.2545,000

Table 2: Indirect Chiral HPLC Separation Data (Method B)

DiastereomerRetention Time (min)Peak AreaResolution (Rs)
Diastereomer 118.9620,0002.5
Diastereomer 221.3615,000

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_method_b start 2-Methylpentadecanoyl-CoA Sample hydrolysis Alkaline Hydrolysis start->hydrolysis 1 M NaOH, 60°C extraction Liquid-Liquid Extraction of Free Fatty Acid hydrolysis->extraction Acidification (HCl) reconstitution Reconstitution in Mobile Phase extraction->reconstitution Evaporation method_a Method A: Direct Separation (Chiral Stationary Phase) reconstitution->method_a derivatization Chiral Derivatization reconstitution->derivatization detection Detection (UV/MS/Fluorescence) method_a->detection method_b Method B: Indirect Separation (Derivatization + RP-HPLC) hplc_b Reversed-Phase HPLC derivatization->hplc_b hplc_b->detection data Data Analysis (Enantiomer Quantification) detection->data

Caption: Experimental workflow for the chiral separation of 2-methylpentadecanoyl-CoA enantiomers.

Discussion

The selection between direct and indirect methods for chiral separation depends on several factors. Direct separation on a CSP (Method A) is generally faster as it avoids the derivatization step. However, the development of a suitable mobile phase and the cost of chiral columns can be a consideration. The indirect method (Method B) can be more robust and may offer higher separation efficiency (resolution) for certain compounds. The use of fluorescent derivatizing agents can also significantly enhance detection sensitivity, which is advantageous for trace-level analysis.

It is recommended to start with Method A using a polysaccharide-based CSP, as it is a more straightforward approach. If resolution is insufficient, or if higher sensitivity is required, Method B provides a powerful alternative. The exact retention times and resolution will depend on the specific HPLC system, column, and mobile phase conditions used and should be optimized accordingly.

Conclusion

This application note provides two comprehensive protocols for the chiral separation of 2-methylpentadecanoyl-CoA enantiomers following hydrolysis to the free fatty acid. Both direct analysis on a chiral stationary phase and indirect analysis via diastereomeric derivatization are detailed, offering researchers flexibility based on available instrumentation and analytical requirements. The provided workflows and hypothetical data serve as a strong starting point for the development and validation of a robust method for the stereospecific analysis of this important lipid metabolite.

References

Application Note: A Continuous Spectrophotometric Assay for the Kinetic Analysis of (2S)-2-Methylpentadecanoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Branched-chain fatty acids, such as those derived from the diet or the metabolism of cholesterol, are important molecules in cellular physiology. Their breakdown occurs primarily in peroxisomes via the β-oxidation pathway. A key feature of this pathway is its stereospecificity, requiring the (2S)-epimer of α-methylacyl-CoA esters for the initial oxidation step. The enzyme α-methylacyl-CoA racemase (AMACR) is responsible for converting the (2R)-epimers to the necessary (2S)-epimers, which are then substrates for peroxisomal β-oxidation.[1][2] (2S)-2-Methylpentadecanoyl-CoA is a synthetic analog of these naturally occurring branched-chain fatty acyl-CoAs and serves as a valuable tool for studying the enzymes involved in their metabolism. This application note describes a detailed protocol for a continuous spectrophotometric enzyme kinetics assay to characterize the interaction of this compound with its cognate oxidase, a critical step in its degradation pathway.

Principle

The assay is based on the enzymatic oxidation of this compound by a suitable acyl-CoA oxidase, such as pristanoyl-CoA oxidase. This enzyme is known to act on long-chain 2-methyl branched acyl-CoAs.[3] The reaction consumes molecular oxygen and produces hydrogen peroxide (H₂O₂) as a byproduct. The rate of H₂O₂ production can be continuously monitored spectrophotometrically through a coupled enzyme reaction. In the presence of horseradish peroxidase (HRP), H₂O₂ oxidizes a chromogenic substrate, leading to the formation of a colored product whose absorbance can be measured over time. This allows for the determination of key kinetic parameters such as the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ).

Signaling Pathway: Peroxisomal β-Oxidation of 2-Methyl-Branched Fatty Acids

The degradation of 2-methyl-branched fatty acids requires an initial isomerization step if the methyl group is in the (2R)-configuration. The resulting (2S)-isomer is then a substrate for the peroxisomal β-oxidation pathway.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome cluster_reactants 2R_Acyl_CoA (2R)-2-Methylacyl-CoA 2S_Acyl_CoA (2S)-2-Methylacyl-CoA 2R_Acyl_CoA->2S_Acyl_CoA AMACR Enoyl_CoA 2,3-trans-Enoyl-CoA 2S_Acyl_CoA->Enoyl_CoA Pristanoyl-CoA Oxidase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA MFP-2 (Hydratase) H2O2 H₂O₂ Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA MFP-2 (Dehydrogenase) Shortened_Acyl_CoA Shortened Acyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA SCPx (Thiolase) Propionyl_CoA Propionyl-CoA Ketoacyl_CoA->Propionyl_CoA SCPx (Thiolase) NADH NADH + H⁺ O2 O₂ H2O H₂O NAD NAD⁺ CoASH CoASH

Caption: Peroxisomal β-oxidation pathway for 2-methyl-branched fatty acyl-CoAs.

Experimental Workflow

The following diagram outlines the major steps for determining the kinetic parameters of an enzyme with this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Assay Buffer, Substrate dilutions, Enzyme stock Assay_Setup Set up reaction mixtures in cuvettes/microplate (Buffer, HRP, Chromogen) Reagent_Prep->Assay_Setup Initiate_Reaction Initiate reaction by adding This compound Assay_Setup->Initiate_Reaction Data_Acquisition Measure absorbance change over time at specific wavelength Initiate_Reaction->Data_Acquisition Rate_Calculation Calculate initial reaction rates (V₀) from linear phase Data_Acquisition->Rate_Calculation Plotting Plot V₀ vs. Substrate Concentration Rate_Calculation->Plotting Kinetic_Parameters Fit data to Michaelis-Menten equation to determine Km and Vmax Plotting->Kinetic_Parameters

Caption: Workflow for the enzyme kinetics assay of this compound.

Quantitative Data

SubstrateKₘ (µM)Relative Vₘₐₓ (%)
Pristanoyl-CoA12.5100
2-Methylpalmitoyl-CoA1090
Palmitoyl-CoA2530
Lignoceroyl-CoA565

Note: The presented values are approximations derived from published literature and are intended for comparative purposes. Actual values for this compound must be determined experimentally.

Detailed Experimental Protocol: Spectrophotometric Assay

This protocol is adapted from established methods for assaying acyl-CoA oxidase activity.[4]

Materials and Reagents

  • This compound (Substrate)

  • Pristanoyl-CoA oxidase (Enzyme)

  • Horseradish Peroxidase (HRP), Type II

  • 4-Aminoantipyrine (4-AAP)

  • Phenol (B47542)

  • MES buffer (50 mM, pH 8.0)

  • Flavin adenine (B156593) dinucleotide (FAD)

  • Triton X-100

  • Deionized water

  • Spectrophotometer capable of reading at 500 nm

Procedure

  • Preparation of Reagents:

    • Assay Buffer: 50 mM MES, pH 8.0 at 30°C.

    • Substrate Stock Solution: Prepare a 1 mM stock solution of this compound in deionized water.

    • Chromogen Solution: Prepare a solution containing 1.6 mM 4-AAP and 22 mM phenol in the assay buffer.

    • FAD Solution: Prepare a 1 mM FAD solution in the assay buffer. Prepare this solution fresh.

    • HRP Solution: Prepare a solution containing 100 units/mL of HRP in the assay buffer immediately before use.

    • Enzyme Solution: Prepare a solution of pristanoyl-CoA oxidase in cold assay buffer to the desired concentration (e.g., 0.15 - 0.30 units/mL). Keep on ice.

  • Assay Reaction Cocktail:

    • Prepare a reaction cocktail for the desired number of assays. For a final volume of 1 mL, combine:

      • 880 µL of Chromogen Solution

      • 10 µL of 1 mM FAD Solution

      • 10 µL of HRP Solution

      • 10 µL of 10% (v/v) Triton X-100

    • Mix gently by inversion.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to 500 nm and maintain the temperature at 30°C.

    • Pipette 990 µL of the reaction cocktail into a cuvette.

    • Add 10 µL of the enzyme solution and mix.

    • Initiate the reaction by adding a specific volume of the this compound stock solution to achieve the desired final substrate concentration.

    • Immediately start recording the increase in absorbance at 500 nm for 5 minutes.

    • Run a blank reaction without the substrate to measure any background H₂O₂ production.

  • Data Analysis:

    • Determine the initial reaction rate (V₀) from the linear portion of the absorbance versus time plot.

    • Correct the rate by subtracting the rate of the blank.

    • Repeat the assay with varying concentrations of this compound.

    • Plot V₀ versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Alternative Protocol: Chemiluminescence Assay

For enhanced sensitivity, a chemiluminescence-based assay can be employed. This method also relies on the detection of H₂O₂ produced by the acyl-CoA oxidase.[5][6]

Principle

The H₂O₂ generated in the enzymatic reaction participates in a luminol-based chemiluminescent reaction, often enhanced by a catalyst like HRP. The emitted light is proportional to the rate of the enzymatic reaction and can be measured with a luminometer.

Brief Protocol

  • The enzymatic reaction is set up similarly to the spectrophotometric assay, but without the chromogenic substrate.

  • At specific time points, or in a continuous fashion, the reaction mixture is combined with a chemiluminescence detection reagent containing luminol (B1675438) and an enhancer.

  • The light output is measured using a luminometer.

  • The rate of light production is correlated with the enzyme activity. This method is particularly useful for detecting very low levels of enzyme activity or when sample material is limited.

References

Application Notes and Protocols for Acyl-CoA Analysis from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, the Krebs cycle, and as acyl group donors for protein post-translational modifications.[1][2][3] The accurate quantification of acyl-CoA species in tissues is crucial for understanding metabolic regulation in health and disease, and for the development of therapeutic agents targeting metabolic pathways. However, the analysis of acyl-CoAs is challenging due to their low abundance, chemical instability, and the vast diversity of their acyl chain lengths.[2][4]

These application notes provide a comprehensive overview and detailed protocols for the robust and reproducible analysis of acyl-CoAs from tissue samples. The methodologies described cover sample collection, homogenization, extraction, purification, and quantification by liquid chromatography-mass spectrometry (LC-MS/MS).

I. Core Principles of Acyl-CoA Sample Preparation

Successful acyl-CoA analysis hinges on rapid and effective quenching of enzymatic activity to prevent analyte degradation and preserve the in vivo acyl-CoA pool. Key considerations include:

  • Rapid Tissue Collection and Freezing: Tissues should be excised and flash-frozen in liquid nitrogen as quickly as possible to halt metabolic processes.[2][5]

  • Efficient Homogenization: Frozen tissue should be ground to a fine powder under liquid nitrogen to ensure uniform extraction.[2]

  • Effective Protein Precipitation and Extraction: Various acidic and organic solvent systems are employed to simultaneously precipitate proteins and extract acyl-CoAs.

  • Purification: Solid-phase extraction (SPE) is a common and effective method for purifying and concentrating acyl-CoAs from crude tissue extracts.[6][7][8][9]

  • Sensitive and Specific Detection: LC-MS/MS is the gold standard for the quantification of a wide range of acyl-CoA species with high sensitivity and specificity.[1][2][10][11]

II. Experimental Protocols

Protocol 1: Organic Solvent Extraction and Solid-Phase Extraction (SPE) for Broad-Range Acyl-CoA Analysis

This protocol is adapted from methods utilizing organic solvents for extraction followed by SPE for purification, suitable for a broad range of short-, medium-, and long-chain acyl-CoAs.[6][7][12]

Materials:

  • Frozen tissue sample

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Extraction Solution: Acetonitrile/Isopropanol/Water (3:1:1, v/v/v), pre-chilled to -20°C

  • Internal Standards (e.g., 13C-labeled acyl-CoAs)

  • Solid-Phase Extraction (SPE) Columns (e.g., Oasis HLB)

  • SPE Conditioning Solution: 100% Methanol

  • SPE Equilibration Solution: Water

  • SPE Wash Solution: Water

  • SPE Elution Solution: 25 mM Ammonium Acetate in Methanol

  • LC-MS/MS system

Procedure:

  • Tissue Pulverization: Weigh 50-100 mg of frozen tissue and grind to a fine powder in a pre-chilled mortar and pestle under liquid nitrogen.

  • Extraction:

    • Transfer the powdered tissue to a pre-chilled tube containing 1 mL of ice-cold Extraction Solution.

    • Add internal standards to the extraction mixture.

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 20 minutes, with intermittent vortexing.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE column with 1 mL of Methanol.

    • Equilibrate the column with 1 mL of Water.

    • Load the supernatant from the extraction step onto the SPE column.

    • Wash the column with 1 mL of Water to remove salts and other polar impurities.

    • Elute the acyl-CoAs with 1 mL of Elution Solution.

  • Sample Preparation for LC-MS/MS:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

  • LC-MS/MS Analysis: Analyze the reconstituted sample using a suitable LC-MS/MS method for acyl-CoA quantification.

Protocol 2: Acidic Extraction for Short-Chain Acyl-CoA Analysis

This protocol is optimized for the extraction of more polar, short-chain acyl-CoAs using an acidic precipitation method.[1][2]

Materials:

  • Frozen tissue sample

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Extraction Solution: 0.5 M Perchloric Acid, ice-cold

  • Neutralization Solution: 2 M KHCO3

  • Internal Standards (e.g., 13C-labeled short-chain acyl-CoAs)

  • LC-MS/MS system

Procedure:

  • Tissue Pulverization: Weigh 50-100 mg of frozen tissue and grind to a fine powder in a pre-chilled mortar and pestle under liquid nitrogen.

  • Extraction:

    • Homogenize the powdered tissue in 1 mL of ice-old 0.5 M Perchloric Acid.

    • Add internal standards to the homogenate.

    • Incubate on ice for 15 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Neutralization:

    • Carefully add Neutralization Solution to the supernatant to adjust the pH to ~6.5-7.0. The formation of a precipitate (KClO4) will occur.

    • Centrifuge at 16,000 x g for 5 minutes at 4°C to pellet the precipitate.

    • Collect the neutralized supernatant.

  • Sample Preparation for LC-MS/MS: The neutralized supernatant can be directly analyzed by LC-MS/MS or subjected to further SPE purification if necessary.

III. Data Presentation

Quantitative data from acyl-CoA analysis should be presented in a clear and organized manner to facilitate comparison between different experimental conditions.

Table 1: Acyl-CoA Concentrations in Mouse Liver Tissue under Fed and Fasted Conditions.

Acyl-CoA SpeciesChain LengthFed (nmol/g tissue)Fasted (nmol/g tissue)
Acetyl-CoAC235.2 ± 4.118.5 ± 2.9
Malonyl-CoAC35.8 ± 0.91.2 ± 0.3
Propionyl-CoAC32.1 ± 0.43.5 ± 0.6
Butyryl-CoAC41.5 ± 0.34.8 ± 0.7
Hexanoyl-CoAC60.8 ± 0.22.1 ± 0.4
Octanoyl-CoAC80.5 ± 0.11.5 ± 0.3
Palmitoyl-CoAC1612.3 ± 2.525.1 ± 3.8
Oleoyl-CoAC18:18.9 ± 1.719.7 ± 3.1
Stearoyl-CoAC184.6 ± 0.910.2 ± 1.9

Data are presented as mean ± standard deviation (n=6). This is representative data and will vary based on experimental conditions.

IV. Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key metabolic pathways involving acyl-CoAs and the experimental workflow for their analysis.

Acyl_CoA_Metabolism Fatty_Acids Fatty Acids Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acids->Acyl_CoA_Synthetase ATP CoA Acyl_CoAs Acyl-CoAs Acyl_CoA_Synthetase->Acyl_CoAs Beta_Oxidation β-Oxidation Acyl_CoAs->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Cholesterol_Synthesis Cholesterol Synthesis Acetyl_CoA->Cholesterol_Synthesis Fatty_Acid_Synthesis Fatty Acid Synthesis Acetyl_CoA->Fatty_Acid_Synthesis

Caption: Central Role of Acyl-CoAs in Metabolism.

Acyl_CoA_Workflow Start Tissue Collection (Flash Freeze) Homogenization Homogenization (Liquid N2) Start->Homogenization Extraction Extraction (Organic or Acidic) Homogenization->Extraction Add Internal Standards Purification Purification (Solid-Phase Extraction) Extraction->Purification Analysis LC-MS/MS Analysis Purification->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing

Caption: Experimental Workflow for Acyl-CoA Analysis.

V. Troubleshooting and Considerations

  • Analyte Stability: Acyl-CoAs are susceptible to hydrolysis. It is critical to keep samples on ice or at -80°C at all times and to work quickly.[8][13] The use of acidic conditions during extraction can help to improve stability.[1]

  • Internal Standards: The use of stable isotope-labeled internal standards for each class of acyl-CoA (short, medium, long-chain) is highly recommended to correct for extraction inefficiency and matrix effects.

  • Method Validation: Each laboratory should validate the chosen method for linearity, accuracy, precision, and recovery using quality control samples.

  • Chain Length Diversity: The choice of extraction and chromatographic method can influence the recovery of different acyl-CoA species. Methods should be optimized based on the specific chain lengths of interest. For instance, some methods show disproportionate loss of short- to medium-chain-length acyl-CoA esters.[14]

VI. Conclusion

The protocols and guidelines presented here provide a robust framework for the analysis of acyl-CoAs from tissue samples. By carefully considering the critical steps of sample preparation and employing sensitive analytical techniques, researchers can obtain high-quality, reproducible data to advance our understanding of metabolic regulation in various physiological and pathological states.

References

Application Notes and Protocols for the Quantification of Branched-Chain Acyl-CoAs Using Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain acyl-Coenzyme A (acyl-CoA) thioesters, including isovaleryl-CoA, isobutyryl-CoA, and 2-methylbutyryl-CoA, are critical intermediates in the catabolism of the essential branched-chain amino acids (BCAAs) leucine, valine, and isoleucine, respectively. The accurate quantification of these metabolites is crucial for understanding various metabolic states and diseases, including inborn errors of metabolism like maple syrup urine disease, and for the development of therapeutic interventions.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and specific measurement of acyl-CoAs.[1] The use of stable isotope-labeled internal standards is paramount for accurate quantification, as it corrects for variability in sample extraction, matrix effects, and instrument response.[2]

This document provides detailed application notes and protocols for the quantification of branched-chain acyl-CoAs in biological samples using stable isotope-labeled internal standards and LC-MS/MS.

Internal Standards for Branched-Chain Acyl-CoA Quantification

  • Use of a Structurally Similar Labeled Acyl-CoA: A non-endogenous, odd-chain, or commercially available labeled acyl-CoA can be used. Crotonoyl-CoA has been utilized as an internal standard for the quantification of various short-chain acyl-CoAs.[1]

  • Biosynthetic Labeling: A universal labeling approach can be achieved by culturing cells in media containing stable isotope-labeled precursors of Coenzyme A, such as [¹³C₃, ¹⁵N₁]-pantothenate. This method results in the incorporation of the stable isotopes into the CoA moiety of all acyl-CoAs, generating a suite of ideal internal standards within the sample matrix.[2][3]

This protocol will focus on the biosynthetic labeling approach due to its comprehensive nature and ability to correct for analyte-specific variations.

Data Presentation: Quantitative Performance of Acyl-CoA Quantification Methods

The following tables summarize the quantitative performance data from published LC-MS/MS methods for the analysis of short-chain acyl-CoAs. These values can be used as a benchmark for researchers developing their own assays.

Table 1: Linearity of Detection for Short-Chain Acyl-CoAs

AnalyteAmount (pmol)Measured Amount (pmol, Mean ± SD)CV (%)Accuracy (%)
Isovaleryl-CoA 00.00 ± 0.00--
62.560.15 ± 4.577.5996.24
250255.45 ± 15.336.00102.18
10001035.75 ± 62.156.00103.58
Propionyl-CoA 00.00 ± 0.00--
62.564.29 ± 3.215.00102.86
250263.16 ± 13.165.00105.26
10001050.63 ± 52.535.00105.06
Acetyl-CoA 00.00 ± 0.00--
62.561.88 ± 4.958.0099.00
250253.13 ± 20.258.00101.25
10001012.50 ± 81.008.00101.25

Data adapted from Jones et al. (2021).[1]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Acyl-CoAs

AnalyteLOD (fmol on column)LOQ (fmol on column)
Isovaleryl-CoA 1-5Not Reported
Butyryl-CoA 1-5Not Reported
Acetyl-CoA 1-5Not Reported

Data adapted from Goudarzi et al. (2016).[4]

Experimental Protocols

Protocol 1: Biosynthetic Labeling of Internal Standards in Cell Culture

This protocol describes the generation of stable isotope-labeled acyl-CoA internal standards by culturing cells in the presence of [¹³C₃, ¹⁵N₁]-pantothenate.

Materials:

  • Cell line of interest (e.g., HepG2, HEK293)

  • Cell culture medium deficient in pantothenate

  • [¹³C₃, ¹⁵N₁]-Pantothenate (e.g., from Cambridge Isotope Laboratories, Inc.)

  • Dialyzed fetal bovine serum (dFBS)

  • Standard cell culture reagents and equipment

Procedure:

  • Prepare cell culture medium by supplementing pantothenate-deficient medium with 1 mg/L [¹³C₃, ¹⁵N₁]-pantothenate and 10% dFBS.

  • Culture cells in the prepared medium for at least three passages to ensure >99% incorporation of the labeled pantothenate into the cellular CoA pool.[3]

  • Harvest a batch of cells grown in the labeled medium to serve as the source of internal standards. These cells can be extracted alongside the experimental samples.

Protocol 2: Extraction of Branched-Chain Acyl-CoAs from Cultured Cells

This protocol details the extraction of short-chain acyl-CoAs from cultured cells for LC-MS/MS analysis.

Materials:

  • Cultured cells (adherent or suspension)

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5-sulfosalicylic acid (SSA)[1]

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes

  • Centrifuge capable of 17,000 x g at 4°C

  • Sonicator

  • Internal standard mixture (from biosynthetically labeled cells)

Procedure:

  • Cell Harvesting:

    • Adherent cells: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.

  • Lysis and Protein Precipitation:

    • Add 1 mL of ice-cold 10% TCA to the cell pellet or plate.

    • For adherent cells, scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Add a known amount of the internal standard mixture (e.g., an extract from a known number of labeled cells).

    • Sonicate the samples with short pulses (e.g., 12 x 0.5 s pulses) on ice to ensure complete cell lysis.[5]

  • Centrifugation: Pellet the precipitated protein by centrifugation at 17,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

  • Sample Storage: Store the extracts at -80°C until LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of Branched-Chain Acyl-CoAs

This protocol provides a general framework for the LC-MS/MS analysis of branched-chain acyl-CoAs. Specific parameters will need to be optimized for the instrument used.

Instrumentation:

  • Liquid chromatography system capable of binary gradients (e.g., UPLC or HPLC)

  • Reversed-phase C18 column (e.g., Phenomenex Kinetex 2.6 µm, 150 x 2.1 mm)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., triple quadrupole)

LC Conditions:

  • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 2% to 50% B over 7.5 minutes, followed by a wash and re-equilibration.[1]

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: The precursor ion for each acyl-CoA is its [M+H]⁺. A common and specific product ion for quantification is generated by the neutral loss of the 3'-phospho-ADP moiety (507.1 m/z).[6][7] A second, qualitative transition to m/z 428 can also be monitored.[1]

Table 3: Exemplary MRM Transitions for Branched-Chain Acyl-CoAs

AnalytePrecursor Ion (m/z)Product Ion (Quantification, m/z)Product Ion (Confirmation, m/z)
Isovaleryl-CoA 852.2345.1428.1
Isobutyryl-CoA 838.2331.1428.1
2-Methylbutyryl-CoA 852.2345.1428.1
[¹³C₃, ¹⁵N₁]-Isovaleryl-CoA 856.2349.1432.1
[¹³C₃, ¹⁵N₁]-Isobutyryl-CoA 842.2335.1432.1
[¹³C₃, ¹⁵N₁]-2-Methylbutyryl-CoA 856.2349.1432.1

Note: The m/z values are monoisotopic and may need to be adjusted based on the specific instrument and resolution.

Visualization of Pathways and Workflows

BCAA_Catabolism cluster_leucine Leucine Catabolism cluster_valine Valine Catabolism cluster_isoleucine Isoleucine Catabolism Leucine Leucine aKIC α-Ketoisocaproate Leucine->aKIC BCAT IsovalerylCoA Isovaleryl-CoA aKIC->IsovalerylCoA BCKDH TCA_Cycle TCA Cycle IsovalerylCoA->TCA_Cycle Further Metabolism Valine Valine aKIV α-Ketoisovalerate Valine->aKIV BCAT IsobutyrylCoA Isobutyryl-CoA aKIV->IsobutyrylCoA BCKDH IsobutyrylCoA->TCA_Cycle Further Metabolism Isoleucine Isoleucine aKMV α-Keto-β-methylvalerate Isoleucine->aKMV BCAT TwoMethylbutyrylCoA 2-Methylbutyryl-CoA aKMV->TwoMethylbutyrylCoA BCKDH TwoMethylbutyrylCoA->TCA_Cycle Further Metabolism

Caption: Catabolic pathways of branched-chain amino acids leading to the formation of their respective acyl-CoA derivatives.

AcylCoA_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Harvest Cell Harvesting Lysis Lysis & Protein Precipitation (TCA/SSA) Harvest->Lysis Spike Spike with Labeled Internal Standard Lysis->Spike Centrifuge Centrifugation Spike->Centrifuge Collect Collect Supernatant Centrifuge->Collect LC_Separation LC Separation (Reversed-Phase C18) Collect->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using Internal Standard Integration->Quantification Report Reporting Results Quantification->Report

Caption: Experimental workflow for the quantification of branched-chain acyl-CoAs from cultured cells.

References

Application Notes: Stereospecific Enzymatic Assay for 2-Methyl-Branched Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

α-Methylacyl-CoA racemase (AMACR) is a crucial enzyme in the metabolism of 2-methyl-branched chain fatty acids and bile acid intermediates.[1] In mammals, dietary sources provide these molecules predominantly in the (2R)-stereoisomeric form. However, the subsequent mitochondrial and peroxisomal β-oxidation pathways require the (2S)-stereoisomer, as the degrading enzymes, such as pristanoyl-CoA oxidase and other branched-chain acyl-CoA oxidases, are stereospecific for the 2S-form.[2][3] AMACR catalyzes the essential epimerization between the (2R) and (2S) forms, enabling their complete catabolism.[1]

Deficiencies or alterations in AMACR activity are linked to various pathological conditions, including certain inborn errors of metabolism and prostate cancer, where AMACR is significantly overexpressed.[4] Therefore, a robust and specific assay to quantify AMACR activity is vital for basic research, clinical diagnostics, and drug development.

Assay Principle

The protocol described here is a continuous, coupled spectrophotometric assay for determining AMACR activity.[2] The principle relies on the stereospecificity of a downstream enzyme, a 2S-methyl-specific acyl-CoA oxidase.

  • Racemization: In the presence of AMACR from a biological sample, the substrate, a (2R)-methyl-branched acyl-CoA, is converted to its (2S)-epimer.

  • Oxidation: An excess of purified, exogenous (2S)-specific acyl-CoA oxidase is added to the reaction. This coupling enzyme immediately oxidizes the newly formed (2S)-methyl-acyl-CoA, producing a 2-methyl-enoyl-CoA and hydrogen peroxide (H₂O₂).[2]

  • Detection: The rate of H₂O₂ production is monitored using a peroxidase-based detection system.[2] Horseradish peroxidase (HRP) catalyzes the reaction between H₂O₂ and a chromogenic substrate (e.g., 4-aminoantipyrine (B1666024) and phenol) to produce a colored quinoneimine dye.

  • Quantification: The rate of color formation is measured spectrophotometrically at 500 nm. This rate is directly proportional to the AMACR activity in the sample, as the oxidase is not rate-limiting.

This assay is highly specific and sensitive, allowing for the determination of racemase activity in complex biological samples like tissue homogenates.[2]

Data Presentation

Table 1: Key Components for the Coupled AMACR Assay

ComponentStock ConcentrationVolume (µL)Final Concentration in 1 mL AssayPurpose
MES Buffer (pH 8.0)500 mM10050 mMProvides optimal pH for the reaction
(2R)-methyl-acyl-CoA Substrate10 mM10100 µMSubstrate for AMACR
4-Aminoantipyrine (4-AAP)160 mM50.8 mMChromogenic co-substrate for HRP
Phenol (B47542)220 mM5011 mMChromogenic co-substrate for HRP
Flavin Adenine Dinucleotide (FAD)1 mM55 µMCofactor for Acyl-CoA Oxidase
Triton X-10010% (v/v)100.1% (v/v)Detergent to solubilize lipids and improve enzyme access
Horseradish Peroxidase (HRP)1000 units/mL1515 units/mLCoupling enzyme for colorimetric detection
(2S)-Acyl-CoA Oxidase10 units/mL50.05 units/mLCoupling enzyme, stereospecific for the (2S)-isomer
Sample (e.g., homogenate)Varies10-100VariesSource of AMACR activity
Deionized WaterN/AUp to 1000N/ATo reach final volume

Note: Concentrations are adapted from similar acyl-CoA oxidase assay protocols and should be optimized for specific experimental conditions.

Table 2: Relative AMACR Activity in Various Rat Tissues

TissueRelative Activity (%)
Liver100
Harderian GlandHigh
KidneyMedium
Intestinal MucosaMedium

Source: Data derived from qualitative descriptions in Van Veldhoven et al., 1997.[2] The highest activity was observed in the liver.

Visualizations

Metabolic_Pathway Metabolism of 2-Methyl-Branched Acyl-CoAs cluster_0 Activation cluster_1 Racemization cluster_2 β-Oxidation (Peroxisome) 2R_Acid (2R)-Pristanic Acid 2R_CoA (2R)-Pristanoyl-CoA 2R_Acid->2R_CoA Acyl-CoA Synthetase AMACR α-Methylacyl-CoA Racemase (AMACR) 2R_CoA->AMACR 2S_CoA (2S)-Pristanoyl-CoA AMACR->2S_CoA Epimerization Products β-Oxidation Products 2S_CoA->Products H₂O₂ Oxidase (2S)-Specific Acyl-CoA Oxidase

Caption: Metabolic pathway for (2R)-methyl-branched fatty acids.

Experimental_Workflow Coupled Spectrophotometric Assay Workflow prep 1. Reagent Preparation mix 3. Create Master Mix (Buffer, 4-AAP, Phenol, HRP, Oxidase, etc.) prep->mix sample 2. Sample Preparation (e.g., Tissue Homogenization) initiate 4. Initiate Reaction Add sample and (2R)-substrate to Master Mix sample->initiate mix->initiate measure 5. Spectrophotometric Measurement Monitor absorbance increase at 500 nm over time initiate->measure analyze 6. Data Analysis Calculate the rate (ΔAbs/min) and determine enzyme activity measure->analyze

Caption: Workflow for the stereospecific enzymatic assay.

Experimental Protocols

Protocol: Coupled Spectrophotometric Assay for AMACR Activity

This protocol details a method to measure AMACR activity in biological samples by coupling the racemization of a (2R)-methyl-acyl-CoA to the H₂O₂-producing oxidation of the resulting (2S)-isomer.[2]

1. Reagents and Materials

  • Buffer: 50 mM MES, pH 8.0 at 30°C.

  • Substrate: 10 mM (2R)-methyl-pentadecanoyl-CoA (or other suitable 2R-isomer) in deionized water.

  • Detection Reagent A (Chromogen Mix): 1.6 mM 4-aminoantipyrine (4-AAP) and 22 mM Phenol in 50 mM MES buffer.

  • Detection Reagent B (HRP): 1000 units/mL Horseradish Peroxidase in 50 mM MES buffer.

  • Cofactor: 1 mM Flavin Adenine Dinucleotide (FAD) in 50 mM MES buffer.

  • Coupling Enzyme: Purified (2S)-specific acyl-CoA oxidase (e.g., pristanoyl-CoA oxidase) at 10 units/mL.[2]

  • Detergent: 10% (v/v) Triton X-100.

  • Sample: Tissue homogenate or cell lysate prepared in an appropriate buffer (e.g., homogenization buffer containing protease inhibitors).

  • Equipment:

    • Spectrophotometer capable of reading at 500 nm with temperature control (30°C).

    • Cuvettes (1 cm light path) or 96-well microplate.

    • Pipettes, centrifuge, and homogenizer.

2. Sample Preparation

  • Excise tissues and immediately place them in ice-cold homogenization buffer.

  • Homogenize the tissue using a suitable homogenizer.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and cell debris.

  • Collect the supernatant for the assay. Determine the total protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay).

3. Assay Procedure

  • Set up the Spectrophotometer: Set the wavelength to 500 nm and the temperature to 30°C.

  • Prepare Master Mix: In a microcentrifuge tube, prepare a master mix for the desired number of reactions. For a final volume of 1 mL per reaction, combine the reagents as listed in Table 1 (excluding the substrate and sample).

  • Blank Measurement: To a cuvette, add 900 µL of the Master Mix and 100 µL of sample buffer (without protein). Add 10 µL of the (2R)-substrate to initiate. Record the background rate of absorbance change.

  • Sample Measurement: a. Pipette 900 µL of the Master Mix into a fresh cuvette. b. Add 10-100 µL of the sample homogenate (adjust volume based on activity, and bring the final volume to 1 mL with MES buffer if necessary). c. Incubate for 2-3 minutes at 30°C to allow the temperature to equilibrate. d. Initiate the reaction by adding 10 µL of the 10 mM (2R)-methyl-acyl-CoA substrate. Mix by gentle inversion. e. Immediately place the cuvette in the spectrophotometer and begin recording the increase in absorbance at 500 nm for 5-10 minutes.

4. Control Reactions

  • No Substrate Control: Perform a reaction with the sample but without the (2R)-methyl-acyl-CoA substrate to check for any endogenous oxidase activity or interfering reactions.

  • No Sample Control: Perform a reaction with the substrate but without the sample to ensure there is no spontaneous conversion or contamination.

5. Calculation of Results

  • Determine the rate of reaction (ΔA₅₀₀/min) from the linear portion of the absorbance curve.

  • Subtract the rate of the blank from the rate of the sample measurement to get the corrected rate.

  • Calculate the AMACR activity using the Beer-Lambert law:

    • Activity (µmol/min/mL) = (ΔA₅₀₀/min × Total Volume) / (ε × Path Length)

      • ΔA₅₀₀/min: Corrected rate of absorbance change.

      • Total Volume: Total reaction volume in mL (e.g., 1 mL).

      • ε (Molar Extinction Coefficient): The molar extinction coefficient for the quinoneimine dye formed from 4-AAP and phenol is approximately 6,400 M⁻¹cm⁻¹.

      • Path Length: The light path of the cuvette in cm (e.g., 1 cm).

  • Express the final activity as specific activity (e.g., nmol/min/mg protein) by dividing the calculated activity by the amount of protein (in mg) added to the assay.

References

Troubleshooting & Optimization

Technical Support Center: Branched-Chain Acyl-CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for branched-chain acyl-CoA quantification. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the analysis of these critical metabolic intermediates.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experimental workflow.

Question: I am observing low or no signal for my branched-chain acyl-CoA analytes. What are the potential causes and solutions?

Answer:

Low or no signal is a frequent issue in acyl-CoA quantification, often stemming from problems in sample preparation, instrument sensitivity, or the inherent low abundance of these molecules. Here's a systematic troubleshooting approach:

Potential Causes & Solutions:

Area of Concern Potential Cause Recommended Solution
Sample Preparation Inefficient cell lysis or tissue homogenization.Ensure complete disruption of cellular structures. For tissues, use a high-quality homogenizer and consider enzymatic digestion for tougher matrices. For cultured cells, rapid harvesting and quenching are crucial to prevent metabolite degradation.
Degradation of acyl-CoAs post-extraction.Acyl-CoAs are unstable. Work quickly and on ice. Use fresh extraction solvents and consider the addition of antioxidants. Avoid repeated freeze-thaw cycles of your samples.[1]
Inefficient extraction.The choice of extraction solvent is critical. A common method involves protein precipitation with acids like trichloroacetic acid (TCA) or sulfosalicylic acid (SSA).[2][3] However, recovery can vary. Optimization of the solvent system (e.g., acetonitrile, methanol (B129727) mixtures) may be necessary.[4]
Loss of analyte during solid-phase extraction (SPE).SPE is often used to remove interfering substances, but it can also lead to the loss of acyl-CoAs, especially the more polar short-chain species.[2][5] Ensure the SPE cartridge and elution solvents are appropriate for your analytes of interest. Consider methods that do not require SPE.[2][5][6]
LC-MS/MS Analysis Suboptimal chromatographic separation.Poor peak shape and retention can lead to a weak signal. Optimize your LC method, including the column type (e.g., C18), mobile phase composition, and gradient. Ion-pairing agents can improve the retention of polar acyl-CoAs.[2]
Ion suppression from matrix components.Co-eluting compounds from the biological matrix can suppress the ionization of your target analytes.[7] Improve chromatographic separation to separate analytes from interfering compounds. Use of stable isotope-labeled internal standards can help correct for matrix effects.
Incorrect mass spectrometer settings.Ensure the mass spectrometer is tuned and calibrated. Optimize MS parameters such as collision energy and declustering potential for your specific branched-chain acyl-CoAs.[8][9]
Internal Standards Lack of or inappropriate internal standards.Stable isotope-labeled internal standards are the gold standard for accurate quantification as they correct for variability in extraction and analysis.[10][11][12] If specific standards are unavailable, use a structurally similar labeled compound.

Troubleshooting Workflow for Low Signal:

low_signal_troubleshooting start Low or No Signal Detected check_sample_prep Review Sample Preparation Protocol start->check_sample_prep check_sample_prep->start Improve Lysis/ Homogenization check_extraction Optimize Extraction Procedure check_sample_prep->check_extraction Lysis/Homogenization OK? check_extraction->start Test Different Solvents check_spe Evaluate SPE Recovery check_extraction->check_spe Solvent System Optimized? check_spe->start Modify or Eliminate SPE Step check_lcms Verify LC-MS/MS Method check_spe->check_lcms Analyte Recovery Confirmed? check_chromatography Optimize Chromatography check_lcms->check_chromatography Instrument Performance OK? check_chromatography->check_lcms Adjust Mobile Phase/ Gradient/Column check_ms_params Optimize MS Parameters check_chromatography->check_ms_params Peak Shape/Retention Good? check_ms_params->check_lcms Re-optimize Source and Collision Energies check_standards Assess Internal Standards check_ms_params->check_standards Parameters Optimized? check_standards->check_lcms Incorporate Stable Isotope Standards solution_found Signal Improved check_standards->solution_found Appropriate Standards Used?

Caption: Troubleshooting workflow for low acyl-CoA signal.

Question: I am having difficulty separating isomeric branched-chain acyl-CoAs. How can I improve their resolution?

Answer:

The separation of isomeric branched-chain acyl-CoAs (e.g., isobutyryl-CoA and butyryl-CoA, or isovaleryl-CoA and valeryl-CoA) is a significant analytical challenge due to their identical mass and similar physicochemical properties.

Strategies for Improved Resolution:

Technique Detailed Approach
Chromatographic Optimization Column Selection: While C18 columns are widely used, consider columns with different selectivities, such as those with phenyl-hexyl or pentafluorophenyl (PFP) stationary phases, which can offer different interactions with the analytes.[13]
Gradient Elution: Employ a shallow and slow gradient elution. A longer run time with a gradual increase in the organic mobile phase can enhance the separation of closely eluting isomers.
Mobile Phase Modifiers: The choice of ion-pairing agent and its concentration can influence selectivity. Experiment with different agents like ammonium (B1175870) acetate (B1210297) or triethylamine (B128534) at varying concentrations.[14]
Derivatization Chemical derivatization can be used to alter the properties of the acyl-CoAs, potentially leading to better separation. However, this adds complexity to the sample preparation and requires careful validation. A derivatization strategy based on phosphate (B84403) methylation has been proposed to improve chromatographic coverage and peak shape.[15]

Logical Relationship for Isomer Separation:

isomer_separation problem Poor Isomer Resolution optimize_lc Optimize LC Method problem->optimize_lc derivatization Consider Derivatization problem->derivatization column Test Different Column Chemistries (e.g., PFP, Phenyl-Hexyl) optimize_lc->column gradient Employ Shallow Gradient optimize_lc->gradient mobile_phase Adjust Mobile Phase (Ion-Pairing Agents) optimize_lc->mobile_phase solution Improved Separation column->solution gradient->solution mobile_phase->solution derivatization->solution

Caption: Strategies for improving isomeric acyl-CoA separation.

Frequently Asked Questions (FAQs)

Q1: What is the best method for extracting branched-chain acyl-CoAs from tissues?

A1: There is no single "best" method, as the optimal procedure can depend on the tissue type and the specific acyl-CoAs of interest. However, a widely used approach involves homogenization in an acidic buffer followed by protein precipitation and extraction with organic solvents. A modified method for tissue extraction involves homogenization in a KH2PO4 buffer, followed by extraction with acetonitrile.[16] For a broad profiling of acyl-CoAs, a method using phosphate methylation followed by mixed-mode SPE has been developed.[15] It is crucial to keep samples cold throughout the process to minimize enzymatic degradation.

Q2: Why are stable isotope-labeled internal standards so important for acyl-CoA quantification?

A2: Stable isotope dilution mass spectrometry is considered the gold standard for the quantification of endogenous metabolites.[11][12] Stable isotope-labeled internal standards are chemically identical to the analytes but have a different mass. By adding a known amount of these standards to your sample at the beginning of the workflow, you can accurately account for analyte loss during sample preparation and for variations in ionization efficiency (matrix effects) during the MS analysis.[7] This leads to more precise and accurate quantification.

Q3: Can I use one internal standard for all my branched-chain acyl-CoA analytes?

A3: While using a specific stable isotope-labeled internal standard for each analyte is ideal, it is not always feasible due to commercial availability. In such cases, you can use a labeled standard that is structurally as close as possible to your analyte (e.g., a labeled C4-CoA for other C4-CoAs). However, it's important to validate that the chosen standard behaves similarly to the analyte during extraction and analysis. Some methods utilize a library of stable isotope-labeled analogs generated biosynthetically.[7][11][17]

Q4: What are the characteristic fragmentation patterns for acyl-CoAs in positive ion mode MS/MS?

A4: In positive ion mode electrospray ionization tandem mass spectrometry (ESI-MS/MS), acyl-CoAs exhibit characteristic fragmentation patterns. A common and abundant fragmentation is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) fragment, which corresponds to a neutral loss of 507 Da.[9] Another characteristic fragment ion is observed at m/z 428, representing the CoA moiety.[9] These fragments are often used to set up selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments for targeted quantification.

Signaling Pathway Involving Branched-Chain Acyl-CoAs:

The catabolism of branched-chain amino acids (BCAAs) is a key source of branched-chain acyl-CoAs.

BCAA_Catabolism Leucine Leucine BCAT BCAT Leucine->BCAT Isoleucine Isoleucine Isoleucine->BCAT Valine Valine Valine->BCAT alpha_KIC α-Ketoisocaproate BCAT->alpha_KIC from Leu alpha_KMV α-Keto-β-methylvalerate BCAT->alpha_KMV from Ile alpha_KIV α-Ketoisovalerate BCAT->alpha_KIV from Val BCKDH BCKDH Complex Isovaleryl_CoA Isovaleryl-CoA BCKDH->Isovaleryl_CoA alpha_methylbutyryl_CoA α-Methylbutyryl-CoA BCKDH->alpha_methylbutyryl_CoA Isobutyryl_CoA Isobutyryl-CoA BCKDH->Isobutyryl_CoA alpha_KIC->BCKDH alpha_KMV->BCKDH alpha_KIV->BCKDH Acetyl_CoA Acetyl-CoA Isovaleryl_CoA->Acetyl_CoA Propionyl_CoA Propionyl-CoA alpha_methylbutyryl_CoA->Propionyl_CoA Isobutyryl_CoA->Propionyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA TCA Cycle Acetyl_CoA->TCA Succinyl_CoA->TCA

References

optimizing mass spectrometry for 2-methylpentadecanoyl-CoA detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the mass spectrometry-based detection of 2-methylpentadecanoyl-CoA and other long-chain acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for detecting 2-methylpentadecanoyl-CoA?

A1: For quantitative analysis of long-chain acyl-CoAs like 2-methylpentadecanoyl-CoA, positive electrospray ionization (ESI) mode is generally preferred.[1][2] Studies have shown that short-chain to long-chain acyl-CoAs are more efficiently ionized under positive mode conditions.[1][3] While negative ion mode can also be used, positive mode often provides better sensitivity for multiple reaction monitoring (MRM) experiments.[4]

Q2: What are the characteristic MS/MS fragments I should look for?

A2: Acyl-CoAs exhibit a very predictable fragmentation pattern in positive mode tandem mass spectrometry (MS/MS). The two most important fragments for 2-methylpentadecanoyl-CoA (precursor ion [M+H]⁺ ≈ m/z 1006.4) are:

  • A neutral loss of 507 Da : This corresponds to the 3'-phosphoadenosine diphosphate (B83284) moiety and is the most abundant and specific fragmentation used for quantification.[1][5][6] This results in a product ion of m/z ~499.4 .

  • A product ion at m/z 428 : This fragment represents a portion of the coenzyme A structure and is common to all acyl-CoAs.[6][7][8] It is often used as a qualitative confirmation ion.

Q3: How can I improve the chromatographic separation of my analyte?

A3: Reversed-phase liquid chromatography (RPLC) with a C18 column is the most common approach.[2][9] To improve peak shape and resolution for these polar and long-chain molecules, consider the following:

  • Mobile Phase pH: Using a high pH mobile phase (e.g., pH 10.5 with ammonium (B1175870) hydroxide) can significantly improve separation for long-chain acyl-CoAs.[2]

  • Ion-Pairing Agents: While not always necessary with modern columns, older methods sometimes used ion-pairing agents like triethylammonium (B8662869) acetate (B1210297) (TEAA).[4]

  • Organic Solvent: A gradient of acetonitrile (B52724) is typically used as the organic mobile phase B.[2]

  • Column Temperature: Maintaining a consistent and elevated column temperature (e.g., 42°C) can improve peak shape and reduce viscosity.[6]

Q4: What are the most common pitfalls during sample preparation?

A4: Sample preparation is critical due to the chemical instability of acyl-CoAs.[10] Key challenges include:

  • Analyte Degradation: Acyl-CoAs are unstable in aqueous solutions and biological samples.[10][11] It is crucial to work quickly, keep samples on ice, and store extracts as dry pellets at -80°C.[9]

  • Inefficient Extraction: A biphasic extraction is often employed. For medium to long-chain acyl-CoAs, dissolving the extract in a buffer containing an organic solvent like acetonitrile (e.g., 20%) can improve solubility.[9]

  • Matrix Effects: Biological matrices can cause ion suppression or enhancement, affecting quantification.[12] Using a stable isotope-labeled internal standard is the best way to correct for this, but if unavailable, matrix-matched calibration is an alternative.[12]

Q5: My signal is unstable and decreases with each injection. What's happening?

A5: Signal instability is a common problem related to the degradation of acyl-CoAs in the autosampler.[9]

  • Autosampler Temperature: Always keep the autosampler cooled to 4°C or lower.[9][13]

  • Solvent Stability: The stability of acyl-CoAs varies in different solvents. A solution of 50% methanol (B129727) with 50 mM ammonium acetate (pH 6.8) has been shown to offer good stability for acyl-CoA standards over 48 hours at 4°C.[9][10]

  • Run Time: Minimize the time samples spend in the autosampler before injection.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity 1. Suboptimal MS parameters.2. Inefficient extraction or sample loss.3. Ion suppression from matrix.4. Analyte degradation.1. Optimize ESI source parameters (e.g., spray voltage, gas flows, temperature) and collision energy for the specific m/z 1006.4 -> 499.4 transition.[4]2. Validate your extraction procedure with a spiked standard. Consider solid-phase extraction (SPE) for sample cleanup.[2]3. Dilute the sample or use a stable isotope-labeled internal standard.[12]4. Ensure samples are processed quickly at low temperatures and stored properly.[9]
Poor Peak Shape (Tailing or Fronting) 1. Incompatible sample solvent.2. Column overload.3. Secondary interactions with the column.1. Dissolve the final extract in a solvent similar to the initial mobile phase composition.[9]2. Reduce the injection volume or dilute the sample.3. Use a high pH mobile phase (e.g., with ammonium hydroxide) to ensure the analyte is deprotonated and interacts cleanly with the C18 stationary phase.[2]
High Background Noise 1. Contaminated mobile phase or LC system.2. Matrix interference.1. Use high-purity LC-MS grade solvents and additives. Flush the system thoroughly.2. Incorporate an SPE cleanup step in your sample preparation to remove interfering compounds like phospholipids.[2]
Poor Reproducibility 1. Inconsistent sample preparation.2. Analyte instability in the autosampler.3. Fluctuations in LC-MS system performance.1. Standardize every step of the extraction protocol. Use an internal standard to account for variability.[14]2. Analyze samples in a randomized sequence and include quality control (QC) samples throughout the run. Limit the time samples are queued for injection.[9]3. Equilibrate the system thoroughly before starting the sequence and monitor system suitability.
Unexpected Peaks / In-Source Fragmentation 1. Presence of isomers.2. In-source formation of related compounds (e.g., dephospho-CoA).1. 2-methylpentadecanoyl-CoA is an isomer of palmitoyl-CoA (C16:0-CoA). Ensure your chromatography can resolve potential isomers if they are present in the sample.2. Dephospho-CoA can form from acyl-CoAs in the ESI source.[1] This requires excellent chromatographic separation to distinguish the true analyte peak from in-source artifacts.[1]

Experimental Protocols & Data

Protocol: LC-MS/MS Analysis of 2-Methylpentadecanoyl-CoA

This protocol is a generalized procedure based on common methods for long-chain acyl-CoA analysis.[2][9]

1. Sample Extraction (from Tissue) a. Weigh ~50-100 mg of frozen tissue and homogenize in a cold extraction solvent (e.g., 1 mL of 2:1 methanol:chloroform). b. Add an internal standard (e.g., Heptadecanoyl-CoA) at the beginning of the extraction.[14] c. After homogenization, add water to induce phase separation. d. Centrifuge at high speed (e.g., 20,000 x g) at 4°C.[9] e. Collect the lower organic phase and the protein interface. f. Dry the collected fraction completely under a stream of nitrogen. g. Store the dry pellet at -80°C until analysis.[9]

2. Sample Reconstitution a. Reconstitute the dried extract in 50-100 µL of a suitable solvent (e.g., 80:20 Acetonitrile:Water with 5 mM ammonium acetate). b. Vortex thoroughly and centrifuge to pellet any insoluble material. c. Transfer the supernatant to an LC vial for analysis.[9]

3. LC-MS/MS Parameters

  • LC System: UHPLC system (e.g., Dionex Ultimate 3000).[9]

  • Column: Reversed-phase C18 column (e.g., Luna C18, 100 x 2.0 mm, 3 µm).[9]

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex or Thermo Fisher).[2][4]

Data Tables

Table 1: Recommended LC-MS/MS Parameters for 2-Methylpentadecanoyl-CoA

Parameter Setting Rationale / Comment
Ionization Mode Positive ESI Provides optimal sensitivity for this class of compounds.[1]
Precursor Ion (Q1) m/z 1006.4 The [M+H]⁺ ion for 2-methylpentadecanoyl-CoA (isomer of C16:0-CoA).
Product Ion (Q3) - Quant m/z 499.4 Corresponds to the neutral loss of 507 Da, specific to the acyl portion.[5][15]
Product Ion (Q3) - Qual m/z 428.1 Common fragment for all acyl-CoAs, used for confirmation.[6][7]
Collision Gas Nitrogen or Argon Standard collision-induced dissociation (CID) gas.
ESI Voltage +4.5 to +5.5 kV Typical range for positive mode ESI; requires optimization.[4]

| Source Temperature | 350 - 450 °C | Aids in desolvation of the analyte.[4] |

Table 2: Example High-pH Reversed-Phase LC Gradient

Time (min) % Mobile Phase A % Mobile Phase B
0.0 98% 2%
2.0 98% 2%
5.0 5% 95%
15.0 5% 95%
15.1 98% 2%
20.0 98% 2%

Mobile Phase A: 10 mM Ammonium Hydroxide in Water (pH ~10.5) Mobile Phase B: Acetonitrile (This is an example gradient and must be optimized for your specific column and system.)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Tissue Tissue Homogenization Extract Biphasic Extraction Tissue->Extract Dry Nitrogen Drying Extract->Dry Reconstitute Reconstitution Dry->Reconstitute LC UHPLC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (Positive ESI, MRM) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification (vs. Internal Standard) Integrate->Quantify fragmentation_pathway parent Precursor Ion [M+H]⁺ 2-Methylpentadecanoyl-CoA m/z 1006.4 quant_ion Quantitative Ion [M-507+H]⁺ m/z 499.4 parent->quant_ion Neutral Loss of 507 Da (3'-phospho-ADP) qual_ion Qualitative Ion [CoA Fragment] m/z 428.1 parent->qual_ion Fragmentation

References

Technical Support Center: Purification of Synthetic (2S)-2-methylpentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of synthetic (2S)-2-methylpentadecanoyl-CoA.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low Product Yield Incomplete reaction during synthesis.Monitor reaction progress by TLC or LC-MS to ensure completion.
Degradation of the thioester bond.Maintain a pH between 4 and 5 during extraction and purification steps. Avoid prolonged exposure to high temperatures.[1]
Inefficient extraction from the reaction mixture.Use a robust extraction method, such as a modified Bligh-Dyer procedure, to ensure complete phase separation and recovery of the amphiphilic product.
Product loss during solid-phase extraction (SPE).Optimize the SPE protocol. Ensure the chosen sorbent has an appropriate affinity for the molecule. Elute with a solvent strong enough to overcome the interaction between the analyte and the sorbent.
Co-elution of Impurities with Product in HPLC Inadequate separation on the HPLC column.Optimize the HPLC gradient. A shallower gradient can improve the resolution of closely eluting peaks.[2][3]
Use of a non-optimal stationary phase.Consider a different stationary phase. While C18 columns are common, for structurally similar impurities, a column with a different selectivity, such as a phenyl-hexyl or cyano phase, might provide better separation.
Presence of isomeric impurities.Isomeric impurities can be challenging to separate. High-resolution HPLC or specialized chiral columns may be necessary.
Product Degradation During Analysis Hydrolysis of the thioester or degradation of the CoA moiety.Use fresh, high-purity solvents for HPLC. Ensure the mobile phase is appropriately buffered to maintain a stable pH.
Oxidation of the molecule.Degas solvents and keep samples under an inert atmosphere (e.g., argon or nitrogen) whenever possible.
Poor Peak Shape in HPLC Secondary interactions with the stationary phase.Add a small amount of a competing agent, like triethylamine, to the mobile phase to mask active sites on the silica (B1680970) backbone.
Overloading of the analytical column.Reduce the injection volume or the concentration of the sample.
Difficulty in Detecting the Product Low UV absorbance of the acyl chain.The primary chromophore is the CoA moiety. Detection is typically performed at 260 nm.[2][4]
Very low concentration of the product.If sensitivity is an issue, consider derivatization of the CoA moiety to a fluorescent tag to enhance detection limits.[1] Mass spectrometry provides high sensitivity and specificity and can be used for quantification.[5]

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for the purification of synthetic this compound?

A1: A multi-step approach involving solid-phase extraction (SPE) followed by reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method. SPE is used for initial cleanup and concentration of the crude product, while RP-HPLC provides high-resolution separation to achieve high purity.

Q2: Which stationary phase is best suited for the HPLC purification of this compound?

A2: A C18 stationary phase is a good starting point for the purification of long-chain acyl-CoAs due to its hydrophobicity.[2][3] For challenging separations involving closely related impurities, other stationary phases such as C8 or those with different selectivities (e.g., phenyl-hexyl) can be explored.

Q3: What are the optimal mobile phases for RP-HPLC purification?

A3: A binary gradient system is typically employed. Mobile Phase A is an aqueous buffer, often a phosphate (B84403) buffer at a slightly acidic pH (e.g., pH 4.9) to maintain the stability of the thioester bond.[2] Mobile Phase B is an organic solvent, commonly acetonitrile (B52724) or methanol (B129727).[3][4] A gradient from a lower to a higher concentration of the organic solvent is used to elute the product.

Q4: How can I monitor the purification process?

A4: The purification can be monitored by UV detection at 260 nm, which corresponds to the absorbance maximum of the adenine (B156593) ring in the coenzyme A moiety.[2][4] Fractions should be collected and analyzed for purity by analytical HPLC or LC-MS.

Q5: How should I store the purified this compound?

A5: For short-term storage, keep the purified compound in a buffered solution at pH 4-5 at 4°C. For long-term storage, it is recommended to lyophilize the purified product and store it as a solid at -20°C or -80°C under an inert atmosphere to prevent degradation.

Experimental Protocols

General Solid-Phase Extraction (SPE) Protocol
  • Column Conditioning: Condition a C18 SPE cartridge by washing with one column volume of methanol, followed by one column volume of water, and finally one column volume of an aqueous buffer (e.g., 50 mM ammonium (B1175870) acetate, pH 5).

  • Sample Loading: Dissolve the crude synthetic product in a minimal amount of the aqueous buffer and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent in the aqueous buffer to remove polar impurities. The exact percentage will need to be optimized but can start around 5-10% methanol or acetonitrile.

  • Elution: Elute the this compound with a higher concentration of organic solvent (e.g., 80-100% methanol or acetonitrile).

  • Drying: Evaporate the solvent from the collected fractions under a stream of nitrogen or using a rotary evaporator.

General Reversed-Phase HPLC Protocol
  • Column: C18, 5 µm particle size, 4.6 x 250 mm (analytical) or a corresponding preparative column.

  • Mobile Phase A: 50 mM potassium phosphate buffer, pH 4.9.[2]

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 30 minutes. This will likely require optimization for your specific separation.

  • Flow Rate: 1 mL/min for an analytical column. Adjust for a preparative column.

  • Detection: UV at 260 nm.[2][4]

  • Injection Volume: 20 µL for an analytical column.

Data Presentation

Table 1: Comparison of Purification Methods for Long-Chain Acyl-CoAs
Purification MethodTypical RecoveryPurity AchievedThroughputKey AdvantagesKey Disadvantages
Solid-Phase Extraction (SPE) 70-80%[2]ModerateHighGood for initial cleanup and concentration.Lower resolution compared to HPLC.
Reversed-Phase HPLC Variable>95%Low to MediumHigh resolution and purity.Can be time-consuming for large samples.
Affinity Chromatography HighVery HighLowHighly specific for CoA-containing molecules.More expensive and may require specific resin.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage start Crude Synthetic Product spe Solid-Phase Extraction (SPE) start->spe Initial Cleanup hplc Reversed-Phase HPLC spe->hplc High-Resolution Separation analysis Purity Analysis (Analytical HPLC/LC-MS) hplc->analysis Purity Verification storage Lyophilization & Storage analysis->storage For Pure Fractions

Caption: Experimental workflow for the purification of synthetic this compound.

troubleshooting_logic start Low Purity of Final Product check_spe Review SPE Protocol start->check_spe check_hplc Optimize HPLC Conditions check_spe->check_hplc SPE Optimized adjust_gradient Adjust HPLC Gradient check_hplc->adjust_gradient Co-elution change_column Change Stationary Phase check_hplc->change_column Poor Resolution check_stability Assess Product Stability adjust_gradient->check_stability change_column->check_stability adjust_ph Adjust pH of Solutions check_stability->adjust_ph Degradation Observed success High Purity Product check_stability->success No Degradation adjust_ph->success

Caption: Troubleshooting logic for improving the purity of this compound.

References

Technical Support Center: Acyl-CoA Quantification by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acyl-CoA quantification using liquid chromatography-mass spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most critical pre-analytical factors to consider for accurate acyl-CoA quantification?

A1: Acyl-CoA species are known to be sensitive to temperature and pH, making sample preparation a critical step.[1] Key factors include rapid quenching of metabolic activity, efficient and clean extraction, and proper storage of extracts. Ischemia, even for a few minutes, can significantly alter the relative concentrations of short-chain acyl-CoAs.[2][3] Therefore, tissue samples should be flash-frozen in liquid nitrogen immediately upon collection.

Q2: Which ionization mode, positive or negative, is better for acyl-CoA analysis?

A2: Positive electrospray ionization (ESI) mode is generally preferred for acyl-CoA analysis as it has been found to be approximately three-fold more sensitive than negative ion mode.[4] In positive ion mode, acyl-CoAs typically fragment in a predictable manner, often showing a characteristic neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine diphosphate (B83284) fragment.[5][6][7] This consistent fragmentation pattern is highly advantageous for developing targeted multiple reaction monitoring (MRM) methods.[5]

Q3: Why am I seeing poor peak shapes, especially for long-chain acyl-CoAs?

A3: Poor peak shape, particularly peak tailing, is a common issue for long-chain acyl-CoAs. This can be attributed to several factors, including secondary interactions with the stationary phase, a mismatch between the sample solvent and the mobile phase, or column overload.[1][8][9] Long-chain species are highly hydrophobic and can exhibit broadened peaks.[5] Using a high percentage of organic solvent in the initial mobile phase conditions can help, but this may cause co-elution of more polar, short-chain acyl-CoAs.[5] Alkaline mobile phases are often preferred to improve the peak shape of long-chain acyl-CoAs.[6]

Q4: How can I minimize matrix effects in my analysis?

A4: Matrix effects, such as ion suppression, can significantly impact the accuracy and precision of quantification.[2][10] To mitigate these effects, several strategies can be employed. The use of stable isotope-labeled internal standards is highly recommended to compensate for variations in both matrix effects and extraction efficiency.[2][10] Additionally, sample cleanup procedures like solid-phase extraction (SPE) can help remove interfering matrix components.[11][12] It is also crucial to assess the matrix effect during method development, for instance, by comparing the response of an analyte in a standard solution versus a post-extraction spiked matrix sample.[13]

Experimental Workflow and Protocols

A typical workflow for acyl-CoA quantification involves sample homogenization, extraction of acyl-CoAs, separation by LC, and detection by MS/MS.

Acyl_CoA_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Tissue/Cell Sample Quench Metabolic Quenching (e.g., Liquid N2) Sample->Quench Immediate Homogenize Homogenization Quench->Homogenize Extract Extraction (e.g., SSA, LLE) Homogenize->Extract Add Internal Std. Cleanup Sample Cleanup (e.g., SPE) Extract->Cleanup LC_Sep LC Separation (Reversed-Phase) Cleanup->LC_Sep Inject MS_Detect MS/MS Detection (MRM Mode) LC_Sep->MS_Detect Peak_Int Peak Integration MS_Detect->Peak_Int Quant Quantification (vs. Internal Standard) Peak_Int->Quant Analysis Data Analysis Quant->Analysis

Caption: General experimental workflow for acyl-CoA quantification by LC-MS.
Protocol 1: Acyl-CoA Extraction from Tissues or Cells

This protocol compares two common deproteinization/extraction methods. The choice depends on the specific acyl-CoAs of interest, as recovery rates can vary.

  • Homogenization:

    • Weigh approximately 10-20 mg of flash-frozen tissue or a cell pellet in a pre-chilled tube.

    • Add a pre-chilled extraction solvent containing an appropriate internal standard (e.g., 17:0-CoA). For a comparison of solvents, see Table 1.

    • Option A (Acid Precipitation): Use 200 µL of 2.5% (w/v) 5-sulfosalicylic acid (SSA).[11]

    • Option B (Acid Precipitation with SPE): Use 200 µL of 10% (w/v) trichloroacetic acid (TCA).[11][12]

    • Homogenize the sample thoroughly using a tissue disruptor or sonicator, keeping the sample on ice at all times.

  • Deproteinization & Extraction:

    • Vortex the homogenate vigorously.

    • Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Sample Cleanup (Required for TCA extraction):

    • If using TCA (Option B), the acid must be removed prior to LC-MS analysis. Solid-phase extraction (SPE) is commonly used for this purpose.[12]

    • Condition an appropriate SPE cartridge (e.g., a C18 cartridge) as per the manufacturer's instructions.

    • Load the supernatant onto the cartridge. The acyl-CoAs will be retained on the solid phase.

    • Wash the cartridge to remove the TCA and other hydrophilic impurities.

    • Elute the acyl-CoAs with an appropriate organic solvent (e.g., methanol).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a solvent compatible with the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 50 mM ammonium (B1175870) acetate).[1]

  • Final Preparation:

    • For the SSA extract (Option A), the supernatant can often be directly injected after centrifugation, or after dilution with the initial mobile phase.[11]

    • Transfer the final sample to an autosampler vial for LC-MS analysis.

Data Presentation: Extraction Method Comparison

The choice of extraction solvent significantly impacts the recovery of different acyl-CoA species, particularly the more hydrophilic ones.

AnalyteRecovery with TCA + SPE (%)Recovery with 2.5% SSA (%)
Pantothenate0>100
Dephospho-CoA0>99
Coenzyme A174
Malonyl-CoA2674
Acetyl-CoA3659
Propionyl-CoA6280
Isovaleryl-CoA5859
Table 1: Comparison of analyte recovery using Trichloroacetic Acid (TCA) followed by Solid-Phase Extraction (SPE) versus a direct extraction with 5-Sulfosalicylic Acid (SSA). Data is presented as percent recovery relative to a standard in water.[11]
Protocol 2: LC-MS/MS Analysis of Acyl-CoAs

This protocol provides a general method for separating short- to long-chain acyl-CoAs. Optimization of the gradient and mobile phase modifiers is often necessary.

  • LC System: A UPLC or HPLC system capable of handling high pressures.

  • Column: A C8 or C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm). A C8 column can provide a reasonable separation for a wide range of acyl-CoAs.[5]

  • Mobile Phase A: 100 mM Ammonium Formate in water, pH adjusted to 5.0.[5]

  • Mobile Phase B: Acetonitrile with 5 mM Ammonium Formate.[5]

  • Column Temperature: 42°C.[5]

  • Injection Volume: 5-10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). The characteristic transition involves the precursor ion [M+H]+ fragmenting to a product ion corresponding to a neutral loss of 507 Da ([M-507+H]+).[5][12] A secondary, qualitative transition to m/z 428 can also be monitored.[11]

Data Presentation: Example LC Gradient
Time (min)Flow Rate (mL/min)% Mobile Phase B
0.00.32
2.00.32
12.00.340
15.00.395
18.00.395
18.10.32
22.00.32
Table 2: A representative LC gradient for the separation of a broad range of acyl-CoA species. This gradient should be optimized based on the specific column and analytes of interest.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, providing a logical workflow to identify and solve the issue.

Troubleshooting_Guide start Problem Observed: Poor Peak Shape / Low Signal peak_tailing Q: Are peaks tailing? start->peak_tailing low_signal Q: Is signal intensity low or non-existent? start->low_signal peak_fronting Q: Are peaks fronting? start->peak_fronting other_issues Other Issues start->other_issues sol_tail1 A: Lower mobile phase pH to protonate silanols. Use high-purity silica (B1680970) column. peak_tailing->sol_tail1 Secondary Silanol Interactions [9][14] sol_tail2 A: Dilute sample to check for mass overload. Reduce injection volume. peak_tailing->sol_tail2 Column Overload [15] sol_tail3 A: Ensure sample solvent is weaker than mobile phase. Reconstitute in initial MP. peak_tailing->sol_tail3 Solvent Mismatch [8][16] sol_tail4 A: Check for dead volume in fittings. Replace column if frit is blocked. peak_tailing->sol_tail4 Extra-column Volume / Blockage [8][15] sol_low1 A: Check sample prep recovery (see Protocol 1). Acyl-CoAs are unstable; keep samples cold. low_signal->sol_low1 Analyte Degradation [1][17] sol_low2 A: Use stable isotope-labeled internal standard. Improve sample cleanup (SPE). low_signal->sol_low2 Ion Suppression / Matrix Effects [2][10] sol_low3 A: Optimize MS parameters (DP, CE). Confirm correct MRM transitions. low_signal->sol_low3 Poor MS/MS Sensitivity sol_front1 A: Dilute sample or reduce injection volume. peak_fronting->sol_front1 Column Overload [15] sol_front2 A: Re-dissolve sample in the initial mobile phase composition. peak_fronting->sol_front2 Strong Sample Solvent [15]

References

Technical Support Center: Optimizing Collision Energy for 2-Methylpentadecanoyl-CoA Fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the collision energy for the fragmentation of 2-methylpentadecanoyl-CoA in your mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor ion m/z values for 2-methylpentadecanoyl-CoA in positive and negative ion modes?

A1: The molecular formula for 2-methylpentadecanoyl-CoA is C₃₇H₆₈N₇O₁₇P₃S. Its monoisotopic mass is approximately 1007.38 g/mol .

  • Positive Ion Mode: In positive ion mode, you will primarily observe the protonated molecule [M+H]⁺.

    • m/z = 1008.39

  • Negative Ion Mode: In negative ion mode, you will primarily observe the deprotonated molecule [M-H]⁻.

    • m/z = 1006.37

Q2: What are the characteristic product ions of 2-methylpentadecanoyl-CoA that I should monitor in my MS/MS experiment?

A2: Acyl-CoAs exhibit a very predictable fragmentation pattern. In positive ion mode, the most common fragmentation is a neutral loss of the 3'-phospho-ADP moiety (507.0 Da).[1][2][3][4][5] This results in a product ion containing the acyl chain. Another common fragment corresponds to the adenosine (B11128) diphosphate (B83284) moiety.

  • Product ion from neutral loss of 507 Da: This is often the most abundant and specific fragment for quantification.

    • m/z = 1008.39 - 507.0 = 501.39

  • Adenosine 3',5'-bisphosphate fragment:

    • m/z = 428.1[4][6][7][8]

In negative ion mode, a characteristic product ion retaining the acyl chain is also observed.[9]

Q3: How do I begin optimizing the collision energy for 2-methylpentadecanoyl-CoA?

A3: Start by infusing a standard solution of 2-methylpentadecanoyl-CoA directly into the mass spectrometer.[9] Begin with a collision energy setting of around 10-20 eV and gradually increase it in small increments (e.g., 2-5 eV) while monitoring the intensity of your precursor and target product ions.[10] The optimal collision energy will be the value that produces the highest intensity of the desired product ion (e.g., m/z 501.39 in positive mode) while maintaining a reasonable intensity of the precursor ion.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Signal for the Precursor Ion

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Sample Degradation Acyl-CoAs can be unstable. Prepare fresh solutions and keep them on ice.[1] Store stock solutions at -80°C.[1]
Incorrect Ionization Mode Verify that you are operating in the correct ionization mode (positive or negative) to detect your desired precursor ion.
Suboptimal Source Conditions Optimize source parameters such as desolvation temperature, gas flow rates, and capillary voltage.[9]
Matrix Effects The sample matrix can suppress ionization.[11] Try diluting your sample or using a solid-phase extraction (SPE) cleanup step.[1][11]
Issue 2: Poor Fragmentation and Low Product Ion Intensity

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Collision Energy is Too Low Gradually increase the collision energy in small increments until you observe a significant increase in the product ion intensity.
Collision Energy is Too High Excessive collision energy can lead to extensive fragmentation and a decrease in the intensity of the desired product ion. If you see many small, low m/z fragments, reduce the collision energy.
Incorrect Collision Gas Pressure Ensure the collision gas (e.g., argon or nitrogen) pressure is within the manufacturer's recommended range.
Precursor Ion Isolation Width is Too Narrow If the isolation window for your precursor ion is too narrow, you may be excluding a significant portion of the ion beam. Try widening the isolation width slightly.
Issue 3: Inconsistent or Irreproducible Results

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Fluctuations in LC-MS System Performance Calibrate the mass spectrometer before your analysis.[12] Run a system suitability test with a known standard to ensure consistent performance.
Sample Preparation Variability Ensure your sample extraction and preparation protocol is consistent between samples.[1] Use an internal standard to account for variations.
Carryover from Previous Injections Run blank injections between samples to check for carryover.[12] If carryover is observed, implement a more rigorous wash method for the autosampler and column.

Experimental Protocols

Protocol 1: Direct Infusion for Collision Energy Optimization
  • Prepare a Standard Solution: Prepare a 1 µM solution of 2-methylpentadecanoyl-CoA in a suitable solvent, such as a 50:50 mixture of acetonitrile (B52724) and water with 30 mM triethylammonium (B8662869) acetate (B1210297) (TEAA).[9]

  • Infuse the Sample: Infuse the standard solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).[9]

  • Set Initial MS Parameters:

    • Select the appropriate ionization mode (positive or negative).

    • Set the mass spectrometer to scan for the precursor ion of 2-methylpentadecanoyl-CoA (m/z 1008.4 in positive mode).

    • Set the declustering potential (DP) or cone voltage to a starting value (e.g., 50 V).

  • Optimize Declustering Potential (DP): While monitoring the precursor ion intensity, gradually increase the DP until the maximum signal is achieved.

  • Set up MS/MS Scan:

    • Select the precursor ion for fragmentation.

    • Set the collision gas pressure to the manufacturer's recommended value.

    • Set an initial collision energy (e.g., 10 eV).

  • Ramp Collision Energy: Gradually increase the collision energy in increments of 2-5 eV and record the intensity of the precursor and product ions at each step.

  • Determine Optimal Collision Energy: Plot the intensity of the target product ion (e.g., m/z 501.4) as a function of collision energy. The optimal collision energy is the value that gives the highest product ion intensity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_infusion Direct Infusion cluster_ms1 MS1 Optimization cluster_ms2 MS2 Optimization prep_std Prepare 1 µM Standard infuse Infuse at 5-10 µL/min prep_std->infuse set_ms1 Set Ionization Mode & Scan for Precursor infuse->set_ms1 opt_dp Optimize Declustering Potential (DP) set_ms1->opt_dp set_ms2 Select Precursor & Set Initial CE opt_dp->set_ms2 ramp_ce Ramp Collision Energy (CE) set_ms2->ramp_ce det_opt_ce Determine Optimal CE ramp_ce->det_opt_ce

Caption: Workflow for optimizing collision energy via direct infusion.

troubleshooting_logic start Low Product Ion Intensity q1 Is Precursor Ion Signal Strong? start->q1 a1_yes Increase Collision Energy q1->a1_yes Yes a1_no Troubleshoot Precursor Ion Signal (See Issue 1) q1->a1_no No q2 Seeing Many Low m/z Fragments? a1_yes->q2 a2_yes Decrease Collision Energy q2->a2_yes Yes a2_no Check Collision Gas Pressure q2->a2_no No

Caption: Logic diagram for troubleshooting poor fragmentation.

References

identifying byproducts in the synthesis of 2-methyl-branched acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-methyl-branched acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2-methyl-branched acyl-CoAs in the lab?

A1: The two most prevalent chemical methods for synthesizing 2-methyl-branched acyl-CoAs are the mixed anhydride (B1165640) method and the acyl chloride method . Both involve the activation of the 2-methyl-branched carboxylic acid to facilitate its reaction with the thiol group of Coenzyme A (CoA).

Q2: What are the primary byproducts I should be aware of when using the mixed anhydride method?

A2: The mixed anhydride method, often employing reagents like isobutyl chloroformate, is susceptible to side reactions. The most common byproducts include:

  • Symmetrical anhydride of the 2-methyl-branched fatty acid: This forms when the mixed anhydride reacts with another molecule of the starting carboxylic acid. The steric hindrance from the 2-methyl group can influence the rate of this side reaction.

  • Urethane-type byproducts: These can arise from the aminolysis of the mixed anhydride at the undesired carbonyl group.

  • Unreacted starting materials: Incomplete reaction can leave both the 2-methyl-branched carboxylic acid and Coenzyme A in the final mixture.

Q3: What byproducts are typically observed with the acyl chloride method?

A3: The acyl chloride method involves converting the 2-methyl-branched carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. Potential byproducts include:

  • Symmetrical anhydride: Similar to the mixed anhydride method, the highly reactive acyl chloride can react with any residual starting carboxylic acid.

  • Byproducts from the chlorinating agent: For example, using thionyl chloride can lead to the formation of sulfur-containing impurities that may be difficult to remove.

  • Degradation products: Acyl chlorides are highly reactive and sensitive to moisture, which can lead to hydrolysis back to the carboxylic acid.

Q4: How does the steric hindrance of the 2-methyl group affect the synthesis?

A4: The presence of a methyl group at the alpha-position (C2) introduces steric hindrance around the carbonyl carbon. This can slow down the rate of the desired reaction with the bulky Coenzyme A molecule. Consequently, side reactions, such as the formation of the symmetrical anhydride, may become more competitive. Optimizing reaction conditions (e.g., temperature, reaction time, and stoichiometry) is crucial to maximize the yield of the desired 2-methyl-branched acyl-CoA.

Q5: My final product appears oily and not a solid. What could be the issue?

A5: An oily product often indicates the presence of impurities or a mixture of isomers. The presence of byproducts, such as symmetrical anhydrides or unreacted starting materials, can lower the melting point of the final product, resulting in an oil. It is also possible that if a racemic mixture of the 2-methyl-branched carboxylic acid was used as a starting material, the resulting diastereomeric acyl-CoAs may not crystallize easily. Purification by preparative HPLC is recommended to isolate the desired product.

Troubleshooting Guides

Problem 1: Low Yield of 2-methyl-branched Acyl-CoA
Possible Cause Suggested Solution
Incomplete activation of the carboxylic acid. Ensure the activating agent (e.g., isobutyl chloroformate, thionyl chloride) is fresh and used in the correct stoichiometric ratio. For the acyl chloride method, confirm the complete conversion of the carboxylic acid to the acyl chloride before adding Coenzyme A.
Steric hindrance slowing the reaction. Increase the reaction time and/or temperature. However, be cautious as prolonged heating can also promote side reactions and degradation. Stepwise increases and monitoring by TLC or analytical HPLC are recommended.
Hydrolysis of activated intermediates or final product. Ensure all glassware is thoroughly dried and reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. Use anhydrous solvents.
Precipitation of reactants. Ensure adequate stirring and choose a solvent system in which all reactants are soluble. For the mixed anhydride method, a co-solvent like THF or DMF may be necessary to keep all components in solution.
Suboptimal pH for the reaction with CoA. The reaction of the activated carboxylic acid with the thiol group of CoA is pH-dependent. Maintain the pH of the aqueous CoA solution between 7.5 and 8.0 for optimal nucleophilicity of the thiol group.
Problem 2: Presence of Significant Byproducts in the Final Product
Byproduct Identification Method Mitigation Strategy
Symmetrical Anhydride Typically observed as a less polar spot on TLC and an earlier eluting peak in reversed-phase HPLC compared to the acyl-CoA. Can be confirmed by NMR and MS.Use a slight excess of the activating agent and add the activated acid to the CoA solution promptly. Lowering the reaction temperature can also disfavor this bimolecular side reaction.
Unreacted 2-methyl-branched Carboxylic Acid Appears as a distinct spot on TLC and a separate peak in HPLC. Can be confirmed by co-injection with a standard.Ensure complete activation of the carboxylic acid. Use a slight excess of the activating agent.
Unreacted Coenzyme A Can be detected by analytical HPLC, often as a broad, early-eluting peak.Use a slight excess of the activated 2-methyl-branched carboxylic acid.
Urethane byproduct (Mixed Anhydride Method) Can be detected by LC-MS.Optimize the reaction conditions by using a reverse addition protocol (adding the chloroformate to the carboxylic acid and base) to minimize the formation of the symmetrical anhydride, which is a precursor to this byproduct.[1]
Problem 3: Difficulty in Purifying the 2-methyl-branched Acyl-CoA by HPLC
Issue Possible Cause Troubleshooting Tip
Peak Tailing Secondary interactions between the phosphate (B84403) groups of CoA and residual silanol (B1196071) groups on the C18 column.[2][3]Use a mobile phase with a low pH (e.g., around 3.0-4.0) to suppress the ionization of silanol groups.[2] Incorporate an ion-pairing reagent (e.g., triethylammonium (B8662869) acetate) in the mobile phase. Use a column with a highly deactivated stationary phase.
Poor Resolution between Product and Byproducts Suboptimal mobile phase composition or gradient.Optimize the gradient elution profile. A shallower gradient can improve the separation of closely eluting compounds. Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) as they can alter selectivity.
Broad Peaks Column overload, large injection volume, or extra-column band broadening.Reduce the amount of sample injected. Ensure the sample is dissolved in a solvent that is weaker than the initial mobile phase. Check for and minimize dead volumes in the HPLC system.[2]
Irreproducible Retention Times Changes in mobile phase composition, temperature fluctuations, or column degradation.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature. Flush and store the column properly after use.

Quantitative Data Summary

The following table provides a general overview of expected yields and byproduct levels. Actual results will vary depending on the specific 2-methyl-branched fatty acid, reaction conditions, and purification efficiency.

Synthesis Method Parameter Typical Value Notes
Mixed Anhydride Product Yield40-70%Highly dependent on steric hindrance and reaction optimization.
Symmetrical Anhydride Byproduct5-20%Can be minimized by careful control of stoichiometry and temperature.[1]
Acyl Chloride Product Yield50-80%Generally higher yielding but requires an extra synthetic step.
Symmetrical Anhydride Byproduct<10%Formation is less prevalent if the acyl chloride is pure before reacting with CoA.

Experimental Protocols

Key Experiment 1: Synthesis of 2-methyl-dodecanoyl-CoA via the Mixed Anhydride Method

Materials:

  • 2-Methyldodecanoic acid

  • Triethylamine (B128534) (TEA)

  • Isobutyl chloroformate

  • Coenzyme A lithium salt

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol

  • Water (HPLC grade)

Procedure:

  • Dissolve 2-methyldodecanoic acid (1 equivalent) in anhydrous THF.

  • Cool the solution to -15°C in a dry ice/acetone bath.

  • Add triethylamine (1 equivalent) and stir for 10 minutes.

  • Slowly add isobutyl chloroformate (1 equivalent) and stir the mixture for 15 minutes at -15°C.

  • In a separate flask, dissolve Coenzyme A lithium salt (0.8 equivalents) in water.

  • Slowly add the cold mixed anhydride solution to the CoA solution with vigorous stirring. The pH should be maintained between 7.5 and 8.0 with the addition of a dilute base if necessary.

  • Allow the reaction to stir and slowly warm to room temperature over 2 hours.

  • Acidify the reaction mixture to pH 3-4 with dilute HCl.

  • Remove the organic solvent under reduced pressure.

  • Purify the crude product by preparative reversed-phase HPLC.

Key Experiment 2: Purification of 2-methyl-dodecanoyl-CoA by Preparative HPLC

Instrumentation and Columns:

  • Preparative HPLC system with a UV detector

  • C18 reversed-phase preparative column (e.g., 10 µm particle size, ≥10 mm internal diameter)

Mobile Phase:

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5

  • Mobile Phase B: Acetonitrile

Gradient Program:

  • Start with a shallow gradient, for example, 5-30% B over 10 minutes.

  • Increase the gradient to 95% B over the next 30 minutes to elute the product.

  • Hold at 95% B for 5 minutes to wash the column.

  • Return to initial conditions and re-equilibrate the column.

Procedure:

  • Dissolve the crude product in a minimal amount of Mobile Phase A.

  • Filter the sample through a 0.45 µm filter.

  • Inject the sample onto the equilibrated preparative HPLC column.

  • Monitor the elution at 260 nm (the absorbance maximum for the adenine (B156593) moiety of CoA).

  • Collect the fractions corresponding to the main product peak.

  • Combine the pure fractions and lyophilize to obtain the purified 2-methyl-dodecanoyl-CoA.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 2-methyl-branched Acyl-CoA cluster_purification Purification and Analysis start 2-methyl-branched Carboxylic Acid activation Activation (Mixed Anhydride or Acyl Chloride) start->activation reaction Reaction activation->reaction coa Coenzyme A coa->reaction crude_product Crude Product Mixture reaction->crude_product prep_hplc Preparative HPLC crude_product->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection analysis Purity Analysis (Analytical HPLC, MS, NMR) fraction_collection->analysis pure_product Pure 2-methyl-branched Acyl-CoA analysis->pure_product

Caption: Workflow for the synthesis and purification of 2-methyl-branched acyl-CoAs.

logical_relationship cluster_troubleshooting Troubleshooting Logic problem Low Yield or Impure Product check_synthesis Review Synthesis Protocol: - Reagent quality - Reaction conditions - Anhydrous technique problem->check_synthesis check_purification Optimize Purification: - HPLC method - Column integrity - Sample preparation problem->check_purification analyze_byproducts Identify Byproducts: - Analytical HPLC - LC-MS - NMR check_synthesis->analyze_byproducts check_purification->analyze_byproducts solution Implement Corrective Actions: - Modify synthesis - Refine purification analyze_byproducts->solution

Caption: Logical approach to troubleshooting synthesis and purification issues.

References

overcoming matrix effects in acyl-CoA mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acyl-CoA analysis by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and overcome common challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is "matrix effect" in the context of acyl-CoA mass spectrometry?

A1: The matrix effect is the alteration of analyte ionization (either suppression or enhancement) due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In acyl-CoA analysis, complex biological samples (like tissue homogenates or cell lysates) contain numerous endogenous molecules (e.g., salts, lipids, proteins) that can interfere with the ionization of the target acyl-CoA molecules in the mass spectrometer's ion source.[4][5] This interference can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility.[2][3]

Q2: How can I determine if my acyl-CoA analysis is affected by matrix effects?

A2: You can assess matrix effects by comparing the peak area of an analyte in a pure solution to the peak area of the same analyte spiked into a blank matrix extract (a sample processed without the analyte).[1][4] A significant difference between these two signals indicates the presence of matrix effects.[1] Another common method is the post-column infusion technique, where a constant flow of the analyte solution is introduced into the LC flow after the analytical column, and a blank matrix is injected. Any dip or rise in the baseline signal at the retention time of interfering components indicates ion suppression or enhancement.

Q3: What are the most common sources of matrix effects in acyl-CoA analysis?

A3: The primary sources of matrix effects in acyl-CoA analysis are phospholipids (B1166683) from cell membranes, salts from buffers, and residual proteins or peptides from the biological sample.[4][5] These components can co-extract with acyl-CoAs and interfere with the electrospray ionization (ESI) process, which is commonly used for acyl-CoA analysis.

Q4: Can a stable isotope-labeled internal standard (SIL-IS) fully correct for matrix effects?

A4: A SIL-IS is the gold standard for correcting matrix effects and other sources of variability in quantitative mass spectrometry.[6][7] Because the SIL-IS is chemically identical to the analyte, it co-elutes and experiences similar ionization suppression or enhancement.[6][8] By calculating the ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect can be largely compensated for. However, severe ion suppression can still lead to a loss of sensitivity that a SIL-IS cannot overcome.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your acyl-CoA mass spectrometry experiments.

Issue 1: Low signal intensity or high variability for short-chain acyl-CoAs.
  • Possible Cause: Inefficient extraction or significant ion suppression from salts and polar matrix components. Many common protein precipitation methods using acids like trichloroacetic acid (TCA) followed by solid-phase extraction (SPE) can lead to poor recovery of more hydrophilic short-chain acyl-CoAs.[9]

  • Troubleshooting Steps:

    • Optimize Sample Preparation: Consider using an alternative to the TCA/SPE method. Extraction with 2.5% sulfosalicylic acid (SSA) has been shown to improve the recovery of short-chain acyl-CoAs and CoA biosynthetic precursors without requiring SPE.[9]

    • Use a Suitable Internal Standard: Employ a stable isotope-labeled internal standard for each short-chain acyl-CoA of interest if available. If not, a closely eluting structural analog can partially compensate for matrix effects.[9]

    • Chromatographic Separation: Ensure your LC method adequately separates polar acyl-CoAs from early-eluting, interfering matrix components.

Issue 2: Poor peak shape (tailing or broadening) for long-chain acyl-CoAs.
  • Possible Cause: Suboptimal chromatographic conditions or interactions with the analytical column. Long-chain acyl-CoAs can exhibit poor peak shape under certain reversed-phase LC conditions.[10]

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Operating at a higher pH (e.g., 10.5 with ammonium (B1175870) hydroxide) can improve the peak shape for long-chain acyl-CoAs on a C18 column.[11]

    • Optimize Gradient Elution: Ensure a sufficiently strong organic solvent composition at the end of the gradient to elute all long-chain species from the column. A column wash step with a high percentage of organic solvent can prevent carryover.[7]

    • Check for Column Contamination: Repeated injections of complex biological extracts can lead to the accumulation of matrix components on the column, causing peak shape distortion.[7][12] Regularly flush your column or use a guard column.

Issue 3: Inconsistent quantification and poor reproducibility across different sample types.
  • Possible Cause: Variable matrix effects between different biological matrices (e.g., liver vs. brain tissue). The composition of the matrix can vary significantly, leading to different degrees of ion suppression or enhancement.[13]

  • Troubleshooting Steps:

    • Implement Robust Sample Cleanup: Solid-phase extraction (SPE) is a common and effective method to remove a significant portion of interfering matrix components.[9][14] Different SPE sorbents can be tested to find the optimal one for your specific sample type.

    • Matrix-Matched Calibration Curves: When possible, prepare your calibration standards in a blank matrix that closely matches your study samples. This helps to compensate for matrix effects that are consistent across samples of the same type.[15]

    • Stable Isotope Dilution: This is the most reliable method for accurate quantification across different matrices. By spiking a known amount of a stable isotope-labeled version of your analyte into each sample prior to extraction, you can account for matrix-induced variations.[6][16][17]

Data and Protocols

Quantitative Data Summary

The following tables summarize quantitative data from cited literature to help you assess the performance of different methods.

Table 1: Comparison of Acyl-CoA Extraction Recoveries (%)

Analyte10% TCA with SPE2.5% SSA
Pantothenate0%>100%
Dephospho-CoA0%>99%
CoA1%74%
Malonyl-CoA26%74%
Acetyl-CoA36%59%
Propionyl-CoA62%80%
Isovaleryl-CoA58%59%
(Data sourced from a study comparing extraction methods, highlighting the poor recovery of polar compounds with TCA/SPE)[9]

Table 2: Method Accuracy and Precision for Long-Chain Acyl-CoAs

AnalyteAccuracy (%)Inter-run Precision (%RSD)Intra-run Precision (%RSD)
C16:0-CoA94.8 - 110.82.6 - 12.21.2 - 4.4
C16:1-CoA94.8 - 110.82.6 - 12.21.2 - 4.4
C18:0-CoA94.8 - 110.82.6 - 12.21.2 - 4.4
C18:1-CoA94.8 - 110.82.6 - 12.21.2 - 4.4
C18:2-CoA94.8 - 110.82.6 - 12.21.2 - 4.4
(Validation data for an LC-MS/MS method for long-chain acyl-CoAs in rat liver)[11][18]
Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Long-Chain Acyl-CoAs from Tissue

This protocol is a modified method for the extraction and purification of long-chain acyl-CoAs.[14]

  • Homogenization: Homogenize frozen tissue samples in a glass homogenizer with KH2PO4 buffer (100 mM, pH 4.9).

  • Solvent Addition: Add 2-propanol and homogenize again. Then, add acetonitrile (B52724) (ACN) to extract the acyl-CoAs.

  • Purification: Bind the acyl-CoAs in the extract to an oligonucleotide purification column.

  • Elution: Elute the bound acyl-CoAs with 2-propanol.

  • Concentration & Analysis: Concentrate the eluent and inject it into the LC-MS/MS system.

Protocol 2: Sulfosalicylic Acid (SSA) Extraction for Short-Chain Acyl-CoAs

This protocol is a simpler method that avoids SPE and improves the recovery of polar acyl-CoAs.[9]

  • Deproteinization: Deproteinize the biological sample using 5-sulfosalicylic acid (SSA).

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Analysis: Directly analyze the supernatant containing the short-chain acyl-CoAs and CoA precursors by LC-MS/MS. This method retains hydrophilic compounds that would be lost during SPE.[9]

Visual Guides

The following diagrams illustrate key workflows and concepts for overcoming matrix effects in acyl-CoA analysis.

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Matrix Effect Mitigation cluster_analysis Analysis start Biological Sample (Tissue, Cells) homogenize Homogenization & Internal Standard Spiking start->homogenize extract Extraction Method homogenize->extract method_spe Method A: SPE Cleanup (Good for Long-Chains) extract->method_spe Hydrophobic Analytes method_ssa Method B: SSA Precipitation (Good for Short-Chains) extract->method_ssa Hydrophilic Analytes lcms LC-MS/MS Analysis method_spe->lcms method_ssa->lcms data Data Processing (Ratio to Internal Standard) lcms->data

Caption: Workflow for Acyl-CoA Sample Preparation and Analysis.

troubleshooting_logic start Inaccurate Quantification or Low Sensitivity? check_is Using Stable Isotope Internal Standard? start->check_is no_is Implement SIL-IS for Best Correction check_is->no_is No yes_is Proceed to Check Sample Cleanup check_is->yes_is Yes cleanup_eval Is Sample Cleanup Adequate? no_is->cleanup_eval yes_is->cleanup_eval improve_cleanup Optimize SPE or Change Extraction Method cleanup_eval->improve_cleanup No chrom_eval Review Chromatography cleanup_eval->chrom_eval Yes chrom_issue Poor Peak Shape or Co-elution? improve_cleanup->chrom_issue chrom_eval->chrom_issue optimize_lc Adjust Gradient, Mobile Phase pH, or Change Column chrom_issue->optimize_lc Yes final Systematic Approach Leads to Reliable Data chrom_issue->final No optimize_lc->final

Caption: Troubleshooting Decision Tree for Matrix Effects.

References

Technical Support Center: Chiral Separation of Acyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of acyl-CoA isomers. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chiral separation of acyl-CoA isomers?

A1: The primary challenges stem from the unique physicochemical properties of acyl-CoA molecules and their isomers:

  • Stereoisomers: Enantiomers (e.g., R- and S- forms) possess identical chemical and physical properties in an achiral environment, making their separation impossible without specialized chiral techniques.[1]

  • Positional Isomers: Isomers with functional groups at different positions on the acyl chain often have very similar properties, complicating their resolution from one another using standard chromatographic methods.[1]

  • Compound Polarity and Stability: Acyl-CoA thioesters are polar and susceptible to degradation, which requires careful sample handling and optimized, often buffered, chromatographic conditions to prevent analyte loss.[1][2][3]

  • Matrix Effects: Biological samples are complex mixtures. Endogenous compounds can co-elute with the target analytes, causing ion suppression in mass spectrometry and interfering with detection and quantification.[1]

  • Low Abundance: Acyl-CoAs are often present at low concentrations in biological systems, necessitating highly sensitive and specific analytical methods for their detection.[4][5]

Q2: Which analytical techniques are most effective for separating acyl-CoA enantiomers?

A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used techniques for this purpose.[1][6] Both can be coupled with mass spectrometry (MS) for highly sensitive and selective detection and quantification.[1][4] Capillary Electrophoresis (CE) is another viable technique, particularly for charged molecules like CoA derivatives, and offers high separation efficiency with minimal sample consumption.[7][8]

Q3: What type of HPLC column is recommended for separating acyl-CoA enantiomers?

A3: Polysaccharide-based chiral stationary phases (CSPs) are highly recommended and widely used.[1][9] Columns from series like Chiralcel and Chiralpak, which are based on derivatized cellulose (B213188) or amylose, have demonstrated broad applicability for separating a wide range of chiral compounds and are the most common choice for method development.[9][10]

Q4: Why is the chiral separation of acyl-CoA isomers important in drug development and research?

A4: The stereochemistry of a molecule is critical in biological systems. Enantiomers of a chiral drug or metabolite can exhibit significantly different pharmacological, metabolic, and toxicological profiles.[6][8] For instance, one enantiomer may be therapeutically active while the other is inactive or even harmful.[6] Therefore, separating and quantifying individual acyl-CoA isomers is crucial for understanding their specific roles in metabolic pathways, identifying disease biomarkers, and ensuring the safety and efficacy of pharmaceutical products.[5][8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the chiral separation of acyl-CoA isomers using chromatography and mass spectrometry.

Chromatography (HPLC/SFC) Troubleshooting
ProblemPossible Cause(s)Recommended Solution(s)
Poor or No Resolution of Enantiomers 1. Inappropriate chiral stationary phase (CSP).[1] 2. Suboptimal mobile phase composition.[1][11] 3. Temperature fluctuations affecting chiral recognition.[1][11]1. Screen different polysaccharide-based chiral columns (e.g., Chiralcel OD, Chiralpak AD, Chiralpak IA/IB/IC).[1][10] 2. Optimize the mobile phase by adjusting the type and ratio of the organic modifier (e.g., isopropanol, ethanol) and any acidic/basic additives.[1] 3. Use a column oven to maintain a stable and optimized temperature; investigate different temperatures as selectivity can be highly temperature-dependent.[1][11]
Peak Tailing or Asymmetry 1. Secondary interactions between the analyte and the stationary phase. 2. Column overload. 3. Sample solvent is too strong.1. Add a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid, triethylamine) to the mobile phase to suppress unwanted ionic interactions. 2. Reduce the injection volume or sample concentration. 3. Dissolve the sample in the initial mobile phase or a weaker solvent.[1]
Inconsistent Retention Times 1. Inadequate column equilibration. 2. Fluctuations in mobile phase composition or flow rate. 3. Column degradation.1. Ensure the column is equilibrated with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[1] 2. Check the pump for leaks and ensure solvents are properly degassed and mixed. 3. Use a guard column and flush the column with an appropriate storage solvent after use.
High Background Noise 1. Contaminated mobile phase or HPLC/SFC system.[1] 2. Column bleed.1. Use high-purity, LC-MS grade solvents and flush the entire system thoroughly.[1] 2. Use high-quality columns designed for low bleed, especially when using MS detection.
Mass Spectrometry (MS) Troubleshooting
ProblemPossible Cause(s)Recommended Solution(s)
Low Signal Intensity / Poor Ionization 1. Suboptimal ion source settings.[1] 2. Ion suppression from matrix components or mobile phase additives. 3. Analyte degradation in the source.1. Optimize source parameters, including capillary voltage, gas flows, and temperatures, specifically for acyl-CoA compounds.[1] 2. Improve sample cleanup (e.g., using solid-phase extraction). Modify chromatography to separate the analyte from interfering compounds. 3. Use a neutral pH buffered mobile phase (e.g., with ammonium (B1175870) acetate) to improve acyl-CoA stability.[12]
Inconsistent Fragmentation 1. Fluctuations in collision energy.[1] 2. Presence of different adducts (e.g., sodium, potassium).[1]1. Ensure the collision energy is optimized for the specific acyl-CoA and is stable throughout the analysis.[1] 2. Use high-purity solvents and clean glassware to minimize salt contamination. Consider using an adduct-removal agent if necessary.[1]

Experimental Protocols & Data

Table 1: Typical Starting Conditions for Chiral HPLC Method Development

The following table summarizes typical starting parameters for separating acyl-CoA enantiomers based on methods for analogous compounds.[1] These should be used as a starting point for empirical optimization.

ParameterHPLC-UVHPLC-MS
HPLC System Standard HPLC SystemLC-MS System (e.g., Triple Quadrupole or Orbitrap)
Column Polysaccharide-based CSP (e.g., Chiralpak AD-RH, 4.6 x 250 mm, 5 µm)Polysaccharide-based CSP (e.g., Chiralpak AD-RH, 2.1 x 150 mm, 3 µm)
Mobile Phase Isocratic: Acetonitrile (B52724) and Water (e.g., 70:30 v/v). May require optimization.Gradient: A: 10 mM Ammonium Acetate in Water, B: Acetonitrile. Run a gradient from low to high %B.
Flow Rate 0.5 - 1.0 mL/min0.2 - 0.4 mL/min
Column Temp. 25°C (thermostatically controlled)30°C (thermostatically controlled)
Detection UV at 254 nm or 260 nmESI in Positive or Negative Ion Mode. Use Selected Reaction Monitoring (SRM) for quantification.
Injection Vol. 5 - 20 µL1 - 5 µL
Protocol 1: Chiral HPLC-UV Method for Acyl-CoA Enantiomers

This protocol is adapted from established methods for separating 3-hydroxyacyl-CoA enantiomers and serves as a general guideline.[1]

1. Sample Preparation:

  • If working with biological extracts, perform a solid-phase extraction (SPE) to clean up the sample and enrich for acyl-CoAs.

  • Dissolve the final extract or standard in the mobile phase to a known concentration.

2. Chromatographic System Preparation:

  • Install a polysaccharide-based chiral column (e.g., Chiralpak AD-RH, 4.6 x 250 mm, 5 µm).

  • Set the mobile phase (e.g., 70:30 v/v acetonitrile:water), flow rate (e.g., 0.5 mL/min), and column temperature (e.g., 25°C).

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is observed on the UV detector (254 nm).[1]

3. Sample Analysis:

  • Inject 10 µL of the prepared sample.

  • Acquire data for a sufficient duration to allow for the elution of both enantiomers.

  • Identify and quantify the peaks based on their retention time and peak area.

4. Optimization (if needed):

  • If resolution is poor, adjust the mobile phase composition by changing the ratio of acetonitrile to water or by trying a different organic modifier like ethanol (B145695) or isopropanol.

  • Vary the column temperature between 10°C and 40°C, as temperature can significantly impact chiral recognition.[11]

Visualizations

Experimental and Analytical Workflow

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Tissue, Cells) Extraction Acyl-CoA Extraction (e.g., SPE) Sample->Extraction HPLC Chiral HPLC / SFC Separation Extraction->HPLC Inject Sample MS Mass Spectrometry Detection (MS/MS) HPLC->MS Integration Peak Integration MS->Integration Acquire Data Quant Quantification & Isomer ID Integration->Quant Report Report Quant->Report Final Report

Caption: General workflow for the chiral separation and analysis of acyl-CoA isomers.

Troubleshooting Logic for Poor Enantiomeric Resolution

Start Problem: Poor Enantiomeric Resolution (Rs < 1.5) Opt_MP Optimize Mobile Phase - Adjust organic modifier % - Try different modifier (IPA, EtOH) - Add acidic/basic additive Start->Opt_MP Opt_Temp Optimize Temperature - Test range (e.g., 10-40°C) Opt_MP->Opt_Temp No Improvement Success Resolution Achieved (Rs >= 1.5) Opt_MP->Success Improved Change_CSP Screen Different CSPs (e.g., other polysaccharide columns) Opt_Temp->Change_CSP No Improvement Opt_Temp->Success Improved Change_CSP->Success Improved

References

Technical Support Center: Optimizing LC Gradients for Branched-Chain Acyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing liquid chromatography (LC) gradients for the analysis of branched-chain acyl-coenzyme A (acyl-CoA) thioesters.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of branched-chain acyl-CoA isomers important?

The separation of branched-chain acyl-CoA isomers, such as isobutyryl-CoA and n-butyryl-CoA, or isovaleryl-CoA and 2-methylbutyryl-CoA, is critical for accurately understanding metabolic pathways.[1] These isomers are intermediates in distinct metabolic routes, like fatty acid and amino acid catabolism.[2] Co-elution can lead to inaccurate quantification and misinterpretation of metabolic flux and disease states. For instance, distinguishing between isovaleric acidemia and conditions with pivalate-derived interference requires selective quantitation of C5 acylcarnitines, which are derived from their corresponding acyl-CoAs.[3]

Q2: What are the primary challenges in separating branched-chain acyl-CoA isomers by LC-MS?

The main challenge is the structural similarity of the isomers, which results in nearly identical physicochemical properties. This often leads to:

  • Co-elution: Isomers eluting from the column at the same time.[1]

  • Poor Resolution: Significant overlap between isomer peaks, making accurate quantification difficult.

  • Poor Peak Shape: Peak tailing or fronting can further complicate quantification and reduce the quality of the separation.[4][5]

Q3: What type of LC column is best suited for branched-chain acyl-CoA analysis?

Reversed-phase columns, particularly C18 columns, are widely used for the analysis of acyl-CoAs.[1][6][7] For separating challenging isomers, Ultra-Performance Liquid Chromatography (UPLC) systems with columns containing smaller particles can provide higher efficiency and better resolution.[1] The choice of stationary phase can impact selectivity, and it may be necessary to screen different column chemistries to achieve optimal separation.

Q4: What role do ion-pairing agents play in this analysis?

Ion-pairing agents are additives to the mobile phase that improve the retention and peak shape of ionic or highly polar compounds on reversed-phase columns.[8][9][10][11] For acyl-CoAs, which are anionic, cationic ion-pairing agents like triethylamine (B128534) or dimethylbutylamine (DMBA) can be used.[1][8] These agents form a neutral ion pair with the negatively charged acyl-CoA, increasing its hydrophobicity and retention on the reversed-phase column. However, it's important to use volatile ion-pairing agents that are compatible with mass spectrometry and to use the minimum effective concentration to avoid ion suppression.[8][12]

Q5: How does mobile phase pH affect the separation?

Mobile phase pH is a critical parameter for good peak shape and retention. Acyl-CoAs are more stable at a slightly acidic pH. An acidic mobile phase, often containing formic acid or acetic acid, ensures that the analytes are in a consistent protonated state, which can lead to sharper peaks and more reproducible retention times.[13][14] Adjusting the pH can also help to suppress the ionization of residual silanol (B1196071) groups on the column packing material, which can cause peak tailing.[5][10]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor resolution/Co-elution of isomers Inadequate column selectivity.Try a column with a different stationary phase (e.g., another brand of C18, or a phenyl-hexyl column).[11][14]
Gradient is too steep.Decrease the slope of the gradient during the elution of the isomers to provide more time for separation.[14]
Mobile phase composition is not optimal.Experiment with different organic solvents (e.g., acetonitrile (B52724) vs. methanol) or different ion-pairing agents.[14]
Broad or tailing peaks Secondary interactions with the column.Use a well-endcapped column. Lower the mobile phase pH to suppress silanol interactions.[5] Add a small concentration of a competing base to the mobile phase.
Column degradation.Flush the column or replace it if necessary.[14]
Sample overload.Reduce the injection volume or the concentration of the sample.[14]
Mismatch between sample solvent and mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.[4]
Inconsistent retention times Inadequate column equilibration.Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection.[14]
Fluctuations in solvent composition or temperature.Prepare fresh mobile phase daily. Use a column oven to maintain a stable temperature.[14]
Air bubbles in the pump.Purge the pump to remove any air bubbles.
Low signal intensity in MS Poor ionization efficiency.Optimize mobile phase additives (e.g., formic acid concentration).[14]
Ion suppression from matrix components.Improve sample clean-up procedures. Adjust the chromatographic gradient to separate analytes from interfering matrix components.[13][14]
Incorrect MS source parameters.Optimize ESI source parameters such as capillary voltage, gas flow, and temperature.[14]

Experimental Protocols

Protocol 1: UPLC-MS/MS Method for Separation of Short-Chain Acyl-CoA Isomers

This protocol is adapted from a method developed for the separation of isomeric species such as n-butyryl-CoA and isobutyryl-CoA, as well as n-valeryl-CoA and isovaleryl-CoA.[1]

Instrumentation:

  • UPLC system coupled to a tandem mass spectrometer (MS/MS).

LC Conditions:

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) + 2.5 mM dimethylbutylamine (DMBA), pH 5.6.

  • Mobile Phase B: 95% Acetonitrile, 5% H₂O + 5 mM ammonium acetate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Gradient Program:

Time (min)% Mobile Phase B
0.02
1.52
3.015
5.595
14.595
15.02
20.02

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions should be optimized for each branched-chain acyl-CoA of interest. A common fragmentation is the neutral loss of the CoA moiety.

Data Presentation

Table 1: Example LC Gradient Parameters for Acyl-CoA Analysis
ParameterMethod 1 (Short/Medium Chain)Method 2 (Medium/Long Chain)Method 3 (Short Chain Isomers)[1]
Column Luna C18 (100 x 2.0 mm, 3 µm)Luna C18 (100 x 2.0 mm, 3 µm)Kinetex C18 (150 x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 5 mM ammonium acetate (pH 6.8)Water with 10 mM ammonium acetate (pH 8.5)5 mM ammonium acetate + 2.5 mM DMBA (pH 5.6)
Mobile Phase B MethanolAcetonitrile95% Acetonitrile, 5% H₂O + 5 mM ammonium acetate
Flow Rate 0.2 mL/min0.2 mL/min0.3 mL/min
Gradient 2% B to 95% B over 4 min20% B to 95% B over 3.5 min2% B to 95% B over 4 min

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Tissue Tissue/Cell Homogenization Extraction Acyl-CoA Extraction (e.g., with Acetonitrile/Isopropanol) Tissue->Extraction Purification Solid Phase Extraction (SPE) (Optional) Extraction->Purification Reconstitution Reconstitution in Initial Mobile Phase Purification->Reconstitution Injection Sample Injection Reconstitution->Injection Separation UPLC Separation (Reversed-Phase C18) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Internal Standards Integration->Quantification Interpretation Metabolic Interpretation Quantification->Interpretation

Caption: Experimental workflow for branched-chain acyl-CoA analysis.

Troubleshooting_Tree Start Poor Peak Resolution or Co-elution Q_Gradient Is the gradient slope optimized? Start->Q_Gradient A_Shallow Decrease gradient slope (make it shallower) Q_Gradient->A_Shallow No Q_MobilePhase Is mobile phase composition optimal? Q_Gradient->Q_MobilePhase Yes A_Shallow->Q_MobilePhase A_Solvent Try different organic solvent (ACN vs. MeOH) Q_MobilePhase->A_Solvent No A_IP Optimize ion-pairing agent (type and concentration) Q_MobilePhase->A_IP No Q_Column Is column chemistry appropriate? Q_MobilePhase->Q_Column Yes A_Solvent->Q_Column A_IP->Q_Column A_Column Test column with different selectivity Q_Column->A_Column No End Improved Separation Q_Column->End Yes A_Column->End

Caption: Troubleshooting decision tree for poor peak resolution.

References

Validation & Comparative

A Comparative Metabolic Analysis of (2S)-2-Methylpentadecanoyl-CoA and its Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of chiral molecules is paramount. This guide provides an objective comparison of the metabolism of (2S)-2-methylpentadecanoyl-CoA and its (2R) stereoisomer, supported by available experimental data. The focus is on the key enzymatic steps that differentiate the metabolic pathways of these enantiomers.

The metabolism of 2-methyl-branched fatty acids, such as 2-methylpentadecanoic acid, primarily occurs in the peroxisomes through the β-oxidation pathway. A critical determinant in the degradation of these molecules is their stereochemistry at the C-2 position. The enzymatic machinery of peroxisomal β-oxidation exhibits a stringent stereospecificity, exclusively processing the (2S)-epimer. This necessitates a crucial isomerization step for the (2R)-stereoisomer before it can enter the degradation spiral.

Key Metabolic Steps and Stereoselectivity

The initial step in the metabolism of 2-methylpentadecanoic acid is its activation to the corresponding CoA ester. Interestingly, in human liver, the activation of the (2R)-isomer to (2R)-2-methylpentadecanoyl-CoA is approximately three times faster than that of the (2S)-isomer. Following activation, the metabolic pathways for the two stereoisomers diverge significantly.

The Role of α-Methylacyl-CoA Racemase (AMACR)

The (2R)-2-methylpentadecanoyl-CoA cannot be directly metabolized by the β-oxidation enzymes. It must first undergo epimerization to its (2S) counterpart. This crucial conversion is catalyzed by the enzyme α-methylacyl-CoA racemase (AMACR). This enzyme is a key regulator, controlling the entry of (2R)-methyl-branched fatty acyl-CoAs into the peroxisomal β-oxidation pathway.

Peroxisomal β-Oxidation of this compound

Once in the (2S) configuration, 2-methylpentadecanoyl-CoA is a substrate for the peroxisomal β-oxidation pathway. This process involves a series of four enzymatic reactions that result in the shortening of the fatty acid chain. The enzymes involved in the degradation of 2-methyl-branched acyl-CoAs are distinct from those that metabolize straight-chain fatty acids.

The key enzymes in the β-oxidation of this compound are:

  • Branched-chain Acyl-CoA Oxidase (ACOX2/3): This enzyme catalyzes the first, rate-limiting step, introducing a double bond between the α and β carbons. In humans, a single branched-chain acyl-CoA oxidase is responsible for oxidizing the CoA esters of 2-methyl-branched fatty acids.

  • Peroxisomal Multifunctional Enzyme Type 2 (MFE-2): This enzyme exhibits both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. It first hydrates the double bond created by ACOX2/3 and then oxidizes the resulting hydroxyl group. MFE-2 is specific for D-3-hydroxyacyl-CoA esters, which are formed from 2-methyl-branched fatty acids.

  • Peroxisomal 3-Ketoacyl-CoA Thiolase (Thiolase): This enzyme catalyzes the final step, cleaving the 3-ketoacyl-CoA intermediate to yield propionyl-CoA and a shortened acyl-CoA, which can then undergo further rounds of β-oxidation.

Quantitative Comparison of Metabolic Steps

Metabolic StepThis compound(2R)-2-Methylpentadecanoyl-CoAKey Enzyme(s)Reference
Activation to Acyl-CoA Slower Rate~3x Faster RateAcyl-CoA Synthetase[Not explicitly cited]
Epimerization Not RequiredRequired for β-oxidationα-Methylacyl-CoA Racemase (AMACR)[Not explicitly cited]
First Dehydrogenation SubstrateNot a SubstrateBranched-chain Acyl-CoA Oxidase[Not explicitly cited]
Hydration & Second Dehydrogenation SubstrateNot a SubstratePeroxisomal Multifunctional Enzyme 2 (MFE-2)[1][2]
Thiolytic Cleavage SubstrateNot a SubstratePeroxisomal 3-Ketoacyl-CoA Thiolase[Not explicitly cited]

Signaling Pathways and Logical Relationships

The metabolic fate of the stereoisomers of 2-methylpentadecanoyl-CoA can be visualized as a branched pathway with a key enzymatic gatekeeper.

Metabolism_Stereoisomers cluster_activation Activation cluster_coa_esters CoA Esters cluster_metabolism Peroxisomal β-Oxidation 2S_acid (2S)-2-Methylpentadecanoic Acid 2S_CoA This compound 2S_acid->2S_CoA Acyl-CoA Synthetase 2R_acid (2R)-2-Methylpentadecanoic Acid 2R_CoA (2R)-2-Methylpentadecanoyl-CoA 2R_acid->2R_CoA Acyl-CoA Synthetase (~3x faster) Beta_Oxidation β-Oxidation Pathway 2S_CoA->Beta_Oxidation AMACR α-Methylacyl-CoA Racemase (AMACR) 2R_CoA->AMACR AMACR->2S_CoA Epimerization

Caption: Metabolic pathways of (2S)- and (2R)-2-methylpentadecanoyl-CoA.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the metabolism of these stereoisomers. Below are outlines of key experimental protocols.

Assay for α-Methylacyl-CoA Racemase (AMACR) Activity

This assay is designed to measure the conversion of (2R)-2-methylacyl-CoA to the (2S)-isomer.

Principle: The assay couples the racemization of a (2R)-2-methylacyl-CoA substrate to the (2S)-specific activity of a branched-chain acyl-CoA oxidase. The hydrogen peroxide produced by the oxidase is then measured using a peroxidase-coupled reaction with a chromogenic substrate.

Materials:

  • (2R)-2-methylpentadecanoyl-CoA (substrate)

  • Purified human AMACR

  • Purified human branched-chain acyl-CoA oxidase (e.g., pristanoyl-CoA oxidase)

  • Horseradish peroxidase (HRP)

  • Chromogenic HRP substrate (e.g., Amplex Red)

  • Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, HRP, and the chromogenic substrate.

  • Add the (2R)-2-methylpentadecanoyl-CoA substrate and the branched-chain acyl-CoA oxidase to the reaction mixture.

  • Initiate the reaction by adding purified AMACR.

  • Monitor the increase in absorbance or fluorescence over time at the appropriate wavelength for the chosen chromogenic substrate.

  • Calculate the rate of reaction from the linear portion of the curve and relate it to the AMACR activity.

In Vitro Reconstitution of Peroxisomal β-Oxidation

This protocol allows for the study of the complete β-oxidation of this compound using purified enzymes.

Principle: The four enzymatic steps of β-oxidation are reconstituted in vitro to measure the overall flux and identify potential rate-limiting steps. The disappearance of the substrate or the appearance of the final products can be monitored.

Materials:

  • This compound (substrate)

  • Purified human branched-chain acyl-CoA oxidase

  • Purified human peroxisomal multifunctional enzyme type 2 (MFE-2)

  • Purified human peroxisomal 3-ketoacyl-CoA thiolase

  • Coenzyme A (CoA)

  • NAD+

  • FAD

  • Reaction buffer (e.g., 50 mM MOPS, pH 7.5, containing necessary cofactors)

Procedure:

  • Combine the purified enzymes, cofactors (CoA, NAD+, FAD), and reaction buffer in a reaction vessel.

  • Initiate the reaction by adding the this compound substrate.

  • Incubate the reaction at 37°C.

  • At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding a strong acid).

  • Analyze the reaction products by methods such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to quantify the substrate and the intermediates.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for comparing the metabolism of the two stereoisomers.

Experimental_Workflow cluster_substrates Substrate Preparation cluster_assays Enzymatic Assays cluster_analysis Data Analysis S_acid (2S)-2-Methyl- pentadecanoic Acid S_CoA Synthesize (2S)-2-Methyl- pentadecanoyl-CoA S_acid->S_CoA R_acid (2R)-2-Methyl- pentadecanoic Acid R_CoA Synthesize (2R)-2-Methyl- pentadecanoyl-CoA R_acid->R_CoA Beta_Ox_assay In Vitro Reconstituted β-Oxidation Assay (using S-CoA) S_CoA->Beta_Ox_assay AMACR_assay AMACR Activity Assay (using R-CoA) R_CoA->AMACR_assay Kinetics Determine Kinetic Parameters (Km, kcat) AMACR_assay->Kinetics Beta_Ox_assay->Kinetics Comparison Comparative Analysis of Metabolic Rates Kinetics->Comparison

Caption: Workflow for comparing the metabolism of stereoisomers.

References

A Comparative Guide to Alternative Substrates for Long-Chain Acyl-CoA Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Long-chain acyl-CoA dehydrogenase (LCAD) is a critical enzyme in mitochondrial fatty acid β-oxidation, catalyzing the initial dehydrogenation step for long-chain fatty acids. While its primary role involves the metabolism of straight-chain saturated fatty acyl-CoAs, research has revealed its capacity to process a variety of alternative substrates. This guide provides a comparative analysis of these alternative substrates, presenting key performance data and detailed experimental protocols to facilitate further research and drug development efforts.

Performance Comparison of LCAD Substrates

The catalytic efficiency of an enzyme with different substrates is best compared using kinetic parameters such as the Michaelis constant (Km), catalytic constant (kcat), and the specificity constant (kcat/Km). The following table summarizes the available quantitative data for the natural substrate of LCAD and several alternative substrates.

SubstrateSubstrate TypeKm (µM)kcat (s⁻¹)Vmax (U/mg)Specificity Constant (kcat/Km) (M⁻¹s⁻¹)Source
Palmitoyl-CoA (C16:0)Saturated--0.390-[1]
S-2-Methylpentadecanoyl-CoABranched-Chain--0.340-[1]
5-cis-Tetradecenoyl-CoA (C14:1)UnsaturatedSimilar to Tetradecanoyl-CoA--Similar to Tetradecanoyl-CoA[2]
4,7,10-cis-Hexadecatrienoyl-CoAUnsaturated--Effective Substrate-[2]
Docosahexaenoyl-CoAUnsaturatedEffective Substrate---[2]
Arachidonoyl-CoAUnsaturatedEffective Substrate---[2]
4-cis-Decenoyl-CoAUnsaturatedEffective Substrate---[2]

Experimental Protocols

Accurate assessment of LCAD activity with various substrates requires robust experimental protocols. Two common methods are the Electron Transfer Flavoprotein (ETF) fluorescence reduction assay and a spectrophotometric assay using an artificial electron acceptor.

Electron Transfer Flavoprotein (ETF) Fluorescence Reduction Assay

This assay measures the decrease in ETF fluorescence as it accepts electrons from the substrate-reduced LCAD. It is considered the gold standard as it utilizes the natural electron acceptor of LCAD.

Materials:

  • Purified or recombinant LCAD

  • Purified or recombinant Electron Transfer Flavoprotein (ETF)

  • Acyl-CoA substrate (e.g., palmitoyl-CoA or alternative substrate)

  • Potassium phosphate (B84403) buffer (pH 7.6)

  • Assay buffer: 100 mM Tris-HCl (pH 8.0), 200 µM ferrocenium (B1229745) hexafluorophosphate (B91526)

  • Microplate reader or fluorometer with excitation at 340 nm and emission at 490 nm

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer and ETF.

  • Add the LCAD enzyme to the reaction mixture.

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Immediately monitor the decrease in fluorescence at 490 nm (excitation at 340 nm) over time.

  • The rate of fluorescence decrease is proportional to the LCAD activity.

  • For a microplate-based assay, the reaction can be scaled down to a 200 µl final volume.[3]

Spectrophotometric Assay using Ferricenium Hexafluorophosphate

This method employs an artificial electron acceptor, ferricenium hexafluorophosphate, which changes its absorbance upon reduction by LCAD. This assay is often simpler to perform as it does not require an anaerobic environment.[4]

Materials:

  • Purified or recombinant LCAD

  • Acyl-CoA substrate

  • Assay buffer: 100 mM Tris-HCl (pH 8.0)

  • Ferricenium hexafluorophosphate solution (200 µM in assay buffer)

  • Spectrophotometer capable of measuring absorbance at 300 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer.

  • Add the LCAD enzyme to the cuvette.

  • Add the ferricenium hexafluorophosphate solution.

  • Initiate the reaction by adding the acyl-CoA substrate to a final concentration of 30 µg/mL.[5]

  • Immediately monitor the decrease in absorbance at 300 nm over time.

  • The rate of absorbance decrease is proportional to the LCAD activity.

Visualizing the Context: Fatty Acid β-Oxidation

LCAD functions within the broader context of the mitochondrial fatty acid β-oxidation pathway. Understanding this pathway is crucial for interpreting the significance of alternative substrate utilization.

FattyAcidBetaOxidation cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix Fatty Acid Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acid->Acyl-CoA Synthetase ATP -> AMP + PPi Fatty Acyl-CoA Fatty Acyl-CoA Acyl-CoA Synthetase->Fatty Acyl-CoA CPT1 CPT I Fatty Acyl-CoA->CPT1 Carnitine Acylcarnitine Acylcarnitine CPT1->Acylcarnitine CACT CACT CACT->Acylcarnitine CPT2 CPT II Fatty Acyl-CoA_matrix Fatty Acyl-CoA CPT2->Fatty Acyl-CoA_matrix CoA-SH Acylcarnitine->CACT Acylcarnitine->CPT2 LCAD LCAD Enoyl-CoA Enoyl-CoA LCAD->Enoyl-CoA Trifunctional Protein Trifunctional Protein Enoyl-CoA->Trifunctional Protein H2O Ketoacyl-CoA Ketoacyl-CoA Trifunctional Protein->Ketoacyl-CoA NAD+ -> NADH Thiolase Thiolase Ketoacyl-CoA->Thiolase CoA-SH Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA Shorter Acyl-CoA Shorter Acyl-CoA Thiolase->Shorter Acyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Shorter Acyl-CoA->LCAD Re-enters cycle Fatty Acyl-CoA_matrix->LCAD FAD -> FADH2

Caption: Mitochondrial fatty acid β-oxidation pathway.

Experimental Workflow

The general workflow for assessing the activity of LCAD with a novel or alternative substrate involves several key stages, from substrate synthesis to data analysis.

ExperimentalWorkflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Substrate_Synthesis Synthesis of Acyl-CoA Substrate Reaction_Setup Set up Reaction Mixture Substrate_Synthesis->Reaction_Setup Enzyme_Purification Purification of LCAD Enzyme_Purification->Reaction_Setup Assay_Reagents Preparation of Assay Buffers and Reagents Assay_Reagents->Reaction_Setup Initiation Initiate Reaction with Substrate Reaction_Setup->Initiation Data_Collection Collect Data (Fluorescence/Absorbance) Initiation->Data_Collection Rate_Calculation Calculate Initial Reaction Rates Data_Collection->Rate_Calculation Kinetic_Parameters Determine Km and Vmax Rate_Calculation->Kinetic_Parameters Comparison Compare with Natural Substrate Kinetic_Parameters->Comparison

Caption: General workflow for LCAD substrate analysis.

Conclusion

This guide provides a foundational overview for researchers interested in exploring alternative substrates for long-chain acyl-CoA dehydrogenase. The provided data and protocols serve as a starting point for further investigation into the substrate specificity of LCAD and its implications for metabolic research and the development of therapeutic strategies for fatty acid oxidation disorders. The ability of LCAD to accommodate unsaturated and branched-chain acyl-CoAs highlights its versatility and potential roles beyond the canonical β-oxidation of saturated fatty acids. Further research to fully elucidate the kinetic parameters for a wider range of alternative substrates is warranted.

References

Validating the Role of (2S)-2-methylpentadecanoyl-CoA in Cellular Processes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate roles of specific metabolites is crucial for elucidating cellular pathways and identifying potential therapeutic targets. This guide provides a comparative analysis of (2S)-2-methylpentadecanoyl-CoA, a key intermediate in the metabolism of branched-chain fatty acids, against other relevant acyl-CoA molecules. We present experimental data, detailed protocols, and pathway visualizations to objectively evaluate its function in cellular processes.

Introduction to this compound

This compound is the S-stereoisomer of a C16 branched-chain acyl-CoA. It is primarily known as an intermediate in the peroxisomal β-oxidation of pristanic acid, which itself is derived from the dietary branched-chain fatty acid, phytanic acid. The metabolism of such 2-methyl-branched fatty acids requires a specific set of enzymes due to the methyl group at the α-carbon, distinguishing it from the catabolism of straight-chain fatty acids. The enzyme alpha-methylacyl-CoA racemase (AMACR) plays a critical role by converting the (2R)-stereoisomer, which is not a substrate for the subsequent oxidase, into the degradable (2S)-form. This metabolic pathway is crucial, and its dysfunction is associated with various human diseases.

Comparative Analysis of Acyl-CoA Metabolism and Function

To validate the specific roles of this compound, it is essential to compare its metabolic fate and enzymatic interactions with those of other relevant acyl-CoAs.

Data Presentation: Enzyme Specificity and Activity

The following table summarizes the specific activity of mitochondrial Long-Chain Acyl-CoA Dehydrogenase (LCAD) with this compound and its R-enantiomer, alongside a common straight-chain substrate, Palmitoyl-CoA. This data highlights the stereospecificity of the enzyme, a critical factor in the metabolism of branched-chain fatty acids.

SubstrateEnzymeSpecific Activity (mU/mg)Citation
This compound Purified human LCAD340
(2R)-2-methylpentadecanoyl-CoAPurified human LCADNo measurable activity
Palmitoyl-CoAPurified human LCAD390

Table 1: Comparative specific activity of human Long-Chain Acyl-CoA Dehydrogenase (LCAD) with different acyl-CoA substrates. The data demonstrates that LCAD is specific for the S-enantiomer of 2-methyl-branched chain substrates.

Signaling Roles: A Comparative Perspective

While the catabolic role of this compound is established, its function as a signaling molecule is less understood compared to other acyl-CoAs like Acetyl-CoA. Long-chain acyl-CoA esters, in general, are known to act as regulatory molecules, with their intracellular concentrations being tightly controlled. Acetyl-CoA, for instance, is a key indicator of the cell's metabolic state and a donor for histone acetylation, directly linking metabolism to gene regulation. The potential for this compound to act in a similar signaling capacity, perhaps by influencing protein acylation or acting as a ligand for nuclear receptors, remains an area for future investigation.

Acyl-CoA SpeciesPrimary Metabolic RoleEstablished Signaling Function
This compound Intermediate in peroxisomal β-oxidation of branched-chain fatty acids.

A Comparative Analysis of Branched-Chain vs. Straight-Chain Acyl-CoA Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the mitochondrial oxidation of branched-chain acyl-CoAs, derived from branched-chain amino acids (BCAAs), and straight-chain acyl-CoAs, originating from fatty acids. Understanding the nuances of these critical metabolic pathways is essential for research in metabolic diseases, drug development, and nutritional science.

Introduction to Acyl-CoA Oxidation

Mitochondrial acyl-CoA oxidation is a fundamental process for energy production. While the oxidation of straight-chain fatty acids through β-oxidation is a well-characterized pathway, the breakdown of branched-chain acyl-CoAs follows a distinct, yet related, series of reactions. These pathways are not only vital for energy homeostasis but are also intricately linked to cellular signaling and are implicated in various pathological conditions.

Biochemical Pathways: A Side-by-Side Comparison

The oxidation of both branched-chain and straight-chain acyl-CoAs ultimately leads to the production of acetyl-CoA, which enters the tricarboxylic acid (TCA) cycle. However, the initial steps and key regulatory enzymes differ significantly.

Straight-chain acyl-CoA oxidation , commonly known as β-oxidation, is a cyclical four-step process that sequentially shortens the fatty acyl-CoA chain by two carbons in each cycle.[1][2]

Branched-chain acyl-CoA oxidation is an integral part of the catabolism of the essential amino acids leucine, isoleucine, and valine.[3][4] The initial steps involve the conversion of BCAAs to their corresponding branched-chain α-keto acids (BCKAs), which are then oxidatively decarboxylated to form branched-chain acyl-CoAs.[3][4] The subsequent degradation of these branched-chain acyl-CoAs involves a series of reactions, some of which are analogous to β-oxidation, but with enzymes that have specificity for the branched structures.

Diagram of Straight-Chain Acyl-CoA β-Oxidation Pathway

Straight_Chain_Oxidation Fatty Acyl-CoA Fatty Acyl-CoA trans-Δ²-Enoyl-CoA trans-Δ²-Enoyl-CoA Fatty Acyl-CoA->trans-Δ²-Enoyl-CoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) L-β-Hydroxyacyl-CoA L-β-Hydroxyacyl-CoA trans-Δ²-Enoyl-CoA->L-β-Hydroxyacyl-CoA Enoyl-CoA Hydratase (H₂O) β-Ketoacyl-CoA β-Ketoacyl-CoA L-β-Hydroxyacyl-CoA->β-Ketoacyl-CoA β-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH) Fatty Acyl-CoA\n(n-2 carbons) Fatty Acyl-CoA (n-2 carbons) β-Ketoacyl-CoA->Fatty Acyl-CoA\n(n-2 carbons) β-Ketothiolase (CoA-SH) Acetyl-CoA Acetyl-CoA β-Ketoacyl-CoA->Acetyl-CoA To TCA Cycle

Caption: The cyclical four steps of mitochondrial straight-chain acyl-CoA β-oxidation.

Diagram of Branched-Chain Acyl-CoA Oxidation Pathway (Leucine Catabolism Example)

Branched_Chain_Oxidation Leucine Leucine α-Ketoisocaproate α-Ketoisocaproate Leucine->α-Ketoisocaproate Branched-Chain Aminotransferase (BCAT) Isovaleryl-CoA Isovaleryl-CoA α-Ketoisocaproate->Isovaleryl-CoA Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDH) (NAD⁺ -> NADH, CoA-SH -> CO₂) β-Methylcrotonyl-CoA β-Methylcrotonyl-CoA Isovaleryl-CoA->β-Methylcrotonyl-CoA Isovaleryl-CoA Dehydrogenase (FAD -> FADH₂) β-Methylglutaconyl-CoA β-Methylglutaconyl-CoA β-Methylcrotonyl-CoA->β-Methylglutaconyl-CoA Methylcrotonyl-CoA Carboxylase (ATP, HCO₃⁻) HMG-CoA HMG-CoA β-Methylglutaconyl-CoA->HMG-CoA Methylglutaconyl-CoA Hydratase Acetoacetate + Acetyl-CoA Acetoacetate + Acetyl-CoA HMG-CoA->Acetoacetate + Acetyl-CoA HMG-CoA Lyase

Caption: An overview of the oxidation pathway for the branched-chain acyl-CoA derived from leucine.

Quantitative Comparison of Key Enzymes and Oxidation Rates

While a complete set of directly comparable kinetic data is challenging to consolidate from the literature, the available evidence points to significant differences in substrate specificity and reaction velocities between the enzymes of the two pathways.

ParameterBranched-Chain Acyl-CoA OxidationStraight-Chain Acyl-CoA OxidationReferences
Rate-Limiting Enzyme Branched-chain α-keto acid dehydrogenase (BCKDH) complex.Carnitine palmitoyltransferase I (CPT1) for long-chain fatty acids.[3][5]
Key Dehydrogenases Isovaleryl-CoA dehydrogenase, 2-methylbutyryl-CoA dehydrogenase, Isobutyryl-CoA dehydrogenase.Short-chain, medium-chain, long-chain, and very-long-chain acyl-CoA dehydrogenases (SCAD, MCAD, LCAD, VLCAD).[6]
Substrate Specificity Specific for their respective branched-chain acyl-CoA substrates.Specific for straight-chain acyl-CoAs of varying chain lengths.[6]
Relative Oxidation Rate Generally lower than for straight-chain fatty acids of similar carbon number. For example, the β-oxidation of stearic acid is several-fold greater than that of branched-chain fatty acids in fibroblast homogenates.Higher, particularly for medium and long-chain fatty acids.[7]

Regulatory Mechanisms: A Comparative Overview

The regulation of these two pathways is distinct, reflecting their different physiological roles. Straight-chain fatty acid oxidation is primarily regulated by the energy status of the cell, while branched-chain acyl-CoA oxidation is closely tied to amino acid metabolism and signaling.

Regulatory MechanismBranched-Chain Acyl-CoA OxidationStraight-Chain Acyl-CoA OxidationReferences
Key Regulatory Point Activity of the BCKDH complex.Transport of fatty acids into the mitochondria via CPT1 and the activity of β-oxidation enzymes.[3][5]
Phosphorylation/Dephosphorylation BCKDH is inactivated by phosphorylation by BCKDH kinase (BCKDK) and activated by dephosphorylation by protein phosphatase 2Cm (PP2Cm).AMP-activated protein kinase (AMPK) phosphorylates and inactivates acetyl-CoA carboxylase (ACC), reducing malonyl-CoA levels and thus relieving the inhibition of CPT1.[4][8]
Allosteric Regulation BCKDK is allosterically inhibited by branched-chain α-keto acids, creating a feedback loop.High NADH/NAD+ and acetyl-CoA/CoA ratios inhibit β-oxidation enzymes. Malonyl-CoA inhibits CPT1.[4]
Hormonal and Nutrient Signaling Insulin (B600854) signaling can influence BCKDH activity. Leucine, a BCAA, is a potent activator of the mTORC1 signaling pathway, which can in turn influence metabolism.Glucagon and epinephrine (B1671497) stimulate lipolysis, providing substrates for β-oxidation. Insulin inhibits lipolysis.[8][9]

Diagram of Key Regulatory Inputs on Both Pathways

Regulatory_Pathways cluster_BCAA Branched-Chain Acyl-CoA Oxidation cluster_S_Chain Straight-Chain Acyl-CoA Oxidation cluster_Signaling Upstream Signaling BCKDH BCKDH BCKDK BCKDK (Kinase) BCKDK->BCKDH Inactivates (P) PP2Cm PP2Cm (Phosphatase) PP2Cm->BCKDH Activates CPT1 CPT1 ACC ACC Malonyl-CoA Malonyl-CoA ACC->Malonyl-CoA Produces Malonyl-CoA->CPT1 Inhibits Insulin Insulin Insulin->BCKDK Regulates mTORC1 mTORC1 mTORC1->BCKDH Influences AMPK AMPK AMPK->ACC Inhibits

Caption: Differential regulation of the key control points in each pathway.

Experimental Protocols

Accurate measurement and comparison of branched-chain and straight-chain acyl-CoA oxidation require specific experimental approaches. Below are summarized methodologies for key experiments.

Isolation of Mitochondria

A prerequisite for in vitro oxidation assays is the isolation of functional mitochondria.

Workflow for Mitochondrial Isolation

Mitochondrial_Isolation Tissue/Cell Homogenization Tissue/Cell Homogenization Low-Speed Centrifugation\n(to pellet nuclei and debris) Low-Speed Centrifugation (to pellet nuclei and debris) Tissue/Cell Homogenization->Low-Speed Centrifugation\n(to pellet nuclei and debris) Supernatant Collection Supernatant Collection Low-Speed Centrifugation\n(to pellet nuclei and debris)->Supernatant Collection High-Speed Centrifugation\n(to pellet mitochondria) High-Speed Centrifugation (to pellet mitochondria) Supernatant Collection->High-Speed Centrifugation\n(to pellet mitochondria) Mitochondrial Pellet Mitochondrial Pellet High-Speed Centrifugation\n(to pellet mitochondria)->Mitochondrial Pellet Washing and Resuspension Washing and Resuspension Mitochondrial Pellet->Washing and Resuspension Purified Mitochondria for Assays Purified Mitochondria for Assays Washing and Resuspension->Purified Mitochondria for Assays

Caption: A generalized workflow for isolating mitochondria from biological samples.

Detailed Protocol for Mitochondrial Isolation from Cultured Cells:

  • Cell Harvesting: Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Homogenization: Resuspend the cell pellet in a hypotonic buffer and homogenize using a Dounce homogenizer or a similar device.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.

  • Washing: Wash the mitochondrial pellet with an appropriate mitochondrial isolation buffer to remove cytosolic contaminants.

  • Resuspension: Resuspend the final mitochondrial pellet in a minimal volume of a suitable buffer for subsequent assays.

Measurement of Acyl-CoA Oxidation Rates

The rate of oxidation can be determined by measuring the consumption of oxygen or the production of radiolabeled metabolites.

Protocol for Measuring Fatty Acid Oxidation using Radiolabeled Substrates:

  • Reaction Setup: Incubate isolated mitochondria with a reaction buffer containing a radiolabeled substrate (e.g., [1-¹⁴C]palmitate for straight-chain or a ¹⁴C-labeled BCAA for branched-chain).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Stopping the Reaction: Terminate the reaction by adding an acid (e.g., perchloric acid).

  • Separation of Products: Separate the radiolabeled products (e.g., ¹⁴CO₂ or acid-soluble metabolites) from the unreacted substrate.

  • Quantification: Quantify the radioactivity in the product fraction using liquid scintillation counting.

  • Data Analysis: Calculate the rate of oxidation based on the specific activity of the radiolabeled substrate and the amount of product formed over time.

Analysis of Acyl-CoA Intermediates

High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are powerful techniques for the separation and quantification of acyl-CoA species.

General Protocol for Acyl-CoA Analysis by LC-MS/MS:

  • Extraction: Extract acyl-CoAs from mitochondrial preparations or tissue samples using an appropriate solvent system (e.g., acetonitrile/isopropanol/water).

  • Chromatographic Separation: Separate the acyl-CoA species using reverse-phase HPLC with a suitable mobile phase gradient.

  • Mass Spectrometric Detection: Detect and quantify the eluted acyl-CoAs using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.[7]

  • Data Analysis: Quantify the individual acyl-CoA species by comparing their peak areas to those of known standards.

Pathophysiological Relevance

Defects in both pathways are associated with distinct inherited metabolic disorders.

  • Branched-Chain Acyl-CoA Oxidation Disorders: Maple Syrup Urine Disease (MSUD) is a classic example, caused by deficiencies in the BCKDH complex, leading to the accumulation of BCAAs and their corresponding α-keto acids.

  • Straight-Chain Acyl-CoA Oxidation Disorders: Deficiencies in specific acyl-CoA dehydrogenases, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, are common fatty acid oxidation disorders.

Furthermore, dysregulation of BCAA metabolism has been increasingly linked to insulin resistance and type 2 diabetes.

Conclusion

The oxidation of branched-chain and straight-chain acyl-CoAs, while sharing some mechanistic similarities, are distinct pathways with unique enzymes, regulatory mechanisms, and physiological roles. A thorough understanding of their comparative biochemistry is crucial for advancing our knowledge of metabolic health and disease and for the development of targeted therapeutic interventions. This guide provides a foundational comparison to aid researchers in this complex and vital area of study.

References

A Comparative Guide to Acyl-CoA Dehydrogenase Substrate Specificity for Branched-Chain Variants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the substrate specificity of key mitochondrial acyl-CoA dehydrogenases (ACADs) involved in the catabolism of branched-chain amino acids. Understanding the kinetic preferences of these enzymes is crucial for elucidating metabolic pathways, diagnosing genetic disorders, and developing targeted therapeutic interventions.

Introduction to Branched-Chain Acyl-CoA Dehydrogenases

The breakdown of essential branched-chain amino acids (BCAAs) – leucine, isoleucine, and valine – converges on a critical dehydrogenation step catalyzed by a family of flavin-dependent enzymes known as acyl-CoA dehydrogenases. These enzymes exhibit distinct but sometimes overlapping specificities for their respective branched-chain acyl-CoA substrates. The primary ACADs involved in BCAA metabolism are:

  • Isovaleryl-CoA Dehydrogenase (IVD): Primarily involved in the catabolism of leucine, acting on isovaleryl-CoA.

  • Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD): Primarily involved in the catabolism of isoleucine, with its main substrate being (S)-2-methylbutyryl-CoA.[1]

  • Isobutyryl-CoA Dehydrogenase (ACAD8 or IBD): Primarily involved in the catabolism of valine, acting on isobutyryl-CoA.[2]

Substrate promiscuity among these enzymes has been observed, highlighting the complexity of BCAA metabolic pathways and the potential for compensatory mechanisms in deficiency states.[3][4]

Comparative Kinetic Data

The substrate specificity of an enzyme is quantitatively described by its kinetic parameters: the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity and is an inverse measure of substrate affinity, and the catalytic rate constant (kcat), which represents the turnover number. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

The following table summarizes the available kinetic data for human IVD, SBCAD, and ACAD8 with their primary and other branched-chain acyl-CoA substrates. It is important to note that direct comparison of kinetic parameters across different studies should be done with caution due to variations in experimental conditions.

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (µM⁻¹s⁻¹)Reference
Isovaleryl-CoA Dehydrogenase (IVD) Isovaleryl-CoA2251 (pmol/min/mg)-[5]
Isobutyryl-CoA-No significant activity-[1]
2-Methylbutyryl-CoA---
Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) (S)-2-Methylbutyryl-CoA-Highest Activity-[1][6]
Isobutyryl-CoA-No Activity-[6]
Butyryl-CoA-High Activity-[6]
Isovaleryl-CoA-No significant activity-[1]
Isobutyryl-CoA Dehydrogenase (ACAD8) Isobutyryl-CoA2.62.00.8[2][7][8]
(S)-2-Methylbutyryl-CoA184.10.23[2][7][8]
n-Propionyl-CoA240.830.04[2][7][8]
Isovaleryl-CoA-No significant activity-[1]

Note: "-" indicates data not found in the searched literature. kcat for IVD is presented in different units as reported in the source. Direct comparisons of kcat values require unit consistency.

Signaling Pathways and Experimental Workflows

Branched-Chain Amino Acid Catabolism Pathway

The catabolism of leucine, isoleucine, and valine involves a series of enzymatic reactions. The diagram below illustrates the initial steps, highlighting the specific roles of IVD, SBCAD, and ACAD8 in the dehydrogenation of their respective acyl-CoA substrates.

Caption: Branched-Chain Amino Acid Catabolism Pathway.

General Experimental Workflow for Analyzing ACAD Substrate Specificity

The following diagram outlines a typical workflow for expressing, purifying, and kinetically characterizing a recombinant acyl-CoA dehydrogenase.

ACAD_Workflow Cloning Gene Cloning (e.g., into pET vector with His-tag) Transformation Transformation into E. coli (e.g., BL21(DE3)) Cloning->Transformation Expression Protein Expression (IPTG induction) Transformation->Expression Lysis Cell Lysis (Sonication or chemical) Expression->Lysis Purification Affinity Chromatography (e.g., Ni-NTA) Lysis->Purification Dialysis Dialysis/Buffer Exchange Purification->Dialysis Assay Enzyme Activity Assay (ETF or Ferricenium-based) Dialysis->Assay Kinetics Kinetic Analysis (Michaelis-Menten) Assay->Kinetics

Caption: Workflow for ACAD Kinetic Analysis.

Experimental Protocols

Recombinant Expression and Purification of His-tagged Human ACADs in E. coli

This protocol provides a general framework for the expression and purification of His-tagged human IVD, SBCAD, and ACAD8. Optimization may be required for each specific enzyme.

a. Gene Cloning and Expression Vector: The full-length cDNA for the human ACAD of interest is cloned into a suitable bacterial expression vector, such as pET-28a, which incorporates an N-terminal hexahistidine (His6) tag for affinity purification.

b. Transformation: The expression vector is transformed into a competent E. coli strain suitable for protein expression, such as BL21(DE3).

c. Protein Expression:

  • Inoculate a starter culture of LB medium containing the appropriate antibiotic with a single colony of transformed E. coli.

  • Incubate overnight at 37°C with shaking.

  • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

  • Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) overnight to enhance protein solubility.

  • Harvest the cells by centrifugation.

d. Cell Lysis:

  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0) containing a protease inhibitor cocktail.

  • Lyse the cells by sonication on ice or by using a chemical lysis reagent.

  • Centrifuge the lysate at high speed to pellet cell debris.

e. Affinity Purification:

  • Equilibrate a Ni-NTA affinity column with lysis buffer.

  • Load the cleared lysate onto the column.

  • Wash the column with wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elute the His-tagged protein with elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

f. Dialysis and Storage:

  • Dialyze the eluted protein against a suitable storage buffer (e.g., PBS with glycerol) to remove imidazole and for buffer exchange.

  • Determine the protein concentration and store at -80°C.

ETF Fluorescence Reduction Assay for ACAD Activity

This assay measures the decrease in fluorescence of electron transfer flavoprotein (ETF) as it is reduced by the ACAD. This is considered the gold standard for measuring ACAD activity.[9]

Materials:

  • Purified recombinant ACAD enzyme

  • Purified recombinant porcine ETF

  • Acyl-CoA substrates (isovaleryl-CoA, isobutyryl-CoA, 2-methylbutyryl-CoA, etc.)

  • Assay Buffer: 50 mM potassium phosphate, pH 7.6, 0.1 mM EDTA

  • Glucose, glucose oxidase, and catalase for oxygen scavenging

  • Fluorometer

Procedure (Microplate adaptation): [9]

  • Prepare a reaction mixture in a 96-well black microplate containing assay buffer, glucose, glucose oxidase, and catalase.

  • Add the purified ACAD enzyme and ETF to the wells.

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Immediately measure the decrease in ETF fluorescence over time using a microplate reader with excitation at ~340 nm and emission at ~490 nm.

  • The rate of fluorescence decrease is proportional to the enzyme activity.

Ferricenium-Based Acyl-CoA Dehydrogenase Assay

This spectrophotometric assay uses the artificial electron acceptor ferricenium hexafluorophosphate, which is reduced by the FAD-dependent ACAD. This method is simpler than the ETF assay as it can be performed aerobically.[8]

Materials:

  • Purified recombinant ACAD enzyme

  • Acyl-CoA substrates

  • Ferricenium hexafluorophosphate

  • Assay Buffer: 100 mM HEPES, pH 7.6

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer and ferricenium hexafluorophosphate.

  • Add the purified ACAD enzyme.

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Monitor the decrease in absorbance at 300 nm, which corresponds to the reduction of the ferricenium ion.

  • The rate of absorbance change is proportional to the enzyme activity.

Conclusion

The substrate specificities of isovaleryl-CoA dehydrogenase, short/branched-chain acyl-CoA dehydrogenase, and isobutyryl-CoA dehydrogenase are central to the proper catabolism of leucine, isoleucine, and valine, respectively. While each enzyme exhibits a clear preference for its primary substrate, the potential for substrate promiscuity underscores the intricate nature of metabolic regulation. The kinetic data and experimental protocols provided in this guide offer a valuable resource for researchers investigating the roles of these critical enzymes in health and disease. Further research is warranted to fill the gaps in our understanding of the complete kinetic profiles of these enzymes with a broader range of branched-chain acyl-CoA variants.

References

Validating Enzyme Function: A Comparative Guide to Using (2S)-2-methylpentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (2S)-2-methylpentadecanoyl-CoA with alternative substrates for validating the function of key enzymes in branched-chain fatty acid metabolism. It includes supporting experimental data, detailed methodologies for crucial experiments, and visual diagrams of metabolic pathways and experimental workflows to facilitate a deeper understanding and practical application in a research setting.

Introduction to this compound in Enzyme Validation

This compound is a C16 acyl-CoA thioester with a methyl group at the alpha-position. It serves as a specific substrate for enzymes involved in the metabolism of 2-methyl branched-chain fatty acids. The stereochemistry of this substrate is critical, as mitochondrial acyl-CoA dehydrogenases exhibit a strong preference for the (S)-enantiomer. This specificity makes this compound an invaluable tool for characterizing enzyme activity and validating the function of specific metabolic pathways.

The primary enzymes that interact with this compound are Long-Chain Acyl-CoA Dehydrogenase (LCAD) and Medium-Chain Acyl-CoA Dehydrogenase (MCAD), both of which are mitochondrial flavoenzymes essential for fatty acid and branched-chain amino acid metabolism. Additionally, the recently characterized Acyl-CoA Dehydrogenase 10 (ACAD10) has been shown to have significant activity with 2-methyl branched-chain substrates. For the metabolism of the (R)-enantiomer to proceed via beta-oxidation, its conversion to the (S)-form by the enzyme alpha-methylacyl-CoA racemase (AMACR) is necessary.

This guide will compare the utility of this compound against standard straight-chain substrates, such as palmitoyl-CoA and octanoyl-CoA, in validating the function of these key enzymes.

Comparative Enzyme Activity Data

The following tables summarize the available quantitative data for the activity of relevant enzymes with this compound and its alternatives.

Table 1: Specific Activity of Purified Human Long-Chain Acyl-CoA Dehydrogenase (LCAD)

SubstrateSpecific Activity (mU/mg of purified LCAD protein)Reference
Palmitoyl-CoA (C16:0)390[1]
(S)-2-methylpentadecanoyl-CoA340[1]
(R)-2-methylpentadecanoyl-CoANo measurable activity[1]

A millienzyme unit (mU) is defined as the amount of enzyme that catalyzes the conversion of 1 nanomole of substrate per minute under the specified conditions.

Table 2: Substrate Specificity of Human Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

SubstrateActivityReference
(S)-2-methylpentadecanoyl-CoAUtilized as a substrate[1]
(R)-2-methylpentadecanoyl-CoANo measurable activity[1]
Octanoyl-CoA (C8:0)Preferred straight-chain substrate[2]

Table 3: Substrate Specificity of Human Acyl-CoA Dehydrogenase 10 (ACAD10)

SubstrateActivityReference
(R)- and (S)-2-methyl-C15-CoASignificant activity[3]

Signaling and Metabolic Pathways

The metabolism of 2-methyl-branched chain fatty acids is an essential process, and its dysfunction can lead to various metabolic disorders. The following diagram illustrates the key steps in the mitochondrial beta-oxidation of these fatty acids.

metabolic_pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix 2_methyl_fatty_acid 2-Methyl-branched Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase 2_methyl_fatty_acid->Acyl_CoA_Synthetase ATP -> AMP + PPi R_2_methyl_acyl_CoA (R)-2-Methylacyl-CoA Acyl_CoA_Synthetase->R_2_methyl_acyl_CoA R_2_methyl_acyl_CoA_mito (R)-2-Methylacyl-CoA R_2_methyl_acyl_CoA->R_2_methyl_acyl_CoA_mito Transport AMACR alpha-Methylacyl-CoA Racemase (AMACR) R_2_methyl_acyl_CoA_mito->AMACR S_2_methyl_acyl_CoA (S)-2-Methylacyl-CoA AMACR->S_2_methyl_acyl_CoA LCAD_MCAD LCAD / MCAD / ACAD10 S_2_methyl_acyl_CoA->LCAD_MCAD FAD -> FADH2 Enoyl_CoA 2-Methyl-enoyl-CoA LCAD_MCAD->Enoyl_CoA Beta_Oxidation Further rounds of Beta-Oxidation Enoyl_CoA->Beta_Oxidation etf_assay_workflow cluster_prep Assay Preparation cluster_measurement Measurement Prepare_Reaction_Mixture Prepare anaerobic reaction mixture: - Buffer - Purified ETF - Glucose, Glucose Oxidase, Catalase (for enzymatic deoxygenation) Add_Enzyme Add purified enzyme or cell lysate (e.g., LCAD, MCAD) Prepare_Reaction_Mixture->Add_Enzyme Equilibrate Equilibrate to assay temperature (e.g., 32°C) Add_Enzyme->Equilibrate Initiate_Reaction Initiate reaction by adding substrate: This compound or alternative (e.g., Palmitoyl-CoA) Equilibrate->Initiate_Reaction Monitor_Fluorescence Monitor decrease in ETF fluorescence (Ex: 340 nm, Em: 490 nm) in a fluorometer Initiate_Reaction->Monitor_Fluorescence Calculate_Activity Calculate specific activity from the linear rate of fluorescence decrease Monitor_Fluorescence->Calculate_Activity spectrophotometric_assay_workflow cluster_prep_spec Assay Preparation cluster_measurement_spec Measurement Prepare_Buffer Prepare assay buffer (e.g., potassium phosphate (B84403) buffer) Add_Reagents Add reagents to cuvette: - Ferricenium hexafluorophosphate - Enzyme source (e.g., fibroblast homogenate) Prepare_Buffer->Add_Reagents Initiate_Reaction_Spec Initiate reaction by adding substrate: This compound or alternative (e.g., Palmitoyl-CoA) Add_Reagents->Initiate_Reaction_Spec Monitor_Absorbance Monitor the reduction of ferricenium ion by measuring the decrease in absorbance at a specific wavelength (e.g., 300 nm) Initiate_Reaction_Spec->Monitor_Absorbance Calculate_Activity_Spec Calculate enzyme activity based on the rate of change in absorbance Monitor_Absorbance->Calculate_Activity_Spec

References

A Comparative Guide to Analytical Methods for Branched-Chain Acyl-CoA Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of branched-chain acyl-Coenzyme A (BC-acyl-CoA) species are critical for advancing our understanding of cellular metabolism and the development of therapeutics for a range of metabolic disorders. This guide provides a comprehensive comparison of the leading analytical methods used for BC-acyl-CoA analysis, supported by experimental data and detailed protocols to aid in methodological selection and implementation.

Executive Summary

Branched-chain amino acid (BCAA) catabolism is a crucial metabolic pathway, and its intermediates, the BC-acyl-CoAs (e.g., isovaleryl-CoA, isobutyryl-CoA, and α-methylbutyryl-CoA), are pivotal signaling molecules and biomarkers. Dysregulation of this pathway is implicated in metabolic diseases such as maple syrup urine disease, diabetes, and cardiovascular conditions. Consequently, robust and sensitive analytical methods are essential for both basic research and clinical applications. This guide compares the three primary analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Enzymatic Assays.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative performance characteristics of the three major analytical methods for BC-acyl-CoA detection.

FeatureLC-MS/MSHPLC-UVEnzymatic Assays
Sensitivity (LOD) High (fmol to pmol range)Moderate (pmol range)Low to Moderate (pmol to nmol range)
Specificity Very HighModerate to HighVariable (potential for cross-reactivity)
Throughput HighModerateHigh (plate-based formats)
Multiplexing Capability Excellent (simultaneous analysis of multiple acyl-CoAs)LimitedGenerally single-analyte
Quantitative Accuracy High (with use of stable isotope-labeled internal standards)ModerateModerate
Instrumentation Cost HighModerateLow
Expertise Required HighModerateLow

Methodologies in Detail

A critical aspect of selecting an analytical method is understanding the underlying experimental protocols. Below are detailed methodologies for each of the compared techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for acyl-CoA analysis due to its superior sensitivity, specificity, and multiplexing capabilities.

Sample Preparation:

  • Extraction: Cells or tissues are homogenized in a cold extraction solution, often a mixture of methanol (B129727) and water (e.g., 80:20 methanol:water) or an acidic solution like 5% sulfosalicylic acid (SSA) to precipitate proteins and stabilize acyl-CoAs.

  • Internal Standard Spiking: A mixture of stable isotope-labeled acyl-CoA internal standards is added to the sample to correct for matrix effects and variations in extraction efficiency and instrument response.

  • Purification (Optional but Recommended): Solid-phase extraction (SPE) can be employed to remove interfering substances and concentrate the acyl-CoAs.

  • Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC mobile phase.

LC Separation:

  • Column: A C18 reversed-phase column is commonly used for separation.

  • Mobile Phase: A gradient elution is typically employed, using a combination of an aqueous phase (e.g., water with a small amount of acid like formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

MS/MS Detection:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is the most common mode for quantification, where specific precursor-to-product ion transitions for each BC-acyl-CoA are monitored. This provides high specificity and sensitivity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more accessible technique that offers good performance for the quantification of more abundant acyl-CoA species.

Sample Preparation:

The sample preparation protocol is similar to that for LC-MS/MS, involving extraction and optional purification. However, the requirement for internal standards is for chromatographic alignment and recovery assessment rather than correction of ionization effects.

HPLC Separation:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile) is common.

  • Detection: The eluent is monitored by a UV detector at a wavelength of 259 nm, which corresponds to the absorbance maximum of the adenine (B156593) ring in the CoA molecule.

Limitations:

The primary limitation of HPLC-UV is its lower sensitivity compared to LC-MS/MS. Furthermore, co-eluting compounds that also absorb at 259 nm can interfere with the quantification, leading to lower specificity.

Enzymatic Assays

Enzymatic assays offer a high-throughput and cost-effective method for the detection of specific acyl-CoAs, although commercial kits are more readily available for total CoA or acetyl-CoA rather than specifically for branched-chain species. These assays are often based on the activity of specific acyl-CoA dehydrogenases or synthetases.

General Principle:

  • Sample Lysis: Cells or tissues are lysed to release the intracellular contents.

  • Enzymatic Reaction: The sample is incubated with a reaction mixture containing a specific enzyme that acts on the target BC-acyl-CoA. This reaction is coupled to the production of a detectable signal (e.g., colorimetric, fluorometric, or luminescent). For example, the oxidation of an acyl-CoA by an acyl-CoA oxidase can produce hydrogen peroxide, which can then be detected by a coupled reaction that generates a fluorescent product.

  • Signal Detection: The signal is measured using a plate reader.

Considerations:

The specificity of enzymatic assays is dependent on the enzyme used. Cross-reactivity with other structurally similar acyl-CoAs can be a concern. It is crucial to validate the specificity of any enzymatic assay for the intended application.

Visualizing the Context: Pathways and Workflows

To provide a clearer understanding of the biological context and the analytical processes, the following diagrams have been generated.

BCAA_Catabolism BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA BCAT BCAcylCoA Branched-Chain Acyl-CoAs (e.g., Isovaleryl-CoA) BCKA->BCAcylCoA BCKDH Complex TCA TCA Cycle BCAcylCoA->TCA Further Metabolism

Caption: Branched-Chain Amino Acid Catabolism Pathway.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Analysis Sample Biological Sample (Cells, Tissue) Extraction Extraction & Homogenization Sample->Extraction Purification Purification (e.g., SPE) Extraction->Purification Enzymatic Enzymatic Assay Extraction->Enzymatic LCMS LC-MS/MS Purification->LCMS HPLC HPLC-UV Purification->HPLC Quant Quantification LCMS->Quant HPLC->Quant Enzymatic->Quant Interpretation Biological Interpretation Quant->Interpretation

Caption: General Experimental Workflow for BC-acyl-CoA Analysis.

Conclusion

The choice of an analytical method for branched-chain acyl-CoA detection is a critical decision that depends on the specific research question, the required sensitivity and specificity, sample throughput needs, and available resources. LC-MS/MS stands out as the most powerful and versatile technique, offering unparalleled sensitivity and the ability to perform comprehensive profiling of multiple acyl-CoAs simultaneously. HPLC-UV provides a reliable and more accessible alternative for the quantification of more abundant species. Enzymatic assays, while potentially less specific, offer a high-throughput and cost-effective solution for targeted analysis. By carefully considering the strengths and limitations of each method as outlined in this guide, researchers can select the most appropriate approach to advance their studies into the intricate roles of branched-chain acyl-CoAs in health and disease.

(2S)-2-Methylpentadecanoyl-CoA: An Examination of its Role in Metabolic Disorder Biomarker Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of available scientific literature reveals no evidence supporting the use of (2S)-2-methylpentadecanoyl-CoA as a direct biomarker for metabolic disorders. In contrast, established diagnostic and monitoring protocols for a significant class of metabolic diseases—inborn errors of fatty acid metabolism—rely on alternative molecules. This guide provides a comparative overview of the current gold-standard biomarkers and discusses the scientific rationale for their use over acyl-CoA intermediates like this compound.

The Current Gold Standard: Acylcarnitines

The primary biomarkers for diagnosing and monitoring fatty acid oxidation disorders (FAODs) are acylcarnitines . These molecules are derivatives of fatty acids and are crucial for transporting long-chain fatty acids into the mitochondria for energy production.[1][2][3] In individuals with a FAOD, a specific enzyme deficiency causes the upstream acyl-CoA (the activated form of the fatty acid) to accumulate. This leads to a corresponding, and more readily detectable, increase in the specific acylcarnitine species in the blood.

For instance, very-long-chain acyl-CoA dehydrogenase (VLCAD) deficiency, a common FAOD, is characterized by elevated levels of C14:1 acylcarnitine in the blood.[4] The standard clinical practice for newborn screening and patient monitoring involves analyzing a profile of various acylcarnitines using tandem mass spectrometry (MS/MS).[2][5][6]

Comparative Analysis of Biomarker Classes

While a direct performance comparison with this compound is not possible due to the lack of data, the following table contrasts the established and emerging biomarkers for disorders of fatty acid metabolism.

Biomarker ClassKey Examples & CompoundsPrimary ApplicationAdvantagesLimitations
Acylcarnitines C8- (Octanoyl-), C14:1- (Tetradecenoyl-), C16- (Palmitoyl-) carnitineNewborn screening, diagnosis, and therapeutic monitoring of FAODs.High sensitivity and specificity for distinct enzyme defects; well-validated and widely used analytical methods.[2]Levels can be influenced by diet, fasting state, and other physiological stressors.[6]
Branched-Chain Fatty Acids (BCFAs) Phytanic acid, Pristanic acid, Monomethyl BCFAsResearch into roles in cardiometabolic diseases like insulin (B600854) resistance and obesity.[7][8]May serve as biomarkers for dietary intake (e.g., dairy) and have potential bioactive properties.[8]Research is in preliminary stages; direct causal links to disease are not fully established.[8][9]
Acyl-CoAs This compound, Palmitoyl-CoA, Acetyl-CoAPrimarily intracellular intermediates in metabolic pathways.Directly reflect the intracellular metabolic state.Technically challenging to measure accurately in clinical samples due to instability and low concentrations; not routinely used as clinical biomarkers.[10]

One study specifically noted that S-2-methylpentadecanoyl-CoA was not a useful substrate for identifying clinical deficiencies of long-chain acyl-CoA dehydrogenase (LCAD), further questioning its utility as a biomarker for this specific FAOD.[11]

Experimental Protocols

Protocol: Acylcarnitine Profile Analysis via Tandem Mass Spectrometry

This method is the cornerstone of newborn screening programs worldwide for the detection of FAODs.

  • Sample Collection: A blood sample is typically obtained via a heel prick from a newborn and spotted onto a special filter paper card (e.g., Guthrie card).

  • Sample Preparation: A small disc is punched from the dried blood spot. The acylcarnitines are extracted from the disc using a solvent, typically methanol, that contains a set of stable isotope-labeled internal standards.

  • Derivatization: The extracted acylcarnitines are chemically modified (e.g., esterified with butanol) to enhance their detection by mass spectrometry.

  • Mass Spectrometric Analysis: The prepared sample is introduced into a tandem mass spectrometer. The instrument is programmed to identify and quantify dozens of individual acylcarnitine species based on their unique molecular masses.

  • Data Interpretation: The resulting acylcarnitine profile is compared to established reference ranges. Elevations of specific acylcarnitines (e.g., C14:1-carnitine) are indicative of a potential FAOD, prompting further confirmatory testing.

Metabolic Pathway Visualization

The following diagrams illustrate the metabolic context of acyl-CoAs and acylcarnitines and a general workflow for biomarker analysis.

Fatty_Acid_Oxidation_Pathway cluster_0 Cytosol cluster_1 Mitochondrial Transport cluster_2 Mitochondrial Matrix cluster_3 Pathology (FAOD) LCFA Long-Chain Fatty Acid LCAcylCoA Long-Chain Acyl-CoA LCFA->LCAcylCoA ACSL Acylcarnitine Acylcarnitine LCAcylCoA->Acylcarnitine CPT1 MitoAcylCoA Long-Chain Acyl-CoA Acylcarnitine->MitoAcylCoA CPT2 Accumulation Acylcarnitine Accumulation (Biomarker) Acylcarnitine->Accumulation Export to Blood BetaOx β-Oxidation MitoAcylCoA->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA EnzymeBlock Enzyme Deficiency BetaOx->EnzymeBlock

Caption: Role of Acylcarnitines in Fatty Acid Metabolism.

Biomarker_Analysis_Workflow PatientSample Patient Sample (Dried Blood Spot) Extraction Extraction with Internal Standards PatientSample->Extraction Derivatization Chemical Derivatization Extraction->Derivatization MSMS Tandem Mass Spectrometry (MS/MS) Derivatization->MSMS DataAnalysis Data Analysis & Profile Comparison MSMS->DataAnalysis Diagnosis Presumptive Diagnosis / Monitoring DataAnalysis->Diagnosis

Caption: General Workflow for Acylcarnitine Biomarker Analysis.

References

A Comparative Guide to the Lipidomics of 2-Methylpentadecanoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of branched-chain fatty acids (BCFAs) is a rapidly growing field, with increasing evidence suggesting their critical roles in cellular signaling, membrane fluidity, and disease pathogenesis. Among these, 2-methylpentadecanoyl-CoA, a C16 branched-chain fatty acyl-CoA, presents a unique analytical challenge due to the existence of its various stereoisomers. The specific positioning of the methyl group on the second carbon atom creates chiral centers, leading to distinct (R) and (S) enantiomers, which can have different metabolic fates and biological activities. This guide provides a comparative overview of the lipidomics of 2-methylpentadecanoyl-CoA isomers, focusing on analytical methodologies, potential metabolic pathways, and a framework for their comparative analysis.

Data Presentation: A Framework for Comparative Analysis

Given the absence of direct comparative studies on the isomers of 2-methylpentadecanoyl-CoA in the public domain, we propose a template for presenting quantitative data from a hypothetical comparative lipidomics study. This structure is designed for clarity and ease of comparison.

Table 1: Comparative Abundance of 2-Methylpentadecanoyl-CoA Isomers in Different Biological Matrices

Biological Matrix(2R)-methylpentadecanoyl-CoA (pmol/mg protein)(2S)-methylpentadecanoyl-CoA (pmol/mg protein)Fold Change (R vs. S)p-value
Cell Line A Hypothetical ValueHypothetical ValueCalculated ValueStatistical Test
Cell Line B Hypothetical ValueHypothetical ValueCalculated ValueStatistical Test
Tissue A Hypothetical ValueHypothetical ValueCalculated ValueStatistical Test
Tissue B Hypothetical ValueHypothetical ValueCalculated ValueStatistical Test

Table 2: Effect of Isomers on Downstream Metabolites

Downstream MetaboliteTreatment: (2R)-methylpentadecanoyl-CoA (Fold Change vs. Control)Treatment: (2S)-methylpentadecanoyl-CoA (Fold Change vs. Control)p-value (R vs. S)
Metabolite X Hypothetical ValueHypothetical ValueStatistical Test
Metabolite Y Hypothetical ValueHypothetical ValueStatistical Test
Metabolite Z Hypothetical ValueHypothetical ValueStatistical Test

Experimental Protocols: A Methodological Approach

The accurate differentiation and quantification of 2-methylpentadecanoyl-CoA isomers require specialized analytical techniques. The following protocols outline a robust workflow for such a comparative study.

1. Sample Preparation and Lipid Extraction

  • Objective: To efficiently extract acyl-CoAs from biological samples while minimizing degradation and isomerization.

  • Protocol:

    • Homogenize cell pellets or tissues in ice-cold methanol/water (1:1, v/v).

    • Add an internal standard mixture containing a known concentration of a heavy isotope-labeled branched-chain acyl-CoA (e.g., ¹³C-labeled methyl-branched acyl-CoA).

    • Perform a liquid-liquid extraction using a biphasic solvent system, such as chloroform/methanol/water (2:1:0.8, v/v/v).

    • Centrifuge to separate the phases and collect the lower organic phase containing the lipids and acyl-CoAs.

    • Dry the organic phase under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., methanol).

2. Chiral Liquid Chromatography-Mass Spectrometry (LC-MS) for Isomer Separation and Quantification

  • Objective: To chromatographically separate the (2R) and (2S) isomers of 2-methylpentadecanoyl-CoA and accurately quantify them using mass spectrometry.[1]

  • Protocol:

    • Chromatography:

      • Utilize a chiral stationary phase column (e.g., a cyclodextrin-based column) capable of resolving stereoisomers.

      • Employ a gradient elution with a mobile phase consisting of solvents such as acetonitrile (B52724) and water with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

    • Mass Spectrometry:

      • Couple the LC system to a high-resolution mass spectrometer, such as a triple quadrupole or Orbitrap instrument, for sensitive and specific detection.[2]

      • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) mode for targeted quantification.

      • Define specific precursor-to-product ion transitions for 2-methylpentadecanoyl-CoA and the internal standard.

    • Quantification:

      • Generate a standard curve using synthetic standards of (2R)- and (2S)-methylpentadecanoyl-CoA of known concentrations.

      • Calculate the absolute concentration of each isomer in the samples by normalizing to the internal standard and referencing the standard curve.[1][2]

Mandatory Visualization: Pathways and Workflows

The following diagrams illustrate the potential metabolic context and the experimental workflow for the comparative lipidomics of 2-methylpentadecanoyl-CoA isomers.

cluster_Metabolism Putative Metabolic Pathways Dietary BCFAs Dietary BCFAs 2-Methylpentadecanoyl-CoA\n(Precursor Pool) 2-Methylpentadecanoyl-CoA (Precursor Pool) Dietary BCFAs->2-Methylpentadecanoyl-CoA\n(Precursor Pool) Amino Acid Catabolism\n(e.g., Valine, Isoleucine) Amino Acid Catabolism (e.g., Valine, Isoleucine) Amino Acid Catabolism\n(e.g., Valine, Isoleucine)->2-Methylpentadecanoyl-CoA\n(Precursor Pool) Isomer_R (2R)-methylpentadecanoyl-CoA 2-Methylpentadecanoyl-CoA\n(Precursor Pool)->Isomer_R Isomer_S (2S)-methylpentadecanoyl-CoA 2-Methylpentadecanoyl-CoA\n(Precursor Pool)->Isomer_S Mitochondrial Beta-Oxidation Mitochondrial Beta-Oxidation Isomer_R->Mitochondrial Beta-Oxidation Metabolic Fate A Signaling Events Signaling Events Isomer_R->Signaling Events Incorporation into Complex Lipids\n(e.g., Phospholipids, Triacylglycerols) Incorporation into Complex Lipids (e.g., Phospholipids, Triacylglycerols) Isomer_S->Incorporation into Complex Lipids\n(e.g., Phospholipids, Triacylglycerols) Metabolic Fate B Isomer_S->Signaling Events

Caption: Putative metabolic pathways of 2-methylpentadecanoyl-CoA isomers.

cluster_Workflow Experimental Workflow Sample_Collection Biological Sample Collection (Cells, Tissues) Lipid_Extraction Lipid Extraction with Internal Standards Sample_Collection->Lipid_Extraction Chiral_LC Chiral LC Separation Lipid_Extraction->Chiral_LC MS_Analysis High-Resolution MS Analysis (MRM/PRM) Chiral_LC->MS_Analysis Data_Processing Data Processing and Quantification MS_Analysis->Data_Processing Comparative_Analysis Comparative Statistical Analysis Data_Processing->Comparative_Analysis

Caption: Experimental workflow for comparative lipidomics of isomers.

Discussion and Future Directions

The differential metabolism and function of 2-methylpentadecanoyl-CoA isomers could have significant implications in various biological contexts. For instance, one isomer might be preferentially incorporated into cellular membranes, altering their fluidity and the function of membrane-bound proteins.[3] The other isomer might be a more favorable substrate for mitochondrial β-oxidation or act as a signaling molecule, potentially influencing gene expression through histone acylation.[4][5]

Future research should focus on:

  • Synthesizing stable isotope-labeled standards for both (2R) and (2S) isomers to enable accurate metabolic flux analysis.

  • Investigating the enzymatic machinery responsible for the synthesis and degradation of each isomer.

  • Elucidating the downstream signaling pathways that are differentially activated by each isomer.

By employing the rigorous analytical methodologies and structured comparative framework outlined in this guide, researchers can begin to unravel the distinct biological roles of 2-methylpentadecanoyl-CoA isomers, paving the way for new diagnostic and therapeutic strategies in metabolic and related diseases.

References

Safety Operating Guide

Essential Safety and Handling Protocols for (2S)-2-methylpentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

(2S)-2-methylpentadecanoyl-CoA is a specialized biochemical for research use. [1] As a long-chain fatty acyl-CoA, it is a key metabolite in various biological pathways. Due to the absence of a specific Safety Data Sheet (SDS), it is imperative to handle this compound with the caution appropriate for a chemical of unknown toxicity. The following guidelines are based on best practices for handling similar laboratory chemicals and are intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive risk assessment should be conducted. At a minimum, standard laboratory PPE is required.[2][3] Depending on the scale of the experiment and the potential for aerosol generation, enhanced protective measures may be necessary.

Table 1: Recommended Personal Protective Equipment (PPE)

Equipment Specification Purpose
Eye Protection Safety glasses with side shields or safety goggles.Protects eyes from splashes.
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact.[4]
Body Protection A clean lab coat or a disposable gown.Protects skin and clothing from contamination.[4]
Footwear Closed-toe shoes.Protects feet from spills.[2]
Respiratory Protection Not generally required for small quantities in a well-ventilated area. If aerosols may be generated, a fit-tested N95 respirator or higher is recommended.[4]Prevents inhalation of airborne particles.
Face Protection Face shield.Recommended when there is a significant splash hazard.[2][5]

Operational Plan: Step-by-Step Handling Procedure

A structured approach to handling this compound minimizes risk and ensures experimental integrity.

1. Preparation and Precaution:

  • Ensure the work area, typically a laboratory bench or a chemical fume hood, is clean and uncluttered.

  • Verify that all necessary safety equipment, including an eyewash station and safety shower, is accessible.

  • Review the experimental protocol thoroughly before starting.

2. Reagent Handling:

  • Allow the compound, which may be stored at low temperatures, to equilibrate to room temperature before opening to prevent condensation.

  • Handle the solid compound with care to avoid generating dust. If weighing, do so in an enclosure or a fume hood.

  • For creating solutions, add the solvent to the vial containing the compound slowly to avoid splashing.

3. Experimental Use:

  • Perform all manipulations that could generate aerosols, such as vortexing or sonicating, in a manner that contains the material (e.g., in a fume hood or a biological safety cabinet).

  • Keep containers with this compound sealed when not in use.

4. Post-Experiment:

  • Decontaminate all surfaces and equipment that have come into contact with the compound.

  • Properly label and store any remaining material according to the manufacturer's recommendations, typically at -20°C.[6]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.

  • Chemical Waste: Dispose of the compound and any solutions containing it as chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as pipette tips, tubes, and gloves, should be collected in a designated, sealed waste container and disposed of as chemical waste.

  • Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.

Experimental Workflow

The following diagram illustrates a typical workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area don_ppe Don PPE prep_area->don_ppe get_reagent Retrieve Reagent don_ppe->get_reagent weigh Weigh Compound get_reagent->weigh Transfer to balance dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Surfaces experiment->decontaminate Experiment complete dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

Caption: General laboratory workflow for handling this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.